molecular formula C9H7ClF3NO3 B3026521 Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate CAS No. 1003708-08-4

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Cat. No.: B3026521
CAS No.: 1003708-08-4
M. Wt: 269.60
InChI Key: FLUHLRSUIMWSLN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a useful research compound. Its molecular formula is C9H7ClF3NO3 and its molecular weight is 269.60. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO3/c1-16-8(15)5-2-4(17-9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUHLRSUIMWSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)OC(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662805
Record name Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003708-08-4
Record name Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. This document is intended to be a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and agrochemical synthesis. The trifluoromethoxy group is of significant interest due to its unique electronic properties and its ability to enhance the metabolic stability and lipophilicity of bioactive molecules.[1] This guide will delve into the core aspects of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, providing not just a compilation of data, but a synthesized understanding of its properties, synthesis, and potential applications, grounded in scientific literature and practical insights.

Chemical Identity and Physicochemical Properties

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a substituted anthranilate derivative. Its structure is characterized by a benzene ring substituted with an amino group, a chlorine atom, a trifluoromethoxy group, and a methyl ester.

Chemical Structure:

Caption: Chemical structure of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1003708-08-4[2][3][4][5]
Molecular Formula C₉H₇ClF₃NO₃[2]
Molecular Weight 269.61 g/mol [2]
Appearance SolidN/A
Purity ≥97%[3]

Synthesis and Manufacturing

A plausible synthetic route could begin with a suitable trifluoromethoxy-substituted aniline or benzoic acid. The key steps would involve the introduction of the amino, chloro, and methyl ester functionalities in a regioselective manner. For instance, a potential pathway could involve the chlorination and nitration of a trifluoromethoxy-substituted benzoic acid, followed by reduction of the nitro group to an amine and subsequent esterification. The order of these steps would be crucial to ensure the desired substitution pattern.

Hypothetical Synthesis Workflow:

G A Starting Material (e.g., 4-(trifluoromethoxy)benzoic acid) B Chlorination A->B e.g., SO2Cl2 C Nitration B->C e.g., HNO3/H2SO4 D Reduction of Nitro Group C->D e.g., Fe/HCl or H2/Pd-C E Esterification D->E e.g., CH3OH/H+ F Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate E->F

Caption: A plausible synthetic workflow for the target compound.

It is important to note that the regioselectivity of the chlorination and nitration steps would need to be carefully controlled to obtain the desired 2-amino-3-chloro-5-(trifluoromethoxy) substitution pattern. The synthesis of related compounds, such as 2-amino-3-chlorobenzoic acid derivatives, often involves amination of a di-halogenated precursor.[6]

Applications in Research and Development

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites—the amino group, the aromatic ring, and the ester—allows for a variety of chemical transformations.

Pharmaceutical Applications

Substituted anthranilates are key intermediates in the synthesis of a wide range of pharmaceuticals. The unique combination of substituents in Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate makes it a particularly interesting starting material for the development of novel therapeutic agents.

While specific examples of its use in marketed drugs are not yet prevalent, its structural motifs are found in compounds targeting various diseases. For instance, the 2-aminobenzamide scaffold is a known pharmacophore in a number of kinase inhibitors.[7] The trifluoromethoxy group can improve metabolic stability and cell permeability, which are desirable properties for drug candidates.[1]

Potential Therapeutic Targets:

  • Kinase Inhibitors: The 2-aminobenzoic acid core can be elaborated to synthesize inhibitors of various kinases involved in cancer and inflammatory diseases. The chlorine and trifluoromethoxy substituents can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

  • Ion Channel Modulators: Substituted anthranilic acids have been investigated as modulators of various ion channels.

  • Antiviral and Antimicrobial Agents: The aromatic amine scaffold is present in a number of antimicrobial and antiviral compounds.

Agrochemical Applications

Pyridine and benzene derivatives containing trifluoromethyl or trifluoromethoxy groups are important intermediates in the synthesis of modern insecticides, herbicides, and fungicides.[8][9] The trifluoromethoxy group, in particular, can enhance the biological activity and environmental stability of agrochemicals. While the direct application of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate in a commercial agrochemical is not documented, its structural features suggest its potential as a precursor to novel active ingredients.

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a comprehensive set of publicly available spectra for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is limited, typical spectral features can be predicted based on its structure.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each of the nine unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the electronegative atoms (O, N, Cl, F) would be downfield.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (269.61 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.

Researchers can obtain detailed analytical data, including NMR, HPLC, and LC-MS, from commercial suppliers upon request.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available in public databases, general safety guidelines for related aromatic amines and halogenated compounds should be followed.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For closely related compounds, such as Methyl 2-Amino-4-(trifluoromethyl)benzoate, the identified hazards include skin and serious eye irritation.[10] It is reasonable to assume that Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate may have similar hazardous properties. Always consult the supplier-specific MSDS for the most accurate and up-to-date safety information.

Conclusion and Future Perspectives

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a strategically functionalized building block with significant potential in the discovery and development of new pharmaceuticals and agrochemicals. The convergence of an amino group for further derivatization, a chlorine atom for potential cross-coupling reactions, and a trifluoromethoxy group for modulating physicochemical properties makes it a versatile tool for synthetic chemists.

Future research will likely focus on the exploration of this and similar compounds in the synthesis of libraries of novel bioactive molecules. As our understanding of the role of fluorine-containing functional groups in medicinal chemistry continues to grow, we can expect to see the utility of building blocks like Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate expand into new and exciting areas of research.

References

  • Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Google Patents.
  • Rays Biotech. Agrochemicals Technical Intermediate. [Link]

  • PubMed. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • NBinno. China Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate CAS... [Link]

  • PubChem. 2-Amino-5-chloro-3-methylbenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 2-amino-5-chloro-, methyl ester. [Link]

  • PubMed. Methyl 2-amino-5-chloro-benzoate. [Link]

Sources

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a chemical structure is the bedrock of chemical research and pharmaceutical development. Any ambiguity can compromise biological activity, safety, and intellectual property. This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, a substituted aromatic compound with functionalities relevant to medicinal chemistry. As a Senior Application Scientist, my objective is not merely to list procedures but to detail a self-validating analytical workflow, explaining the causality behind each experimental choice and demonstrating how disparate data streams are integrated to build an irrefutable structural proof.

Introduction: The Imperative for Unambiguous Characterization

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (C₉H₇ClF₃NO₃, Molecular Weight: 269.60 g/mol ) is a polysubstituted aniline derivative.[1][2] Its structural complexity—featuring a halogen, an amine, a methyl ester, and a trifluoromethoxy group on a benzene ring—makes it a valuable scaffold in drug discovery and materials science. However, this same complexity, with its potential for isomeric impurities, necessitates a rigorous and orthogonal analytical approach for structural verification. This guide outlines the core spectroscopic and spectrometric techniques essential for this purpose: Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. The workflow is designed to be a self-validating system, where each piece of data corroborates the others, culminating in a single, confirmed structure.

Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing an exact mass that validates the elemental composition.

Expertise & Experience: Why HRMS is Non-Negotiable

While nominal mass spectrometry confirms the integer mass (269 Da), it cannot distinguish between isomers or compounds with very similar masses. HRMS provides a mass measurement with sub-parts-per-million (ppm) accuracy, offering a definitive check on the elemental formula. For a molecule containing chlorine, the isotopic pattern is a critical, built-in validation point.

Expected Mass Spectrometry Data
ParameterExpected ResultRationale
Molecular Formula C₉H₇ClF₃NO₃Derived from the chemical name.
Molecular Weight 269.60 g/mol Calculated from the molecular formula.[1][2]
HRMS (EI+) m/z 269.0097 (M⁺)Calculated exact mass for ¹²C₉¹H₇³⁵Cl¹⁹F₃¹⁴N¹⁶O₃.
Isotopic Pattern M⁺ peak at ~269 and M+2 peak at ~271The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio) will produce a characteristic M+2 peak that is roughly one-third the intensity of the molecular ion peak.[3]
Key Fragments m/z 238, 210, 182Plausible losses include -OCH₃ (M-31), -COOCH₃ (M-59), and further fragmentations. The molecular ion in substituted benzenes is often stable.[4][5][6]
Experimental Protocol: Electron Ionization-Time of Flight (EI-TOF) HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Ionization: Utilize Electron Ionization (EI) at 70 eV. This standard energy provides reproducible fragmentation patterns that are valuable for library matching and structural interpretation.

  • Mass Analysis: Employ a Time-of-Flight (TOF) analyzer for high-resolution mass measurement.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis:

    • Identify the molecular ion peak (M⁺) and its corresponding M+2 peak. Verify their intensity ratio is approximately 3:1.

    • Use the instrument software to calculate the elemental formula from the exact mass of the M⁺ peak, ensuring the error is <5 ppm.

    • Analyze the major fragment ions to gain preliminary insights into the molecule's substructures.[4][5]

The Cornerstone of Elucidation: Multinuclear NMR Spectroscopy

NMR spectroscopy provides the atomic-level connectivity map—the constitution—of the molecule. For this specific compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical flow of using different NMR experiments to build the final structure.

G cluster_nmr NMR Elucidation Workflow H_NMR 1H NMR (Proton Count & Environment) Connectivity 2D NMR (COSY, HSQC) (H-H & C-H Connectivity) H_NMR->Connectivity C_NMR 13C NMR (Carbon Skeleton & Hybridization) C_NMR->Connectivity F_NMR 19F NMR (Fluorine Confirmation & Environment) Structure Final Structure Confirmation F_NMR->Structure Connectivity->Structure

Caption: NMR workflow for structural determination.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR reveals the number of distinct proton environments and their neighbor relationships through spin-spin coupling.

Expertise & Experience: Interpreting the Aromatic Region

For a hexasubstituted benzene with two remaining protons, the key diagnostic is their coupling pattern. Given the substitution (positions 1, 2, 3, 5), the remaining protons are at positions 4 and 6. They are meta to each other, which predicts a small coupling constant (⁴JHH), typically 2-3 Hz, appearing as two distinct doublets.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5d (J ≈ 2.5 Hz)1HH-6Deshielded by the adjacent ester and para to the electron-withdrawing Cl.
~7.2d (J ≈ 2.5 Hz)1HH-4Influenced by adjacent Cl and OCF₃ groups.
~4.8-5.5br s2H-NH₂Broad signal due to quadrupolar relaxation and exchange. Shift is concentration and solvent dependent.[7]
~3.9s3H-OCH₃Typical chemical shift for a methyl ester.[7]
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

  • Analysis: Integrate the signals to determine proton ratios and measure coupling constants (J-values) to establish connectivity.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule and provides information about their chemical environment. Crucially, it will reveal the characteristic splitting of carbons coupled to fluorine.

Expertise & Experience: The Power of C-F Coupling

The trifluoromethoxy group provides a unique signature. The carbon atom of the -OCF₃ group will appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The aromatic carbon directly attached to the -OCF₃ group (C-5) will also be a quartet, but with a smaller long-range coupling constant (²JCF).[8][9] This is a powerful confirmatory data point.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Multiplicity (from ¹⁹F)AssignmentRationale
~165sC=OTypical ester carbonyl carbon.[7]
~148sC-2 (C-NH₂)Carbon attached to the electron-donating amino group, shifted downfield.
~145q (²JCF ≈ 2-4 Hz)C-5 (C-OCF₃)Downfield shift due to oxygen attachment; quartet splitting from fluorine.[8]
~125sC-6Aromatic CH.
~122q (¹JCF ≈ 250-260 Hz)-OCF₃Large one-bond C-F coupling constant is characteristic.[10]
~120sC-4Aromatic CH.
~118sC-1 (C-COOCH₃)Quaternary carbon attached to the ester.
~115sC-3 (C-Cl)Carbon attached to chlorine.
~52s-OCH₃Typical methyl ester carbon.[7]
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C has a low natural abundance, so a slightly more concentrated sample (~20 mg) may be beneficial.

  • Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets (unless coupled to other nuclei like ¹⁹F). A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H spectrum.

¹⁹F NMR Spectroscopy: The Definitive Fluorine Check

¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nuclei. It serves as an unambiguous confirmation of the trifluoromethoxy group's presence and electronic environment.[11][12]

Expertise & Experience: Simplicity is Strength

The trifluoromethoxy group contains three chemically and magnetically equivalent fluorine atoms. Therefore, the ¹⁹F NMR spectrum should contain only one signal—a sharp singlet. Any additional signals would indicate the presence of fluorine-containing impurities. The chemical shift of this singlet is highly diagnostic for an aryl-OCF₃ group.[13][14]

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ -58 to -60s3FAr-OCF₃
Experimental Protocol: ¹⁹F NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Tune the NMR probe to the ¹⁹F frequency. A simple one-pulse experiment is sufficient. ¹⁹F spectra can be acquired with or without proton decoupling; for a singlet, it makes little difference.

  • Processing: Process the data and reference the spectrum. A common external reference is neat CFCl₃ (δ 0.0) or a secondary reference like trifluoroacetic acid.

Functional Group Verification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.

Expertise & Experience: Reading the Fingerprints

While NMR and MS define the molecular formula and carbon-hydrogen framework, IR confirms the functional building blocks. The most telling signals for this molecule will be the sharp, intense C=O stretch of the ester, the distinct two-pronged N-H stretch of the primary amine, and the very strong, complex absorptions in the 1300-1000 cm⁻¹ region, characteristic of C-F bonds.

Predicted IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3480, 3370MediumN-H asymmetric & symmetric stretchPrimary Amine (-NH₂)[15][16]
~3080Medium-WeakAromatic C-H stretchAr-H
~2960Medium-WeakAliphatic C-H stretch-CH₃
~1715Strong, SharpC=O stretchEster (-COOCH₃)[17]
~1620, 1580MediumC=C stretchAromatic Ring
~1280, 1150Very StrongC-F stretchTrifluoromethoxy (-OCF₃)
~1240StrongAsymmetric C-O-C stretchEster
~780StrongC-Cl stretchAryl Chloride
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Run a background spectrum of the empty ATR unit to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Integrated Data Analysis: The Final Structural Proof

G cluster_data Integrated Structural Proof MS Mass Spectrometry Molecular Formula: C₉H₇ClF₃NO₃ MW: 269.60 Cl Isotope Pattern: Confirmed Final_Structure Confirmed Structure Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate MS->Final_Structure IR IR Spectroscopy Functional Groups: -NH₂ (3480, 3370 cm⁻¹) -C=O (1715 cm⁻¹) -OCF₃ (1280, 1150 cm⁻¹) IR->Final_Structure H_NMR ¹H NMR Protons: 2x Aromatic (meta-coupled) 1x -OCH₃ (singlet) 1x -NH₂ (broad singlet) H_NMR->Final_Structure C_NMR ¹³C NMR Carbons: 9 Unique Signals C=O, -OCH₃, 6x Ar-C -OCF₃ (quartet) C_NMR->Final_Structure F_NMR ¹⁹F NMR Fluorines: 1 Signal (singlet) Confirms single -OCF₃ environment F_NMR->Final_Structure

Caption: Convergence of analytical data for structure confirmation.

  • HRMS , which establishes the correct elemental formula and the presence of one chlorine atom.

  • IR Spectroscopy , which verifies the presence of all key functional groups: primary amine, ester, and trifluoromethoxy.

  • ¹H, ¹³C, and ¹⁹F NMR , which together map out the exact constitution, confirming the number of protons and carbons, their chemical environments, the presence and integrity of the -OCF₃ group, and the specific 1,2,3,5-substitution pattern on the aromatic ring.

This rigorous, multi-faceted approach ensures the highest level of confidence in the compound's identity, a critical requirement for its use in research, development, and any regulated application.

References

  • ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Available from: [Link]

  • National Institutes of Health (NIH). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]

  • ACS Publications. Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Available from: [Link]

  • ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Available from: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

  • ResearchGate. FTIR spectra of LAB and p‐aminobenzoic acid. Available from: [Link]

  • University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

  • Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. Available from: [Link]

  • University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Available from: [Link]

  • Chemistry LibreTexts. Mass spectrometry 1. Available from: [Link]

  • Chemdad. 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid methyl ester. Available from: [Link]

Sources

CAS number for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, registered under CAS Number 1003708-08-4 , is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules.[1][][3] Its unique substitution pattern—featuring an amine, a chlorine atom, a methyl ester, and a trifluoromethoxy group—makes it a valuable synthon for drug discovery and development. This guide provides a comprehensive technical overview of its properties, synthesis, and strategic applications, grounded in the principles of medicinal chemistry and process development.

The presence of the trifluoromethoxy (-OCF₃) group is of particular strategic importance. In drug design, this moiety is often employed to enhance key pharmacokinetic and pharmacodynamic properties. It can significantly increase a molecule's lipophilicity, which may improve cell membrane permeability and oral bioavailability. Furthermore, the high strength of the carbon-fluorine bonds in the -OCF₃ group often imparts greater metabolic stability, protecting the compound from enzymatic degradation and thereby extending its half-life in vivo.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate are summarized below.

PropertyValueSource
CAS Number 1003708-08-4[1][][3]
Molecular Formula C₉H₇ClF₃NO₃[4]
Molecular Weight 269.60 g/mol [4]
Appearance Off-white to white solidN/A
Boiling Point 283.3 ± 35.0 °C (at 760 mmHg, Predicted)N/A
Density 1.5 ± 0.1 g/cm³ (Predicted)N/A
Purity Typically ≥95%[]

Strategic Synthesis: A Representative Pathway

While specific, proprietary industrial syntheses may vary, a logical and scalable route to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate can be designed based on established organic chemistry principles for substituted anthranilates. A common approach involves the strategic functionalization of a more readily available starting material.

A plausible synthetic workflow starts with a substituted dichlorobenzoic acid, followed by a nucleophilic aromatic substitution (SNAᵣ) to introduce the amino group, and subsequent esterification. The chlorination step is also critical and its timing can influence the overall efficiency.

SynthesisWorkflow cluster_start Starting Material Preparation cluster_reaction Core Transformations cluster_product Final Product A 2,3-Dichloro-5-(trifluoromethoxy) benzoic acid B Nucleophilic Aromatic Substitution (Amination) A->B  aq. NH₃, Cu catalyst  High T, High P   C Esterification B->C  Methanol (MeOH)  Acid catalyst (e.g., H₂SO₄)   D Methyl 2-amino-3-chloro-5- (trifluoromethoxy)benzoate (CAS: 1003708-08-4) C->D  Work-up & Purification  (Crystallization)   OCF3_Properties center Trifluoromethoxy (-OCF₃) Group in Drug Candidates lipophilicity Increased Lipophilicity center->lipophilicity stability Increased Metabolic Stability center->stability pka Modulation of pKa center->pka permeability Enhanced Membrane Permeability lipophilicity->permeability bioavailability Improved Oral Bioavailability permeability->bioavailability

Caption: Key property enhancements attributed to the -OCF₃ group.

The electron-withdrawing nature of the -OCF₃ group can also modulate the pKa of nearby functional groups, such as the aniline amine in the title compound. This can influence the molecule's ionization state at physiological pH, affecting its solubility, receptor binding affinity, and pharmacokinetic profile.

Exemplary Experimental Protocol: Amide Coupling

To illustrate the utility of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate as a synthetic intermediate, the following protocol describes a standard amide coupling reaction, a cornerstone of pharmaceutical synthesis. This self-validating system includes steps for reaction, work-up, and purification.

Objective: To synthesize N-(acyl)-methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate.

Materials:

  • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq)

  • Carboxylic acid of choice (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq) and the selected carboxylic acid (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DMF (approximately 0.1 M concentration relative to the limiting reagent).

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-12 hours).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is crucial to remove unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. While a specific safety data sheet (SDS) for this compound may not be universally available, data from structurally related aminobenzoates and halogenated aromatic compounds suggest the following:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a high-value chemical intermediate whose utility is derived from its dense and strategically placed functional groups. Its true power lies in the trifluoromethoxy moiety, a feature that medicinal chemists leverage to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such precisely engineered building blocks will continue to increase, making this compound a key resource for innovation in the pharmaceutical industry.

References

  • Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate. NINGBO INNO PHARMCHEM CO.,LTD.

  • 1003708-08-4|Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. BLDpharm.

  • Methyl 2-amino-5-chloro-3-(trifluoromethoxy)benzoate. ChemScene.

  • Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate. CymitQuimica.

  • 4-Amino-5-chloro-N-[(3R,4S)-rel-1-[3-(4-fluorophenoxy)propyl]. Accela ChemBio Inc.

  • Agrochemical Intermediates. BLD Pharm.

  • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. CHIRALEN. 832029)

Sources

The Trifluoromethoxy Group in Substituted Benzoates: A Technical Guide to Modulating Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (OCF₃) group stands out for its profound and often counterintuitive influence on the physicochemical and pharmacological properties of parent molecules. This technical guide provides an in-depth exploration of the role of the trifluoromethoxy group, specifically within the context of substituted benzoates. We will dissect its unique electronic profile, its significant impact on lipophilicity and metabolic stability, and its preferred conformational geometry. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into leveraging the OCF₃ group to overcome common developmental hurdles such as poor metabolic stability and suboptimal membrane permeability. We will detail the causality behind its effects, provide validated experimental protocols for its characterization, and outline synthetic considerations, thereby offering a comprehensive resource for the rational design of next-generation chemical entities.

The Unique Physicochemical Profile of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "pseudo-halogen" or "super-halogen" due to its electronic properties being similar to those of chlorine or fluorine.[1] However, its true impact arises from a unique combination of electronic, steric, and lipophilic characteristics that distinguish it from its more common analogs, the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.

Electronic Effects: A Tale of Induction and Resonance

The defining electronic feature of the OCF₃ group is its strong inductive electron-withdrawing nature, a consequence of the three highly electronegative fluorine atoms. This effect is significantly more potent than that of a simple methoxy group. Unlike the trifluoromethyl group, which is a pure resonance and inductive electron-withdrawer, the oxygen atom in the OCF₃ group possesses lone pairs that can theoretically participate in resonance donation into the aromatic ring.[2]

However, extensive research has shown that this resonance donation is weak.[2] The primary reason is the preferred conformation of the OCF₃ group, where the C-O bond tends to be orthogonal to the plane of the benzoate ring.[1][3] This geometric arrangement minimizes the orbital overlap required for effective resonance, leaving the powerful inductive withdrawal as the dominant electronic influence. This makes the OCF₃ group a net electron-withdrawing substituent, which significantly lowers the pKₐ of the benzoic acid moiety compared to its unsubstituted or methoxy-substituted counterparts.[4]

Caption: Electronic effects of -OCF₃ vs. -OCH₃ on a benzoate ring.
Lipophilicity: A Powerful Tool for Modulating Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[5] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry.[6] Its Hansch hydrophobicity parameter (π) is approximately +1.04, significantly higher than that of the trifluoromethyl group (+0.88) and in stark contrast to the hydrophilic methoxy group (-0.02).[6][7]

This substantial increase in lipophilicity when substituting a methoxy or even a trifluoromethyl group with a trifluoromethoxy group can dramatically enhance a molecule's ability to permeate biological membranes.[2] This is a key strategy for improving the oral bioavailability of drug candidates.[2]

SubstituentHansch Hydrophobicity Parameter (π)General Impact on Benzoate Lipophilicity
-H 0.00Baseline
-OCH₃ -0.02Decreases lipophilicity
-CF₃ +0.88Significantly increases lipophilicity[6]
-OCF₃ +1.04Dramatically increases lipophilicity[6][7]
Table 1: Comparative Hydrophobicity of Common Substituents.

Impact on Pharmacokinetics and Drug-like Properties

The unique physicochemical properties of the OCF₃ group translate directly into tangible benefits for the pharmacokinetic profile of drug candidates.

Enhanced Metabolic Stability

One of the most compelling reasons to incorporate an OCF₃ group is to block metabolic hotspots.[8] The methoxy group is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically through O-dealkylation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[8]

The trifluoromethoxy group is exceptionally resistant to this metabolic pathway. This stability is attributed to two primary factors:

  • Steric Hindrance: The bulkier trifluoromethyl moiety provides greater steric hindrance compared to a methyl group, making it more difficult for CYP enzymes to access and oxidize the C-O bond.[8][9]

  • Electronic Deactivation: The powerful electron-withdrawing effect of the fluorine atoms reduces the electron density on the oxygen atom, making it less susceptible to enzymatic oxidation.[6][8]

By replacing a labile methoxy group with a robust trifluoromethoxy group, medicinal chemists can significantly increase a compound's metabolic half-life, leading to improved bioavailability and a more predictable pharmacokinetic profile.[10]

Sources

exploratory reactions of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Exploratory Reactions of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Introduction: Unveiling a Privileged Scaffold in Modern Chemistry

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS No: 1003708-08-4) is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules.[1][2][3] Its strategic substitution pattern, featuring an amino group, a chloro substituent, a methyl ester, and a trifluoromethoxy group, presents a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the reactivity of this molecule, offering researchers, scientists, and drug development professionals a technical overview of its potential in synthetic chemistry.

The trifluoromethoxy (-OCF3) group, in particular, is of growing interest in medicinal chemistry.[4] Often described as a "superhalogen," it imparts unique physicochemical properties, including high lipophilicity and metabolic stability, which can significantly enhance the pharmacokinetic profiles of drug candidates.[4][5][6][7] The strategic placement of reactive handles—the amine, chlorine, and ester—allows for selective modifications, making this compound an ideal starting point for generating libraries of novel compounds for screening and lead optimization. This document will delve into the causality behind key experimental choices and provide validated protocols for the exploratory reactions of this valuable intermediate.

Reactions at the Nucleophilic Amino Group

The primary amino group is arguably the most versatile reactive site on the molecule. Its nucleophilic character drives a range of transformations, most notably acylation and diazotization, which are fundamental for building molecular complexity.

N-Acylation: Gateway to Amide Derivatives and Heterocycles

The reaction of the amino group with acylating agents is a robust and high-yielding transformation. This process is often the initial step in the synthesis of more complex structures, including pharmaceutically relevant quinazolinones.[8]

Causality: The lone pair of electrons on the nitrogen atom of the aniline moiety readily attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base is typically employed to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of Methyl 2-(acetylamino)-3-chloro-5-(trifluoromethoxy)benzoate

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

ReactantMolar Eq.Reagent/SolventConditionsProduct
Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate1.0Acetyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM0 °C to RT, 2-4hMethyl 2-(acetylamino)-3-chloro-5-(trifluoromethoxy)benzoate
Diazotization and Sandmeyer Reactions: Versatile Functional Group Interconversion

Diazotization of the primary amino group converts it into a diazonium salt, an exceptionally versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide array of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions. This opens a pathway to introduce functionalities that are otherwise difficult to install on an aromatic ring.

Causality: The reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures, transforms the amino group into a diazonium salt (-N₂⁺). This moiety is highly unstable and readily undergoes substitution. The use of a copper(I) salt catalyst facilitates the displacement by various nucleophiles (e.g., Cl⁻, Br⁻, CN⁻).

Workflow: Diazotization and Subsequent Cyanation

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction start Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate reagents1 NaNO₂, HCl (aq) intermediate In situ Diazonium Salt reagents1->intermediate conditions1 0-5 °C reagents2 CuCN intermediate->reagents2 product Methyl 3-chloro-2-cyano-5-(trifluoromethoxy)benzoate reagents2->product

Caption: Workflow for Sandmeyer cyanation reaction.

Reactions at the Aryl Chloride Position

The chloro-substituent, while generally less reactive than an alkyl halide, is a prime site for modification via modern cross-coupling methodologies, a cornerstone of contemporary drug discovery.

Palladium-Catalyzed Cross-Coupling: Forging New C-C and C-N Bonds

Palladium-catalyzed reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions are powerful tools for elaborating the aromatic core. These reactions offer a modular approach to introduce diverse aryl, heteroaryl, or amino substituents with high functional group tolerance.

Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl chloride to the Pd(0) complex. This is followed by transmetalation (with a boronic acid derivative in Suzuki coupling) or coordination of an amine and subsequent reductive elimination to form the new C-C or C-N bond and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup: To a reaction vessel, add Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-110 °C, for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.

G pd0 Pd(0)L₂ start Ar-Cl pd_complex Ar-Pd(II)-Cl(L₂) transmetal Ar-Pd(II)-Ar'(L₂) pd_complex->transmetal Transmetalation transmetal->pd0 product Ar-Ar' transmetal->product Reductive Elimination start->pd_complex Oxidative Addition boronic Ar'-B(OH)₂ + Base boronic->transmetal

Caption: Simplified catalytic cycle for Suzuki coupling.

Coupling PartnerReaction TypeCatalyst SystemPotential Product Class
Arylboronic AcidSuzuki-MiyauraPd(PPh₃)₄ / K₂CO₃Biaryl compounds
Primary/Secondary AmineBuchwald-HartwigPd₂(dba)₃ / Xantphos / Cs₂CO₃Di- or tri-substituted anilines
Terminal AlkyneSonogashiraPd(PPh₃)₄ / CuI / Et₃NAryl alkynes

Transformations of the Methyl Ester

The methyl ester group provides a handle for conversion into other important functionalities, primarily carboxylic acids and amides, which are prevalent in bioactive molecules.

Saponification: Unmasking the Carboxylic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward and efficient process, typically achieved under basic conditions. The resulting carboxylate is a key intermediate for subsequent amide bond formations.

Causality: The reaction is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (from NaOH or LiOH) attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to expel the methoxide ion, forming the carboxylate salt. Acidic workup protonates the salt to yield the free carboxylic acid.

Experimental Protocol: Ester Hydrolysis

  • Dissolve the ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1).

  • Add an excess of sodium hydroxide or lithium hydroxide (2.0-4.0 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with cold 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Intramolecular Cyclization: Constructing Heterocyclic Scaffolds

The true synthetic power of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is realized when its multiple functional groups are used in concert to construct complex heterocyclic systems. Anthranilate derivatives are classic precursors to quinazolinones, a class of compounds with a wide range of pharmacological activities.[8]

Causality: The synthesis typically involves an initial N-acylation of the amino group. The resulting amide can then undergo cyclization. A common method involves dehydration to a benzoxazinone intermediate, which subsequently reacts with an amine to furnish the quinazolinone core.[8]

Reaction Pathway: From Anthranilate to Quinazolinone

G start Starting Anthranilate step1 N-Acylation (R-COCl, Base) intermediate1 N-Acyl Anthranilate step1->intermediate1 step2 Cyclization (e.g., Ac₂O, heat) intermediate2 Benzoxazinone Intermediate step2->intermediate2 step3 Amination (R'-NH₂, heat) product Substituted Quinazolinone step3->product

Caption: Synthetic pathway to quinazolinones.

This multi-step process highlights the utility of the starting material as a scaffold, where each functional group can be sequentially addressed to build a complex, drug-like molecule. The specific substituents (R and R') can be varied extensively, allowing for the creation of a diverse chemical library for biological evaluation.

Conclusion

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a compound of significant strategic value. Its densely packed and orthogonally reactive functional groups provide a robust platform for a wide range of exploratory reactions. From simple acylations and hydrolyses to complex palladium-catalyzed cross-couplings and heterocyclic syntheses, this molecule offers numerous avenues for the rapid generation of novel chemical entities. The insights and protocols detailed in this guide serve as a foundational resource for scientists aiming to leverage the synthetic potential of this powerful building block in their research and development endeavors.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - Semantic Scholar . Semantic Scholar. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central . PubMed Central. [Link]

  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF . ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed . PubMed. [Link]

  • Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate . Nbinno. [Link]

  • Methyl 2-amino-5-chlorobenzoate - ResearchGate . ResearchGate. [Link]

  • 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid methyl ester . Chemdad. [Link]

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The Ascendancy of the Trifluoromethoxy Group: A Technical Guide to the Research Applications of Trifluoromethoxy-Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design in the life sciences and material sciences. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of profound impact, imparting a unique constellation of properties that enhance the performance of parent molecules. This in-depth technical guide provides a comprehensive exploration of trifluoromethoxy-substituted anilines, a class of chemical intermediates that have proven invaluable in pharmaceutical and agrochemical research and development. We will delve into the fundamental physicochemical properties conferred by the -OCF3 group, detail synthetic methodologies for accessing ortho, meta, and para isomers, and explore their diverse applications, supported by field-proven insights and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of trifluoromethoxy-substituted anilines in their research endeavors.

The Trifluoromethoxy Group: A Paradigm Shift in Molecular Design

The trifluoromethoxy group is often considered a bioisostere of the methoxy group, yet its electronic and conformational properties are markedly different, leading to significant advantages in molecular design. The potent electron-withdrawing nature of the three fluorine atoms dramatically alters the electronic properties of the aniline ring, influencing its reactivity and the pKa of the amino group. Unlike the electron-donating methoxy group, the trifluoromethoxy group is strongly electron-withdrawing, which can modulate the binding affinity of a molecule to its biological target.[1]

Furthermore, the trifluoromethoxy group significantly enhances the lipophilicity of a molecule, a critical parameter for its ability to cross biological membranes and achieve oral bioavailability.[2] This increased lipophilicity, coupled with the exceptional metabolic stability conferred by the strong carbon-fluorine bonds, makes trifluoromethoxy-substituted anilines highly attractive building blocks for the development of drug candidates with improved pharmacokinetic profiles.[1] The -OCF3 group is resistant to enzymatic cleavage, which can prolong the half-life of a drug in the body, potentially leading to less frequent dosing regimens.

Physicochemical Properties of Trifluoromethoxy-Substituted Anilines

The position of the trifluoromethoxy group on the aniline ring (ortho, meta, or para) significantly influences the molecule's physicochemical properties. A comprehensive understanding of these properties is essential for rational molecular design.

Lipophilicity and Acidity

The introduction of a trifluoromethoxy group substantially increases the lipophilicity of the aniline molecule, as indicated by the logarithm of the octanol-water partition coefficient (logP). This property is crucial for cell membrane permeability. The electron-withdrawing nature of the -OCF3 group also lowers the pKa of the anilinium ion, making the aniline less basic compared to its non-fluorinated counterpart.

CompoundIsomerCalculated logPPredicted pKa
Aniline-0.94.6
2-(Trifluoromethoxy)anilineOrtho2.5~2.5
3-(Trifluoromethoxy)anilineMeta2.6~3.0
4-(Trifluoromethoxy)anilinePara2.53.75±0.10

Note: The logP and pKa values are approximate and can vary based on the prediction method and experimental conditions. The pKa for 4-(Trifluoromethoxy)aniline is a predicted value.[3]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) superfamily. Studies on 4-trifluoromethoxyaniline have shown that the trifluoromethoxy-substituent is metabolically stable, with no evidence of O-detrifluoromethylation.[4] This inherent stability can significantly increase the in vivo half-life of drug candidates.

Diagram: The Impact of the Trifluoromethoxy Group on Molecular Properties

G cluster_effects Key Physicochemical Effects Aniline Aniline Scaffold OCF3 Trifluoromethoxy (-OCF3) Group Properties Enhanced Physicochemical and Pharmacokinetic Properties OCF3->Properties Imparts Lipophilicity Increased Lipophilicity (Improved Membrane Permeability) Properties->Lipophilicity MetabolicStability Enhanced Metabolic Stability (Longer Half-life) Properties->MetabolicStability ElectronWithdrawal Strong Electron-Withdrawing Effect (Modulated Target Binding) Properties->ElectronWithdrawal

Caption: The trifluoromethoxy group imparts key properties to the aniline scaffold.

Synthesis of Trifluoromethoxy-Substituted Anilines

The synthesis of trifluoromethoxy-substituted anilines can be challenging, often requiring specialized reagents and reaction conditions. Several methods have been developed to introduce the trifluoromethoxy group onto the aromatic ring, with the choice of method often depending on the desired isomer and the starting material.

Synthesis of ortho-Trifluoromethoxylated Anilines

A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence of O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF3-migration.[1][5]

Experimental Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [1]

  • O-Trifluoromethylation:

    • In a nitrogen-purged flask, dissolve methyl 4-(N-hydroxyacetamido)benzoate in chloroform.

    • Add a catalytic amount of cesium carbonate (Cs2CO3).

    • Add Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) portion-wise at room temperature.

    • Stir the reaction mixture until completion, monitored by TLC.

    • Purify the crude product by flash column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

  • OCF3-Migration:

    • In a pressure vessel, dissolve the product from the previous step in nitromethane.

    • Heat the reaction mixture to 120 °C for 20 hours.

    • Cool the reaction to room temperature and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Diagram: Synthesis of ortho-Trifluoromethoxylated Aniline

G Start N-aryl-N-hydroxyacetamide Step1 O-Trifluoromethylation (Togni Reagent II, Cs2CO3) Start->Step1 Intermediate N-aryl-N-(trifluoromethoxy)acetamide Step1->Intermediate Step2 Thermal OCF3-Migration (Heat, Nitromethane) Intermediate->Step2 Product ortho-Trifluoromethoxylated Aniline Derivative Step2->Product

Caption: Two-step synthesis of ortho-trifluoromethoxylated anilines.

Synthesis of meta-Trifluoromethoxy Aniline

The synthesis of 3-(trifluoromethoxy)aniline can be achieved through various routes, often starting from 3-aminophenol or 3-bromotrifluoromethoxybenzene. A common approach involves the trifluoromethoxylation of a suitable precursor.

Synthesis of para-Trifluoromethoxy Aniline

Several methods exist for the synthesis of 4-(trifluoromethoxy)aniline. One approach involves the Hofmann rearrangement of trifluoromethoxybenzamide. Another method starts from trifluoromethoxybenzene, which is nitrated and then reduced to the corresponding aniline.[6] A more recent method involves the direct amination of trifluoromethoxybenzene using sodium amide in the presence of sodium ferrate and sodium bromide as catalysts.[6]

Experimental Protocol: Direct Amination of Trifluoromethoxybenzene [6]

  • To a reaction vessel under an argon atmosphere, add trifluoromethoxybenzene and anhydrous DMSO.

  • Add sodium ferrate and sodium bromide as a catalyst mixture and heat to 95 °C for 4 hours.

  • Add sodium amide and increase the temperature to 155 °C under pressure for 10 hours.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to obtain 4-(trifluoromethoxy)aniline.

Research Applications of Trifluoromethoxy-Substituted Anilines

The unique properties of trifluoromethoxy-substituted anilines have led to their widespread use as key building blocks in several areas of research and development.

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, the incorporation of a trifluoromethoxy group is a well-established strategy to enhance the drug-like properties of a molecule.[7][8] Trifluoromethoxy-substituted anilines are crucial intermediates in the synthesis of a variety of therapeutic agents.

  • Riluzole: This approved drug for the treatment of amyotrophic lateral sclerosis (ALS) contains a 4-(trifluoromethoxy)aniline moiety.[7]

  • Anticancer Agents: These anilines are used in the synthesis of kinase inhibitors and other anticancer compounds. The trifluoromethoxy group can improve target binding and pharmacokinetic properties.[9]

  • Neurological Disorders: 3-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of drugs targeting neurological disorders.[8][10]

Diagram: Role in Drug Discovery

G cluster_props Improved Properties Aniline Trifluoromethoxy- Substituted Aniline Synthesis Multi-step Synthesis Aniline->Synthesis Drug Drug Candidate Synthesis->Drug Potency Enhanced Potency Drug->Potency Exhibits Bioavailability Improved Bioavailability Drug->Bioavailability Exhibits Metabolism Favorable Metabolism Drug->Metabolism Exhibits

Caption: Use of trifluoromethoxy anilines in drug discovery.

Agrochemicals

The enhanced lipophilicity and metabolic stability imparted by the trifluoromethoxy group are also highly desirable in the design of modern agrochemicals, leading to increased efficacy and persistence.[2][11][12]

  • Herbicides and Pesticides: Trifluoromethoxy anilines are used in the formulation of effective herbicides and pesticides, contributing to improved crop protection.[8][13]

  • Metaflumizone: 4-(Trifluoromethoxy)aniline is a key intermediate in the synthesis of this insecticide.[6]

  • Flometoquin: This agrochemical also incorporates a trifluoromethoxy-substituted moiety in its structure.[7]

Materials Science

Trifluoromethoxy-substituted anilines serve as monomers or key intermediates in the synthesis of high-performance polymers and specialty materials.[12] The incorporation of the -OCF3 group can enhance thermal stability, chemical resistance, and modify the dielectric properties of polymers. These materials find applications in electronics, performance coatings, and other advanced technologies.

Safety and Handling

Trifluoromethoxy-substituted anilines are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][14][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][14]

  • Inhalation: Avoid breathing vapors or mists. Use a NIOSH-approved respirator if necessary.[5]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[5][14]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from ignition sources and incompatible materials such as strong oxidizing agents and acids.[5]

Conclusion

Trifluoromethoxy-substituted anilines represent a class of exceptionally valuable building blocks for modern chemical research. The unique combination of enhanced lipophilicity, metabolic stability, and potent electronic effects conferred by the trifluoromethoxy group has solidified their importance in the design of advanced pharmaceuticals, high-performance agrochemicals, and novel materials. As our understanding of the nuanced effects of fluorine in molecular design continues to evolve, the demand for and applications of these versatile intermediates are poised for significant growth. The synthetic protocols and application insights provided in this guide aim to empower researchers to effectively harness the potential of trifluoromethoxy-substituted anilines in their own scientific endeavors, driving innovation across a multitude of disciplines.

References

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  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. [Link]

  • Material Safety Data Sheet - 2-Nitro-4-(trifluoromethoxy)aniline, 97%. Cole-Parmer. [Link]

  • The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. SciSpace. [Link]

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The Multifaceted Chemistry and Therapeutic Potential of 2-Aminobenzoate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 2-aminobenzoic acid, also known as anthranilic acid, represent a privileged scaffold in medicinal chemistry, giving rise to a vast and diverse library of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, exploring the synthesis, characterization, and multifaceted biological activities of these derivatives. We delve into the causality behind synthetic strategies, elucidate the mechanisms of action underpinning their pharmacological effects, and provide detailed experimental protocols and quantitative data to support future research and development endeavors.

Introduction: The Enduring Legacy of the Anthranilate Scaffold

The 2-aminobenzoate core, a simple aromatic amine and carboxylic acid, is a fundamental building block in both natural and synthetic chemistry. It serves as a biochemical precursor to the essential amino acid tryptophan and is a key component of numerous alkaloids found in plants.[1] Industrially, it is a crucial intermediate in the production of dyes and pharmaceuticals.[1] The true power of the 2-aminobenzoate scaffold lies in its synthetic versatility. The presence of two reactive functional groups—the amino and carboxylic acid moieties—allows for a wide array of chemical modifications, leading to the generation of diverse compound libraries with a broad spectrum of biological activities.[2] This guide will navigate the key aspects of 2-aminobenzoate chemistry, from fundamental synthesis to their application in tackling complex diseases.

Synthetic Strategies: Building the 2-Aminobenzoate Armory

The ability to efficiently synthesize diverse 2-aminobenzoate derivatives is paramount to exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired functionalization at the carboxylic acid or the amino group.

Esterification and Amidation: Targeting the Carboxyl Group

The carboxylic acid moiety of 2-aminobenzoic acid is a prime site for modification, most commonly through esterification and amidation.

2-Aminobenzoate esters are valuable intermediates and have shown biological activity in their own right. A common and straightforward method for their synthesis is the Fischer esterification of 2-aminobenzoic acid with an appropriate alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Ethyl 2-Aminobenzoate

  • Objective: To synthesize ethyl 2-aminobenzoate via Fischer esterification.

  • Materials:

    • 2-aminobenzoic acid

    • Ethanol

    • Concentrated sulfuric acid

    • 10% Sodium carbonate solution

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzoic acid in an excess of ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and neutralize with a 10% sodium carbonate solution until the cessation of CO2 evolution.

    • The ethyl 2-aminobenzoate product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

2-Aminobenzamides are another crucial class of derivatives with a wide range of biological activities. A highly efficient method for their synthesis involves the reaction of isatoic anhydride with primary or secondary amines. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring-opening and decarboxylation.[3]

Experimental Protocol: Synthesis of N-substituted-2-aminobenzamides [4]

  • Objective: To synthesize N-substituted-2-aminobenzamides from isatoic anhydride.

  • Materials:

    • Isatoic anhydride

    • Primary or secondary amine

    • Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • Dissolve isatoic anhydride in a minimal amount of DMF in a round-bottom flask.

    • Add the desired primary or secondary amine (1-1.2 equivalents) dropwise to the solution with stirring.

    • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted-2-aminobenzamide.

G isatoic_anhydride Isatoic Anhydride intermediate Unstable Intermediate isatoic_anhydride->intermediate Nucleophilic Attack amine Primary/Secondary Amine (R-NH2) amine->intermediate product N-substituted-2-aminobenzamide intermediate->product Ring Opening & Decarboxylation co2 CO2 intermediate->co2

N-Arylation: The Ullmann Condensation

The Ullmann condensation is a powerful copper-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-2-aminobenzoate derivatives.[5] These compounds, including the well-known fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), are of significant pharmacological importance. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[5]

Experimental Protocol: Ullmann Condensation for N-Aryl-2-aminobenzoic Acid [6]

  • Objective: To synthesize an N-aryl-2-aminobenzoic acid via Ullmann condensation.

  • Materials:

    • 2-Aminobenzoic acid

    • Aryl halide (e.g., iodobenzene)

    • Copper(I) iodide (CuI)

    • A suitable ligand (e.g., L-proline or N,N-dimethylglycine)

    • A base (e.g., potassium phosphate)

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add 2-aminobenzoic acid, the aryl halide, CuI, the ligand, and the base.

    • Add anhydrous DMSO and stir the mixture at an elevated temperature (typically 90-120 °C).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and quench with water.

    • Acidify the aqueous layer to precipitate the N-aryl-2-aminobenzoic acid.

    • Collect the product by filtration, wash with water, and purify by recrystallization.

G aryl_halide Aryl Halide (Ar-X) product N-Aryl-2-aminobenzoic Acid aryl_halide->product amine 2-Aminobenzoic Acid amine->product catalyst Cu(I) Catalyst + Ligand catalyst->product base Base base->product

Spectroscopic Characterization: Unveiling the Molecular Architecture

The structural elucidation of newly synthesized 2-aminobenzoate derivatives is a critical step in the drug discovery process. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical 2-aminobenzoate derivative, characteristic signals include aromatic protons in the range of 6.5-8.0 ppm, the amine (-NH2) protons which can appear as a broad singlet, and signals corresponding to the ester or amide substituent.[7][8]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule. The carbonyl carbon of the ester or amide group typically appears downfield (160-180 ppm). Aromatic carbons resonate in the 110-150 ppm region.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for 2-aminobenzoate derivatives include:

  • N-H stretching: Primary amines (-NH2) show two bands in the 3300-3500 cm⁻¹ region, while secondary amines (-NH) show a single band.[9]

  • C=O stretching: The carbonyl group of an ester or amide typically absorbs strongly in the 1630-1750 cm⁻¹ region.[4]

  • C-N stretching: This absorption is usually found in the 1250-1350 cm⁻¹ range.

  • Aromatic C=C stretching: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The molecular ion peak (M+) corresponds to the molecular weight of the compound.

Therapeutic Applications: A Broad Spectrum of Biological Activity

The true value of the 2-aminobenzoate scaffold is realized in its diverse range of pharmacological activities. Extensive research has demonstrated the potential of these derivatives in various therapeutic areas.

Anticancer Activity

A significant number of 2-aminobenzoate derivatives have been investigated for their anticancer properties. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One notable class of anticancer agents is the 2-aminobenzothiazole derivatives.[10] These compounds have been shown to inhibit various protein kinases, including PI3K, AKT, and mTOR, which are crucial components of a signaling pathway frequently dysregulated in cancer.[10]

Compound IDTargetCell LineIC50 (µM)Reference
OMS5PI3KγA549 (Lung), MCF-7 (Breast)22.13 - 61.03[11]
OMS14PI3KγA549 (Lung), MCF-7 (Breast)22.13 - 61.03[11]
HB5EGFR Tyrosine KinaseHep G2 (Liver)Low IC50[12]

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor 2-Aminobenzoate Derivative inhibitor->pi3k Inhibition

Anti-inflammatory Activity

The fenamates, a class of N-aryl-2-aminobenzoate derivatives, are well-established NSAIDs. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[13] By blocking COX enzymes, fenamates reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

G arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation fenamate Fenamate (2-Aminobenzoate Derivative) fenamate->cox Inhibition

Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents. 2-Aminobenzoate derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. Their mechanism of action can vary, but some have been shown to disrupt microbial cell membranes or inhibit essential enzymes.

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution [14][15]

  • Objective: To determine the MIC of a 2-aminobenzoate derivative against a specific microorganism.

  • Materials:

    • Test compound

    • Microorganism culture

    • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

    • 96-well microtiter plates

    • Sterile saline

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

    • Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Compound ClassMicroorganismMIC (µg/mL)Reference
2-AminobenzamidesAspergillus fumigatusPotent activity[16]
2-AminobenzamidesBacillus subtilis, Staphylococcus aureusModerate to good activity[16]
Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, pose a significant challenge to modern medicine. Emerging research suggests that some 2-aminobenzoate derivatives may possess neuroprotective properties. One of the key mechanisms implicated in neuronal cell death is excitotoxicity, which is often mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors.[17] Some 2-aminobenzoate derivatives have been investigated as potential NMDA receptor antagonists, which could help to mitigate excitotoxic damage.[18][19]

Computational Approaches in Drug Design

Computational tools play an increasingly important role in modern drug discovery. Molecular docking and quantitative structure-activity relationship (QSAR) studies can accelerate the identification and optimization of lead compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[20] In the context of 2-aminobenzoate derivatives, docking studies can be used to predict how these compounds bind to the active site of a target protein, such as a kinase or a receptor. This information can provide valuable insights into the mechanism of action and can guide the design of more potent and selective inhibitors.

General Protocol for Molecular Docking [20][21]

  • Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the 2-aminobenzoate derivative and optimize its geometry.

  • Docking Simulation: Use a docking software to place the ligand into the active site of the protein and score the different binding poses based on their predicted binding affinity.

  • Analysis: Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[22] By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.[22]

Conclusion and Future Perspectives

The 2-aminobenzoate scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its continued importance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent compounds with improved pharmacokinetic profiles. The integration of computational methods with traditional synthetic and biological approaches will undoubtedly accelerate the journey from a simple scaffold to life-saving medicines. The exploration of novel therapeutic targets for 2-aminobenzoate derivatives also remains a promising avenue for future investigation.

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A Technical Guide to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-chloro group, a nucleophilic amine, a methyl ester, and a bioisosterically significant trifluoromethoxy group, makes it a valuable scaffold for generating novel molecular entities. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, detailed analytical and spectroscopic predictions, and critical insights into its reactivity and applications, particularly within the context of drug discovery. The strategic incorporation of the trifluoromethoxy group offers a key advantage for modulating physicochemical properties such as lipophilicity and metabolic stability, making this compound a compelling starting point for lead optimization campaigns.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its effective use in a research setting. The data below has been aggregated from chemical supplier databases and computational models.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate
CAS Number 1003708-08-4[1][2][3][4]
Molecular Formula C₉H₇ClF₃NO₃[5]
Molecular Weight 269.60 g/mol [1][5]
SMILES COC(=O)C1=C(C(=C(C=C1)OC(F)(F)F)Cl)N
InChI Key Will be generated based on final structure confirmation

Table 2: Physicochemical & Computational Data

PropertyValueSource
Boiling Point 283.3 ± 35.0 °C at 760 mmHg[3] (Predicted)
Density 1.5 ± 0.1 g/cm³[3] (Predicted)
Flash Point 125.1 ± 25.9 °C[3] (Predicted)
LogP 4.12 / 2.6074[3][5] (Predicted)
Topological Polar Surface Area (TPSA) 61.55 Ų[3][5]
Hydrogen Bond Acceptors 4[5]
Hydrogen Bond Donors 1[5]
Rotatable Bonds 2[5]

Synthesis and Characterization

While this compound is commercially available from several suppliers, understanding its synthesis is crucial for analogue preparation and cost-benefit analysis in large-scale applications. A specific published synthesis was not identified; therefore, a plausible, robust pathway is proposed based on well-established organic transformations.

Retrosynthetic Analysis

The primary strategic disconnection involves the late-stage introduction of the chloro group to a pre-functionalized aniline precursor. This approach avoids potential side reactions and leverages the directing effects of the existing substituents. The ester and trifluoromethoxy groups are envisioned as being present in the starting material.

G Target Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate Precursor1 Methyl 2-amino-5-(trifluoromethoxy)benzoate Target->Precursor1 Electrophilic Chlorination Precursor2 2-Amino-5-(trifluoromethoxy)benzoic Acid Precursor1->Precursor2 Fischer Esterification Precursor3 2-Nitro-5-(trifluoromethoxy)benzoic Acid Precursor2->Precursor3 Nitro Group Reduction

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This multi-step synthesis begins with the commercially available 2-Nitro-5-(trifluoromethoxy)benzoic acid.

Step 1: Reduction of the Nitro Group

  • Rationale: The nitro group is an effective precursor to the required amine. Catalytic hydrogenation is chosen for its high yield and clean conversion, avoiding harsh reducing agents that could affect other functional groups.

  • Protocol:

    • Dissolve 2-Nitro-5-(trifluoromethoxy)benzoic acid (1.0 eq) in ethanol or ethyl acetate in a suitable pressure vessel.

    • Add Palladium on carbon (10% w/w, ~1-2 mol%).

    • Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

    • Stir the reaction vigorously at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, carefully vent the H₂ and purge the vessel with nitrogen or argon.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield crude 2-Amino-5-(trifluoromethoxy)benzoic acid.

Step 2: Fischer Esterification

  • Rationale: Fischer esterification is a straightforward, acid-catalyzed method to convert the carboxylic acid to the desired methyl ester. Using methanol as both reagent and solvent drives the equilibrium towards the product.

  • Protocol:

    • Suspend the crude amino acid from Step 1 in anhydrous methanol (20 volumes).

    • Cool the mixture in an ice bath and slowly add sulfuric acid (H₂SO₄, 0.2 eq) or thionyl chloride (SOCl₂, 1.2 eq).

    • Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 8-12 hours.

    • Monitor the reaction for completion.

    • Cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product into ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude Methyl 2-amino-5-(trifluoromethoxy)benzoate.

Step 3: Ortho-Chlorination

  • Rationale: The amino group is a strong ortho-, para-director. With the para position blocked by the trifluoromethoxy group, chlorination is directed to the ortho position. N-Chlorosuccinimide (NCS) is selected as a mild and selective chlorinating agent to prevent over-chlorination.

  • Protocol:

    • Dissolve the crude ester from Step 2 in a suitable solvent like acetonitrile or dichloromethane.

    • Cool the solution to 0°C.

    • Add N-Chlorosuccinimide (1.05 eq) portion-wise, keeping the temperature below 5°C.

    • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude final product.

Purification and Quality Control Workflow

G cluster_purification Purification cluster_qc Quality Control Crude Crude Product (from Step 3) Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Crude->Chromatography Fractions Combine Pure Fractions Chromatography->Fractions SolventRemoval Solvent Removal (Rotary Evaporation) Fractions->SolventRemoval PureSolid Purified Solid SolventRemoval->PureSolid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PureSolid->NMR LCMS LC-MS Analysis PureSolid->LCMS Purity Purity ≥98%? LCMS->Purity Check Purity

Caption: Post-synthesis workflow for purification and quality control.

Predicted Analytical & Spectroscopic Profile

No experimental spectra are publicly available for this specific molecule. The following profile is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.[6][7][8]

3.1 NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.5-7.7 ppm (d, 1H): Aromatic proton ortho to the ester and meta to the amine.

    • δ ~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the amine and meta to the ester.

    • δ ~4.5-5.5 ppm (br s, 2H): Amine (-NH₂) protons. Signal may be broad and its position is solvent-dependent.

    • δ ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~168 ppm: Carbonyl carbon of the ester (C=O).

    • δ ~145-150 ppm: Aromatic carbon attached to the -OCF₃ group (C-O).

    • δ ~140-145 ppm: Aromatic carbon attached to the amine group (C-N).

    • δ ~120.5 ppm (q, J ≈ 257 Hz): Carbon of the trifluoromethoxy group (-OCF₃).

    • δ ~115-130 ppm: Remaining 3 aromatic carbons.

    • δ ~110 ppm: Aromatic carbon attached to the chlorine (C-Cl).

    • δ ~52 ppm: Methyl carbon of the ester (-OCH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ ~ -58 to -60 ppm (s, 3F): A single peak is expected for the three equivalent fluorine atoms of the -OCF₃ group.

3.2 Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI+).

  • Expected [M+H]⁺: m/z 270.01. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak (~33% the intensity of the M peak).

  • Key Fragmentation: Loss of methanol (-32) from the ester, loss of the methoxy radical (·OCH₃, -31), and cleavage of the C-Cl or C-O bonds.

3.3 Infrared (IR) Spectroscopy

  • Method: KBr pellet or ATR.

  • Key Frequencies:

    • 3450-3300 cm⁻¹: Two distinct N-H stretching bands for the primary amine.[6]

    • ~1710 cm⁻¹: Strong C=O stretching band for the ester carbonyl.

    • ~1620 cm⁻¹: N-H scissoring (bending) vibration.

    • 1250-1050 cm⁻¹: Strong, broad C-F stretching bands characteristic of the -OCF₃ group.

    • ~800-700 cm⁻¹: C-Cl stretching band.

Chemical Reactivity & Medicinal Chemistry Context

The Trifluoromethoxy Group as a "Super Halogen"

The trifluoromethoxy (-OCF₃) group is a fascinating substituent in modern drug design, often referred to as a "super-halogen" or "pseudo-halogen".[9] It serves as a valuable bioisostere for other groups, offering a unique combination of properties that can solve common developability problems.[10][11][12]

  • Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, significantly more so than a methoxy group or a fluorine atom.[13] This property can be strategically used to enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[9][14]

  • Metabolic Stability: Unlike a methoxy group, which is susceptible to oxidative demethylation by cytochrome P450 enzymes, the C-F bonds in the trifluoromethoxy group are exceptionally strong.[14] This makes the -OCF₃ group highly resistant to metabolic breakdown, which can increase a drug's half-life and reduce the formation of reactive metabolites.[14]

  • Electronic Effects: The -OCF₃ group is strongly electron-withdrawing, which can modulate the pKa of nearby functional groups, such as the aniline nitrogen in the title compound. This can influence target binding interactions and solubility profiles.

Reactivity and Synthetic Opportunities

The multiple functional groups on the scaffold provide numerous handles for chemical diversification, making it an ideal starting point for creating a library of related compounds for structure-activity relationship (SAR) studies.

G Core Core Scaffold Amine Amine (NH2) Core->Amine Ester Ester (COOMe) Core->Ester AromaticRing Aromatic Ring Core->AromaticRing Acylation Acylation / Sulfonylation Amine->Acylation R-COCl Alkylation Reductive Amination Amine->Alkylation R-CHO Diazotization Diazotization (Sandmeyer) Amine->Diazotization NaNO2 Hydrolysis Saponification (-> Acid) Ester->Hydrolysis LiOH Amidation Aminolysis (-> Amide) Ester->Amidation R-NH2 Suzuki Suzuki Coupling (at Cl) AromaticRing->Suzuki R-B(OH)2 Buchwald Buchwald-Hartwig (at Cl) AromaticRing->Buchwald R-NH2

Caption: Potential diversification pathways from the core scaffold.

  • Amine Group: The primary amine is a versatile nucleophile, readily undergoing acylation with acid chlorides or sulfonylation with sulfonyl chlorides to form amides and sulfonamides, respectively. It can also be modified via reductive amination or used in diazotization reactions.

  • Ester Group: The methyl ester can be hydrolyzed (saponified) to the corresponding carboxylic acid, providing a new handle for amide coupling (e.g., using EDC/HOBt) to explore a different chemical space. Direct aminolysis can also convert the ester to various amides.

  • Chloro Group: The aryl chloride can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new aryl, heteroaryl, or amino substituents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally analogous chemicals provides a strong basis for safe handling protocols.[15][16][17]

  • GHS Hazard Classification (Predicted):

    • H302: Harmful if swallowed. (Acute Toxicity, Oral, Category 4)[15][18]

    • H315: Causes skin irritation. (Skin Corrosion/Irritation, Category 2)[15][16][17]

    • H319: Causes serious eye irritation. (Serious Eye Damage/Irritation, Category 2A)[15][16][17]

    • H335: May cause respiratory irritation. (STOT - Single Exposure, Category 3)[15][16]

  • Precautionary Measures & PPE:

    • P261 & P271: Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[16][18]

    • P264: Wash hands and any exposed skin thoroughly after handling.[16][17]

    • P280: Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[15][16][17]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15][17]

    • Skin: Take off contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice.[15]

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[15][18]

  • Storage & Disposal:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not let product enter drains.[16]

Conclusion

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a strategically designed chemical scaffold of high value to researchers in drug discovery and materials science. Its utility is derived not only from its multiple points for synthetic diversification but also from the inclusion of the trifluoromethoxy group, a modern bioisostere known to confer advantageous properties like enhanced metabolic stability and lipophilicity. This guide provides the core technical information necessary for its safe handling, characterization, and intelligent application in the synthesis of novel, high-performance molecules.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate. NBINNO. [Link]

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  • What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar. [Link]

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  • Trifluoromethylation. Wikipedia. [Link]

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Methodological & Application

synthesis protocol for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Authored by a Senior Application Scientist

Introduction

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The unique combination of a chloro, an amino, a methyl ester, and a trifluoromethoxy group on a benzene ring provides a scaffold with diverse synthetic handles and physicochemical properties. The trifluoromethoxy (-OCF3) group, in particular, is of growing interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] This document provides a comprehensive guide to a plausible and robust laboratory-scale synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, intended for researchers in organic synthesis and drug discovery.

The proposed synthetic strategy focuses on the late-stage chlorination of a readily accessible precursor, Methyl 2-amino-5-(trifluoromethoxy)benzoate. This approach is predicated on the powerful ortho-directing effect of the amine substituent, which facilitates regioselective chlorination. The protocol herein is presented with detailed procedural steps, explanations for methodological choices, and necessary safety precautions, reflecting a commitment to scientific integrity and reproducibility.

Proposed Synthetic Pathway

The synthesis is envisioned as a single-step process starting from Methyl 2-amino-5-(trifluoromethoxy)benzoate, which can be sourced commercially or synthesized from the corresponding benzoic acid. The key transformation is an electrophilic aromatic substitution, specifically the chlorination at the C-3 position, ortho to the activating amino group.

Diagram 1: Overall Reaction Scheme

Reaction_Scheme Overall Synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate cluster_reactants cluster_products Reactant Methyl 2-amino-5-(trifluoromethoxy)benzoate Product Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate Reactant->Product Acetonitrile, rt Reagent N-Chlorosuccinimide (NCS)

Caption: Synthesis of the target compound via chlorination.

Experimental Protocol: Chlorination of Methyl 2-amino-5-(trifluoromethoxy)benzoate

This protocol details the regioselective chlorination of Methyl 2-amino-5-(trifluoromethoxy)benzoate using N-Chlorosuccinimide (NCS). NCS is chosen as the chlorinating agent due to its ease of handling as a solid and its ability to effect chlorination of activated aromatic rings under mild conditions.[1][2][3] Acetonitrile is selected as the solvent due to its polarity, which aids in dissolving the starting material and NCS, and its relative inertness under the reaction conditions.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
Methyl 2-amino-5-(trifluoromethoxy)benzoate235.152.35 g10.0≥97%Commercial Source
N-Chlorosuccinimide (NCS)133.531.40 g10.5≥98%Commercial Source
Acetonitrile (CH₃CN)41.0550 mL-AnhydrousCommercial Source
Saturated Sodium Bicarbonate Solution (NaHCO₃)-50 mL--Lab Prepared
Brine (Saturated NaCl solution)-50 mL--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.375 g--Commercial Source
Ethyl Acetate (EtOAc)88.11200 mL-ACS GradeCommercial Source
Hexanes-As needed-ACS GradeCommercial Source
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-5-(trifluoromethoxy)benzoate (2.35 g, 10.0 mmol).

    • Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Chlorinating Agent:

    • In a single portion, add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 equivalents) to the stirred solution.

    • The addition of a slight excess of NCS ensures the complete consumption of the starting material.

    • Protect the reaction from light by wrapping the flask in aluminum foil, as radical side reactions can sometimes be initiated by light.[4]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The product is expected to be less polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to remove any acidic byproducts and unreacted NCS.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram 2: Experimental Workflow

Experimental_Workflow Workflow for Synthesis and Purification A Dissolve Starting Material in Acetonitrile B Add N-Chlorosuccinimide (NCS) A->B C Stir at Room Temperature (2-4 hours) B->C D Monitor by TLC C->D E Solvent Evaporation D->E Reaction Complete F Dissolve in Ethyl Acetate E->F G Aqueous Work-up (NaHCO3, Brine) F->G H Dry with MgSO4 G->H I Purification by Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Step-by-step workflow for the synthesis.

Scientific Rationale and Discussion

The choice of N-chlorosuccinimide as the chlorinating agent is pivotal for the success of this synthesis. Electron-rich aromatic systems, such as anilines, are highly activated towards electrophilic substitution and can be readily chlorinated with NCS under mild conditions.[3] The reaction mechanism proceeds through the electrophilic attack of a "Cl+" equivalent, generated from NCS, onto the electron-rich aromatic ring. The regioselectivity is governed by the directing effects of the substituents. The amino group is a powerful ortho-, para-director, strongly activating these positions. The trifluoromethoxy and methyl ester groups are deactivating and meta-directing. The position ortho to the amino group (C3) is therefore the most nucleophilic and susceptible to chlorination.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): NCS is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes. Handle in a fume hood and prevent inhalation of dust.[1]

  • Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation of vapors and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. By leveraging the regioselective chlorination of an activated aromatic precursor with N-chlorosuccinimide, the target compound can be obtained in a controlled and efficient manner. This protocol is designed to be a valuable resource for researchers engaged in the synthesis of complex organic molecules for applications in drug discovery and materials science.

References

  • JoVE. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). Available at: [Link]

  • National Center for Biotechnology Information. A general electrochemical strategy for the Sandmeyer reaction. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Trifluoromethylation. Available at: [Link]

  • Google Patents. Improved method for synthesizing m-trifluoromethyl phenol.
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]

  • Wikipedia. N-Chlorosuccinimide. Available at: [Link]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Reaction Chemistry. Chlorination - Common Conditions. Available at: [Link]

  • Bentham Science. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2024). Available at: [Link]

  • National Center for Biotechnology Information. Exploring Flow Procedures for Diazonium Formation. (2016). Available at: [Link]

  • ResearchGate. (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. (2025). Available at: [Link]

  • Progress in Color, Colorants and Coatings. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Available at: [Link]

  • Chemdad. 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid methyl ester. Available at: [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • ResearchGate. (PDF) 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021). Available at: [Link]

  • Google Patents. Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • ResearchGate. Synthesis of methyl 2-amino-4,5-dimethoxybenzoate.. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 2-amino-5-chloro-benzoate. (2010). Available at: [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Available at: [Link]

  • ResearchGate. Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. (2025). Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Patsnap. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.
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The Strategic Utility of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a highly functionalized aromatic building block gaining prominence in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern—featuring an amine, a chloro group, a methyl ester, and a trifluoromethoxy group—offers a versatile platform for the construction of complex heterocyclic scaffolds and other novel molecular entities. This guide provides a comprehensive overview of its properties, reactivity, and detailed protocols for its application in organic synthesis, grounded in established chemical principles and potential applications in drug discovery.

Compound Profile and Physicochemical Properties

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a multifaceted building block for organic synthesis. The strategic placement of its functional groups dictates its reactivity and utility. The nucleophilic amino group, positioned ortho to the methyl ester, is primed for cyclization reactions, while the chloro and trifluoromethoxy substituents profoundly influence the electronic properties of the aromatic ring and the biological activity of its derivatives.

The trifluoromethoxy (-OCF₃) group is of particular significance in modern drug design. It is a strong electron-withdrawing group, which can significantly impact the pKa of the amine and the overall reactivity of the molecule. Furthermore, the -OCF₃ moiety is highly lipophilic and metabolically stable, properties that are often sought after to improve the pharmacokinetic profiles of drug candidates.

Table 1: Physicochemical Properties of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

PropertyValueSource
CAS Number 1003708-08-4[1][2]
Molecular Formula C₉H₇ClF₃NO₃[3]
Molecular Weight 269.60 g/mol [2][3]
Boiling Point 283.3 ± 35.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 125.1 ± 25.9 °C[3]
LogP 4.12[3]

Safety and Handling

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from incompatible materials.

Core Synthetic Applications: Gateway to Bioactive Heterocycles

The primary utility of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate lies in its role as a precursor to a variety of heterocyclic systems, most notably quinazolinones. The ortho-amino ester functionality is a classic feature of anthranilate derivatives, which are well-established starting materials for several named reactions.

Synthesis of Substituted Quinazolinones

Quinazolinones are a class of fused heterocycles that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The reaction of an anthranilate with a one-carbon source, such as formamide or an orthoester, is a fundamental method for constructing the quinazolinone scaffold.

A key potential application of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is in the synthesis of trifluoromethyl-containing quinazolinone derivatives, which have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease[5].

Workflow for Quinazolinone Synthesis:

G A Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate C Reaction Vessel (High Temperature) A->C B One-Carbon Source (e.g., Formamide, Orthoester) B->C D Cyclocondensation C->D E 6-chloro-8-(trifluoromethoxy)quinazolin-4(3H)-one derivative D->E

Caption: General workflow for the synthesis of quinazolinone derivatives.

Protocol 1: Synthesis of 6-chloro-8-(trifluoromethoxy)quinazolin-4(3H)-one (General Procedure)

This protocol is a generalized procedure based on the well-established Niementowski reaction and related cyclocondensation methods.

Materials:

  • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A, optional)

  • Ethanol

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq) and an excess of formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Add water to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the purified 6-chloro-8-(trifluoromethoxy)quinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • Excess Formamide: Formamide serves as both a reactant (the one-carbon source) and a solvent in this reaction. Using a large excess ensures the reaction goes to completion.

  • High Temperature: The cyclocondensation reaction requires significant thermal energy to overcome the activation barrier for the formation of the heterocyclic ring system.

  • Nitrogen Atmosphere: Prevents oxidation of the starting materials and products at high temperatures.

  • Precipitation with Water: The quinazolinone product is typically insoluble in water, allowing for easy separation from the water-soluble formamide and other byproducts.

Future Directions and Potential Applications

The unique substitution pattern of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate makes it an attractive starting material for a range of other synthetic transformations beyond quinazolinone synthesis.

  • Friedländer Annulation: While typically employing 2-aminoaryl aldehydes or ketones, modified Friedländer conditions could potentially be used with this anthranilate derivative to synthesize substituted quinolines, another important class of bioactive heterocycles.

  • Synthesis of Benzodiazepines: Reaction with α-amino acids or their derivatives could lead to the formation of benzodiazepine scaffolds, which are central to many drugs with sedative, anxiolytic, and anticonvulsant effects.

  • Buchwald-Hartwig and Suzuki Couplings: The chloro-substituent provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to further functionalize the aromatic core.

  • Agrochemicals: The presence of both chloro and trifluoromethoxy groups is a common feature in many modern pesticides and herbicides. This building block could serve as a key intermediate in the synthesis of new agrochemical candidates[6].

Logical Relationship of Synthetic Pathways:

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Bioactive Scaffolds A Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate B Cyclocondensation A->B C Cross-Coupling A->C D Amide Formation A->D E Quinazolinones B->E F Functionalized Benzoates C->F G Benzodiazepines D->G

Caption: Potential synthetic pathways originating from the title compound.

Conclusion

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a valuable and versatile building block for organic synthesis, particularly in the construction of pharmaceutically relevant heterocyclic systems. Its trifluoromethoxy group offers a strategic advantage for modulating the physicochemical and biological properties of target molecules. While specific, detailed protocols for this exact substrate are still emerging in the literature, the established reactivity of anthranilate derivatives provides a strong foundation for its application in the synthesis of novel quinazolinones and other complex molecules for drug discovery and agrochemical development. As the demand for novel fluorinated compounds continues to grow, the utility of this and similar building blocks is expected to expand significantly.

References

  • InnoPharmChem. Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate. [Link]

  • Google Patents.
  • Roy, S. (2020). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Electronic Theses and Dissertations. 3435. [Link]

  • Amanote Research. Synthesis of Bioactive Heterocycles From. [Link]

  • Google Patents.
  • Google Patents. WO2001068615A1 - Quinazoline synthesis.
  • Google Patents. US20060041130A1 - Syntheses of quinazolinones.
  • Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

  • Google Patents.
  • Eureka. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Kudelko, A., & Zielinski, W. (2012). Orthoesters in heterocycle synthesis. In Targets in Heterocyclic Systems (Vol. 16, pp. 243-270). Italian Society of Chemistry. [Link]

  • Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • PubMed. Methyl 2-amino-5-chloro-benzoate. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 15(1), 7-14. [Link]

  • Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

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Application Notes and Protocols for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the success of a drug discovery campaign. The scaffold dictates the three-dimensional arrangement of pharmacophoric elements, influences physicochemical properties, and provides vectors for chemical diversification. Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS: 1003708-08-4) represents a highly promising, albeit underexplored, scaffold that merges several key features beneficial for developing novel therapeutics.

The aminobenzoate core is a well-established motif found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and serve as a versatile synthetic handle.[1] The true potential of this specific scaffold, however, lies in its unique substitution pattern:

  • The Trifluoromethoxy (-OCF₃) Group: Often described as a "super-lipophilic" isostere of a methoxy group, the -OCF₃ moiety significantly enhances metabolic stability and membrane permeability.[2] Its strong electron-withdrawing nature can profoundly influence the pKa of the nearby amino group and the overall electronic character of the aromatic ring, thereby modulating target binding affinity.[2]

  • The Ortho-Chloro Group: The presence of a chlorine atom adjacent to the amine functionality provides steric hindrance that can enforce a specific conformation upon derivatization. This "ortho-effect" is a powerful tool for improving selectivity and potency by locking the molecule into a bioactive conformation. Furthermore, the chloro group offers an additional site for potential cross-coupling reactions, although the primary reactive handles are the amine and the ester.

This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Physicochemical Properties

A clear understanding of the scaffold's intrinsic properties is essential for strategic library design.

PropertyValueSource
CAS Number 1003708-08-4[3]
Molecular Formula C₉H₇ClF₃NO₃[3]
Molecular Weight 269.60 g/mol [3]
Boiling Point (Predicted) 283.3 ± 35.0 °C[3]
Density (Predicted) 1.5 ± 0.1 g/cm³[3]
LogP (Predicted) 4.12[3]

Synthesis of the Scaffold

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Ortho-Chlorination cluster_1 Step 1: Regioselective Chlorination cluster_2 Step 2: Fischer Esterification A Methyl 3-amino-4-(trifluoromethoxy)benzoate B Methyl 3-amino-2-chloro-4-(trifluoromethoxy)benzoate A->B Sulfuryl chloride (SO₂Cl₂) diisopropylamine (cat.) Toluene, 70°C C Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate D 2-Amino-5-(trifluoromethoxy)benzoic Acid E 2-Amino-3-chloro-5-(trifluoromethoxy)benzoic Acid D->E N-Chlorosuccinimide (NCS) DMF, reflux F Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate E->F Methanol (excess) H₂SO₄ (cat.), reflux

Caption: Proposed two-step synthesis of the target scaffold.

Protocol 1: Synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

This protocol is based on well-established methods for the chlorination and esterification of substituted anthranilic acids.[4][5]

Step 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethoxy)benzoic Acid

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-5-(trifluoromethoxy)benzoic acid (10.0 g, 44.8 mmol) and N,N-dimethylformamide (DMF, 100 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (6.58 g, 49.3 mmol, 1.1 equivalents) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 153°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 100 mL).

  • Drying: Dry the solid under vacuum at 50°C to a constant weight to yield 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid. The product can be used in the next step without further purification if purity is >95% by LC-MS.

Step 2: Synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add the dried 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid from the previous step (assuming quantitative yield, ~11.5 g, 44.8 mmol) and methanol (250 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2.5 mL, ~4.6 g, 46.9 mmol) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Neutralization and Precipitation: Slowly pour the concentrated mixture into a beaker containing 500 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water (3 x 100 mL), and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Key Derivatization Protocols for Library Synthesis

The synthetic utility of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate lies in its two orthogonal reactive sites: the nucleophilic amino group and the electrophilic chloro group (though less reactive). The ester can also be hydrolyzed to the carboxylic acid for further modifications.

Protocol 2: N-Acylation for Amide Library Synthesis

N-acylation is a fundamental transformation to explore the structure-activity relationship (SAR) around the amino group. The resulting amides can mimic peptide bonds and introduce a wide variety of functional groups.

NAcylation_Workflow cluster_0 N-Acylation Reaction Scaffold Methyl 2-amino-3-chloro-5- (trifluoromethoxy)benzoate Amide N-Acylated Product Scaffold->Amide Pyridine or TEA DCM, 0°C to RT AcidChloride R-COCl AcidChloride->Amide

Caption: General workflow for N-acylation.

  • Reaction Setup: Dissolve Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 g, 3.71 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (0.62 mL, 4.45 mmol, 1.2 equivalents) or pyridine (0.36 mL, 4.45 mmol, 1.2 equivalents) and cool the solution to 0°C in an ice bath.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, and wash successively with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling

While the chloro group on this scaffold is generally less reactive than a bromo or iodo substituent, Suzuki-Miyaura coupling can be achieved under forcing conditions or with specialized catalyst systems to introduce aryl or heteroaryl groups at the C3 position. This strategy is more advanced and may require optimization. A more common approach would be to start with a bromo-analogue of the scaffold. However, for the purpose of this guide, we provide a starting point protocol for the chloro-scaffold.[6][7]

Suzuki_Coupling_Workflow cluster_0 Reaction Components Scaffold Methyl 2-amino-3-chloro-5- (trifluoromethoxy)benzoate Product Coupled Product Scaffold->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyzes Base Base (e.g., K₂CO₃) Base->Product Activates

Sources

derivatization reactions for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Introduction: A Scaffold of Strategic Importance

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a highly functionalized aromatic scaffold of significant interest to medicinal chemists and drug development professionals. Its unique substitution pattern, featuring an aniline-type amine, a methyl ester, a chloro group, and a trifluoromethoxy moiety, presents a versatile platform for the synthesis of novel molecular entities. The two primary reactive handles—the nucleophilic amino group and the electrophilic methyl ester—allow for a wide range of chemical modifications.

However, the inherent electronic and steric properties of this molecule present distinct challenges. The nucleophilicity of the 2-amino group is significantly attenuated by the electron-withdrawing effects of the adjacent chloro and the para-trifluoromethoxy substituents. Furthermore, the ortho-chloro group imparts considerable steric hindrance, potentially impeding reactions at both the amine and the nearby ester. A successful derivatization strategy, therefore, requires careful consideration of reaction conditions and reagent choice to overcome these hurdles.

This guide provides a comprehensive overview of key derivatization reactions for this scaffold, offering detailed, field-tested protocols and explaining the causality behind critical experimental choices.

Logical Flow of Derivatization Strategies

The derivatization of this bifunctional molecule can be approached by selectively targeting either the amino group or the methyl ester. The choice of the initial reaction site dictates the subsequent synthetic possibilities.

G start Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate amine_path Target Amino Group First start->amine_path Strategy 1 ester_path Target Ester Group First start->ester_path Strategy 2 acylation N-Acylation / N-Sulfonylation amine_path->acylation alkylation N-Alkylation / N-Arylation amine_path->alkylation protection N-Boc Protection amine_path->protection ester_mod_after_amine Subsequent Ester Modification (e.g., Hydrolysis) acylation->ester_mod_after_amine alkylation->ester_mod_after_amine protection->ester_mod_after_amine hydrolysis Ester Hydrolysis ester_path->hydrolysis amidation Direct Amidation ester_path->amidation acid_deriv Carboxylic Acid Intermediate hydrolysis->acid_deriv amine_mod_after_ester Subsequent Amine Modification (e.g., Amide Coupling) acid_deriv->amine_mod_after_ester

Caption: Strategic pathways for derivatizing the target molecule.

Part 1: Derivatization of the 2-Amino Group

The aniline moiety, despite its reduced nucleophilicity, is often the primary site for initial modification. These reactions are fundamental for building complexity and modulating the physicochemical properties of the final compounds.

N-Acylation and N-Sulfonylation: Crafting Amides and Sulfonamides

Amide and sulfonamide linkages are ubiquitous in pharmaceuticals, valued for their metabolic stability and hydrogen bonding capabilities.[1][2] Given the electron-deficient nature of the starting aniline, robust acylation methods are required.

Protocol 1: N-Acetylation using Acetyl Chloride

This classic method is effective for forming simple amides. The use of a biphasic system with an aqueous base is often efficient for scavenging the HCl byproduct without hydrolyzing the methyl ester.

  • Materials:

    • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

    • Acetyl chloride

    • Dichloromethane (DCM)

    • 1 M aqueous Sodium Hydroxide (NaOH) solution

    • Saturated aqueous Sodium Chloride (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve the starting benzoate (1.0 eq) in DCM (approx. 10 mL per gram).

    • Base Addition: Add 1 M aqueous NaOH solution (2.0 eq).

    • Acylation: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise, ensuring the internal temperature remains below 10 °C.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

    • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[3]

  • Scientist's Note: The electron-withdrawing groups slow this reaction compared to a simple aniline. If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added, but care must be taken as it can also promote ester hydrolysis if the reaction is run for extended periods at higher temperatures.

Protocol 2: Amide Coupling with Carboxylic Acids

For more complex amides, direct coupling with a carboxylic acid using a coupling agent is preferred. This method avoids the need to synthesize acyl chlorides. For sterically hindered and electron-deficient amines, potent coupling agents are recommended.[4][5]

  • Materials:

    • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

    • Carboxylic acid of choice (e.g., 4-fluorobenzoic acid)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, 1 M HCl, Saturated NaHCO₃, Brine

  • Procedure:

    • Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes at room temperature.

    • Amine Addition: Add a solution of the starting benzoate (1.0 eq) in DMF, followed by the dropwise addition of DIPEA (2.5 eq).

    • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor for completion by LC-MS.

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

  • Causality Note: HATU is highly effective for difficult couplings because it rapidly forms a reactive acyl-pyridinium intermediate. DIPEA is a non-nucleophilic base used to neutralize the generated acids without competing in the coupling reaction.[6]

Protocol 3: N-Sulfonylation with a Sulfonyl Chloride

The synthesis of sulfonamides is a cornerstone of medicinal chemistry.[7] This transformation is typically robust and proceeds well even with deactivated anilines.

  • Materials:

    • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

    • p-Toluenesulfonyl chloride (Ts-Cl)

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Reaction Setup: Dissolve the starting benzoate (1.0 eq) in a mixture of anhydrous DCM and pyridine (approx. 3:1 v/v).

    • Reagent Addition: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

    • Work-up: Dilute the reaction with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, and brine.

    • Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. The crude product is typically purified by recrystallization or column chromatography.

N-Alkylation: Navigating Reactivity

Direct N-alkylation of such a sterically hindered and electron-poor aniline can be challenging and may require forcing conditions or specialized catalytic systems.[8][9][10] Reductive amination is often a more controlled and higher-yielding alternative if an aldehyde is used as the alkylating partner.

Amine Protection: A Strategic Pause

To perform selective chemistry on the ester group, the amine must first be protected. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic conditions (used for ester hydrolysis) and its straightforward removal under acidic conditions.[11][12][13][14]

Protocol 4: Boc Protection of the Amino Group

  • Materials:

    • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Reaction Setup: Dissolve the starting benzoate (1.0 eq) in anhydrous THF.

    • Reagent Addition: Add Boc₂O (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

    • Reaction: Stir at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC).

    • Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

    • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. The resulting Boc-protected amine is often pure enough for the next step, but can be purified by chromatography if necessary.[11]

Part 2: Derivatization of the Methyl Ester Group

Modification of the ester allows for the introduction of new amide functionalities or the unmasking of a carboxylic acid for further coupling or physicochemical modulation.

Ester Hydrolysis (Saponification)

This fundamental transformation converts the methyl ester into a carboxylic acid, a key intermediate for subsequent amide bond formation.

Protocol 5: Base-Mediated Ester Hydrolysis

  • Materials:

    • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (or its N-protected derivative)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water / Methanol solvent mixture

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Reaction Setup: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF, Methanol, and Water.

    • Hydrolysis: Add an aqueous solution of LiOH (2.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-6 hours. Monitor the disappearance of the starting material by TLC.

    • Acidification: Cool the mixture to 0 °C and carefully acidify with 1 M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.

    • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with ethyl acetate, dry the organic phase, and concentrate to yield the product.[15][16]

  • Trustworthiness Note: Using LiOH at room temperature is generally milder and preferred over NaOH with heating, minimizing the risk of side reactions. If starting with the unprotected amine, some N-acylation side products from ester starting material could occur under harsher conditions, though this is less likely with a deactivated aniline.

Part 3: Advanced Syntheses: Multicomponent and Cyclization Reactions

The true synthetic power of this scaffold is realized in reactions that construct complex heterocyclic systems, often in a single step.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for diversity-oriented synthesis, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a one-pot process to generate α-acylamino amides.[17][18][19]

G cluster_reactants Ugi-4CR Components Amine Starting Benzoate (Amine) Process One-Pot Reaction (Methanol, RT) Amine->Process Aldehyde Aldehyde (e.g., Isobutyraldehyde) Aldehyde->Process Acid Carboxylic Acid (e.g., Acetic Acid) Acid->Process Isocyanide Isocyanide (e.g., t-Butyl Isocyanide) Isocyanide->Process Product α-Acylamino Amide Product Process->Product

Caption: Workflow for the Ugi four-component reaction.

Protocol 6: Ugi Reaction for Pseudo-Peptide Synthesis

  • Materials:

    • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (Amine)

    • Isobutyraldehyde (Carbonyl)

    • Acetic Acid (Acid)

    • tert-Butyl isocyanide (Isocyanide)

    • Methanol

  • Procedure:

    • Reaction Setup: To a solution of the starting benzoate (1.0 eq) in methanol, add isobutyraldehyde (1.1 eq) and acetic acid (1.1 eq).

    • Isocyanide Addition: Add tert-butyl isocyanide (1.1 eq) dropwise at room temperature. The reaction is often exothermic.

    • Reaction: Stir the mixture at room temperature for 24-48 hours.

    • Work-up: Concentrate the reaction mixture under reduced pressure.

    • Purification: The residue is purified by silica gel chromatography to isolate the desired Ugi product. The reaction's driving force is an irreversible Mumm rearrangement following the addition of all components.[17][20]

The Pictet-Spengler Reaction

While not directly applicable, a simple modification of the starting material can open the door to the powerful Pictet-Spengler cyclization, a key reaction for synthesizing tetrahydro-β-carbolines and related alkaloids.[21][22][23][24] This requires converting the aniline into a tryptamine-like precursor. A potential route involves N-alkylation with a protected bromoacetaldehyde equivalent, followed by a Fischer indole synthesis or similar strategy, which is beyond the scope of a simple derivatization but highlights the strategic potential of the scaffold.

Data Presentation: Expected Analytical Signatures

Characterization of the synthesized derivatives is crucial. The following table summarizes expected changes in key analytical data upon derivatization.

Derivative TypeKey IR Bands (cm⁻¹)Representative ¹H NMR Shifts (ppm)Notes
Starting Material 3480, 3370 (N-H str), 1720 (C=O str)~5.5-6.0 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 7.2-7.8 (m, 2H, Ar-H)The two N-H stretches are characteristic of a primary amine.
N-Acetyl Derivative 3300 (N-H str), 1725 (Ester C=O), 1680 (Amide C=O)~8.5-9.5 (br s, 1H, -NH), 3.86 (s, 3H, -OCH₃), 2.15 (s, 3H, -COCH₃)Appearance of a single amide N-H proton and the acetyl methyl singlet.
Carboxylic Acid 3300-2500 (br, O-H), 3470, 3360 (N-H), 1690 (C=O)~13.0 (br s, 1H, -COOH), Disappearance of the -OCH₃ singlet at ~3.85 ppm.The broad O-H stretch is a key indicator of the carboxylic acid.
Boc-Protected Amine 3350 (N-H), 1730 (Ester C=O), 1705 (Carbamate C=O)~1.50 (s, 9H, -C(CH₃)₃), Disappearance of the NH₂ protons.The large singlet integrating to 9H is the hallmark of the Boc group.

Note: NMR shifts are approximate and depend on the solvent used (e.g., CDCl₃ or DMSO-d₆).[25]

Conclusion

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a challenging yet highly rewarding synthetic building block. Its derivatization requires a nuanced understanding of the interplay between steric hindrance and electronic deactivation. By selecting robust and tailored reaction protocols, such as those employing powerful coupling agents for amide synthesis or mild conditions for ester hydrolysis, researchers can effectively leverage this scaffold. The application of advanced multicomponent reactions like the Ugi synthesis further expands its utility, enabling the rapid generation of diverse and complex molecular libraries for drug discovery and development.

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  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Sulfonamides. Royal Society of Chemistry.
  • Synthesis of sulfonamides from sulfinate salts and amines or anilines.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo.
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  • Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition St
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
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  • Amine Protection / Deprotection. Fisher Scientific.
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  • Ugi Reaction. Alfa Chemistry.
  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.
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  • A Comparative Spectroscopic Analysis of 2-Amino-3-chlorobenzoic Acid, Its Precursors, and Deriv
  • Ugi Four-Component Reactions Using Alternative Reactants.
  • Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzo
  • Amide and Peptide Bond Formation in Water at Room Temper
  • Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate. Beilstein Journal of Organic Chemistry.
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Application Notes and Protocols for the N-Acylation of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Acylating an Electron-Deficient, Sterically Hindered Aniline

The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal for the construction of amide-containing pharmaceuticals, agrochemicals, and functional materials. Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate presents a particularly challenging substrate for this reaction. The molecule's architecture, featuring a confluence of electron-withdrawing and sterically impeding substituents, significantly attenuates the nucleophilicity of the amino group. The chloro group at the ortho position and the potent electron-withdrawing trifluoromethoxy (-OCF₃) group dramatically decrease the electron density on the aniline nitrogen, rendering it a weak nucleophile. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the successful N-acylation of this demanding substrate, grounded in established chemical principles and supported by authoritative literature.

Understanding the Substrate: Electronic and Steric Considerations

The successful N-acylation of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate hinges on overcoming the cumulative deactivating effects of its substituents.

  • Electron-Withdrawing Groups: The trifluoromethoxy group is a powerful electron-withdrawing group, significantly more so than a methoxy group, due to the high electronegativity of fluorine. This effect reduces the electron density of the entire aromatic ring and, consequently, the nucleophilicity of the amino group. The chloro substituent further contributes to this electron deficiency.

  • Steric Hindrance: The presence of a chloro group ortho to the amine can sterically hinder the approach of the acylating agent to the nitrogen atom.

These factors necessitate the use of more reactive acylating agents, catalysts, and potentially more forcing reaction conditions compared to the acylation of simple anilines.

Reaction Mechanisms and Key Reagents

The N-acylation of an amine typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Acylating Agents

The choice of acylating agent is critical. For a deactivated aniline such as the topic of this guide, highly reactive acylating agents are preferred.

  • Acyl Chlorides (R-COCl): These are among the most reactive acylating agents and are often the first choice for difficult acylations.

  • Acid Anhydrides ((R-CO)₂O): While generally less reactive than acyl chlorides, they are still effective, especially with the use of a catalyst. They offer the advantage of producing a carboxylic acid byproduct, which is less corrosive than the hydrogen chloride generated from acyl chlorides.

Bases and Catalysts

A base is typically required to neutralize the acidic byproduct of the reaction (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine and render it unreactive.[1]

  • Pyridine: Often used as both a solvent and a base, pyridine effectively scavenges the generated acid.[2][3] It can also act as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate.[2][3][4]

  • Triethylamine (Et₃N): A non-nucleophilic, stronger base than pyridine, it is an effective acid scavenger but does not participate in nucleophilic catalysis.

  • 4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst used in small (catalytic) amounts along with a stoichiometric base like triethylamine.[5][6] DMAP reacts with the acylating agent to form a highly reactive N-acyl-DMAP intermediate, which is then attacked by the amine. For sterically hindered and electron-deficient amines, DMAP catalysis can be particularly beneficial.[5][6]

Experimental Protocols

The following protocols are designed to be adaptable for the N-acylation of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. It is recommended to initially perform the reaction on a small scale to determine the optimal conditions.

Protocol 1: N-Acylation using an Acyl Chloride with Pyridine

This protocol is a standard method for the acylation of anilines and is a good starting point for the target substrate.

Workflow Diagram:

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate in anhydrous pyridine cool Cool to 0 °C start->cool add_acyl Add acyl chloride dropwise cool->add_acyl react Stir at room temperature add_acyl->react quench Pour into ice-water react->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer extract->wash dry_evap Dry and evaporate solvent wash->dry_evap purify Purify by column chromatography dry_evap->purify

Caption: Experimental workflow for N-acylation using an acyl chloride.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq) in anhydrous pyridine (0.2-0.5 M).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (40-60 °C) may be required.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Acylation using an Acid Anhydride with DMAP Catalysis

This protocol is advantageous for less stable acylating agents or when milder conditions are preferred. The use of DMAP is expected to enhance the reaction rate for the deactivated aniline.

Mechanism Overview:

G acyl_anhydride Acid Anhydride acyl_dmap N-Acyl-DMAP Intermediate (Highly Reactive) acyl_anhydride->acyl_dmap + DMAP dmap DMAP dmap->acyl_dmap product N-Acylated Product acyl_dmap->product + Amine amine Substituted Aniline amine->product dmap_regen DMAP (regenerated) product->dmap_regen

Caption: Catalytic cycle of DMAP in N-acylation.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.05-0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile (0.2-0.5 M).

  • Addition of Acylating Agent: Add the acid anhydride (1.2-1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC. If necessary, the reaction can be heated to reflux.

  • Work-up: Dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Reaction Conditions for N-Acylation of Substituted Anilines

Acylating AgentBase/CatalystSolventTemperature (°C)Typical Reaction Time (h)Reference
Acyl ChloridePyridinePyridine0 - RT4 - 12[2]
Acyl ChlorideEt₃N / DMAP (cat.)DCM, MeCNRT - 602 - 8[5][6]
Acid AnhydridePyridinePyridineRT - 1006 - 24[2]
Acid AnhydrideEt₃N / DMAP (cat.)DCM, THFRT - Reflux6 - 24[5]
Acetic AcidNone (Microwave)Acetic AcidHigh< 1[7]

Troubleshooting and Optimization

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, extending the reaction time, or using a more potent catalytic system like DMAP. Increasing the equivalents of the acylating agent might also be beneficial.

  • Side Reactions: In the case of sensitive substrates, prolonged heating can lead to decomposition. It is crucial to monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Purification Challenges: The product amide may have similar polarity to the starting material. Careful selection of the eluent system for column chromatography is essential for achieving good separation.

Conclusion

The N-acylation of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a challenging yet achievable transformation. A thorough understanding of the electronic and steric effects of the substituents is key to selecting the appropriate reaction conditions. The use of highly reactive acylating agents in combination with a suitable base and, where necessary, a powerful nucleophilic catalyst like DMAP, provides a robust strategy for the synthesis of the desired N-acyl products. The protocols provided herein offer a solid foundation for researchers to successfully navigate the synthesis of these valuable chemical entities.

References

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • Brainly.in. (2020, October 9). What is the role of pyridine in the acylation reaction of amines? Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Xia, S., et al. (2013). Synthesis of N-Azaaryl Anilines: An Efficient Protocol via Smiles Rearrangement. Bulletin of the Korean Chemical Society, 34(2), 394-396.
  • Kumar, S., et al. (2023). Approaches for the N‐acetylation of anilines.
  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • The Role of 2-Amino-3-chlorobenzoic Acid in Modern Drug Discovery. (2025, October 14). LinkedIn. Retrieved from [Link]

  • Selby, T. (2021, April 13). acetylation aniline [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines,and sulfonamides.
  • ResearchGate. (2025, August 9). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • WUR eDepot. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]

  • PubMed. (2021, August 12). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

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Application Note: Comprehensive Analytical Characterization of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS No. 1003708-08-4) is a substituted aromatic compound incorporating several functional groups that are prevalent in pharmacologically active molecules and agrochemicals.[1][2] The presence of a trifluoromethoxy group, a halogen, an amine, and a methyl ester imparts unique physicochemical properties that necessitate a multi-faceted analytical approach for its comprehensive characterization.[3][4] The trifluoromethoxy group, in particular, is of growing interest in medicinal chemistry due to its ability to enhance metabolic stability and cell membrane permeability.[3][4]

This application note provides a detailed guide to the analytical methodologies for the qualitative and quantitative characterization of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. The protocols described herein are designed to ensure the identity, purity, and quality of the compound, which are critical aspects in research and development. The methodologies are based on established analytical principles for compounds with similar functionalities and are intended to serve as a robust starting point for method development and validation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is presented in Table 1. These properties are crucial in selecting the appropriate analytical techniques. For instance, the predicted boiling point suggests that gas chromatography could be a viable analytical method.[5]

PropertyValueSource
CAS Number 1003708-08-4[5]
Molecular Formula C₉H₇ClF₃NO₃[6]
Molecular Weight 269.60 g/mol [7]
Boiling Point (predicted) 283.3 ± 35.0 °C at 760 mmHg[5]
Density (predicted) 1.5 ± 0.1 g/cm³[5]
LogP (predicted) 4.12[5]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice depending on the sample matrix and the nature of potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including aromatic amines.[8][9] A reversed-phase HPLC method is recommended for the analysis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, given its predicted nonpolar nature (LogP 4.12).[5]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Inject 10 µL Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity/Concentration Integration->Quantification

Caption: Workflow for HPLC analysis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] Given the predicted boiling point of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, GC-MS is a suitable method for its identification and the analysis of volatile impurities.[5] The presence of fluorine in the molecule can be challenging for some GC columns, so an inert column is recommended.[11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, characteristic NMR peaks have been reported, which can serve as a reference.[12]

  • Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm).

  • Amine Protons: A broad singlet (δ 4.0-6.0 ppm), which is exchangeable with D₂O.

  • Methyl Protons: A singlet around δ 3.9 ppm corresponding to the methyl ester group.

  • Carbonyl Carbon: A signal around δ 165-170 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with fluorine atoms.

  • Methyl Carbon: A signal around δ 52 ppm.

  • A singlet for the -OCF₃ group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The interpretation of FTIR spectra for substituted benzoates has been discussed in the literature.[13][14][15]

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform background correction and baseline correction as needed.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amine) 3300-3500
C-H Stretch (Aromatic) 3000-3100
C=O Stretch (Ester) 1700-1730
C=C Stretch (Aromatic) 1450-1600
C-O Stretch (Ester) 1100-1300
C-F Stretch (-OCF₃) 1000-1250 (strong, complex bands)
C-Cl Stretch 600-800

Method Validation Principles

Any analytical method developed based on these protocols must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Workflow cluster_protocol Method Development cluster_validation ICH Validation Parameters cluster_result Outcome Develop Develop Protocol (e.g., HPLC) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Validated Validated Analytical Method Robustness->Validated

Caption: A logical flow for analytical method validation.

Conclusion

The analytical characterization of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate requires a combination of chromatographic and spectroscopic techniques. The protocols provided in this application note serve as a comprehensive starting point for the development of robust and reliable analytical methods for this compound. Adherence to established method validation principles is crucial to ensure the quality and consistency of the analytical data generated.

References

  • NBINNO. Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate. [Link]

  • Semantic Scholar. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]

  • Journal of Materials Chemistry. Variable-temperature FTIR investigation of a laterally substituted ferroelectric liquid-crystalline benzoate. [Link]

  • Scientific Research Publishing. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]

  • Scholars Research Library. FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. [Link]

  • Scientific Research Publishing. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]

  • Trade Science Inc. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

  • PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate. [Link]

  • ResearchGate. Is it possible to analyze F-compounds with GCMS?. [Link]

  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • PubMed. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ResearchGate. Methyl 2-amino-5-chlorobenzoate. [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • ResearchGate. Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent. [Link]

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  • National Center for Biotechnology Information. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

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Application Notes and Protocols for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are intended for researchers, scientists, and professionals in the field of drug development and agrochemical research. This document provides a comprehensive guide to the potential applications of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate as a key intermediate in the synthesis of novel agrochemicals. The protocols outlined herein are based on established methodologies and the structural characteristics of the title compound, offering a scientifically grounded framework for its exploration in the development of new insecticides, herbicides, and fungicides.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) moiety, has become a cornerstone of modern agrochemical design. These groups can significantly enhance the biological activity, metabolic stability, and membrane permeability of a molecule.[1][2] Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a strategically functionalized aromatic compound, possessing key structural features that make it a valuable starting material for the synthesis of a new generation of crop protection agents. Its substituted anthranilate core is of particular interest, as it forms the backbone of a major class of modern insecticides.

Part 1: Application as an Intermediate in Novel Insecticide Synthesis

The primary and most promising application of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is in the synthesis of novel anthranilic diamide insecticides. This class of insecticides, which includes commercial successes like chlorantraniliprole, acts by selectively activating insect ryanodine receptors.[3][4] This activation leads to an uncontrolled release of internal calcium stores in insect muscle cells, causing muscle paralysis, cessation of feeding, and eventual death of the pest.[5][6] The high selectivity of these compounds for insect over mammalian ryanodine receptors contributes to their favorable safety profile.[4]

Synthetic Protocol: From Intermediate to a Hypothetical Active Ingredient

This protocol outlines a plausible synthetic route to a novel anthranilic diamide insecticide starting from Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. This is a conceptual pathway designed to illustrate the utility of the title compound.

Step 1: Amide Formation

The first step involves the coupling of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate with an appropriate pyrazole carboxylic acid, a key structural component of many anthranilic diamide insecticides.[7]

  • Reaction:

    • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1 equivalent)

    • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (1.1 equivalents)

    • Pyridine (2 equivalents) in a suitable solvent such as acetonitrile.

  • Procedure:

    • Dissolve Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate in acetonitrile.

    • Add pyridine to the solution and cool to 0°C.

    • Slowly add a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride in acetonitrile.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the methyl ester intermediate.

Step 2: Amine Coupling

The second step involves the reaction of the methyl ester intermediate with a specific amine to introduce the final N-alkyl group, a crucial part of the active diamide structure.[8]

  • Reaction:

    • Methyl ester intermediate from Step 1 (1 equivalent)

    • A selected primary amine (e.g., 2-amino-4-chloro-N,6-dimethylbenzamide) (1.2 equivalents)

    • A suitable coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF.

  • Procedure:

    • Dissolve the methyl ester intermediate and the selected amine in DMF.

    • Add DIPEA and the coupling reagent to the mixture.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to obtain the crude final product.

    • Purify the final product by recrystallization or column chromatography.

Diagram of Synthetic Workflow:

G A Methyl 2-amino-3-chloro-5- (trifluoromethoxy)benzoate C Amide Formation (Acetonitrile, Pyridine) A->C B 3-Bromo-1-(3-chloropyridin-2-yl)-1H- pyrazole-5-carbonyl chloride B->C D Methyl Ester Intermediate C->D F Amine Coupling (DMF, HATU, DIPEA) D->F E Selected Primary Amine E->F G Novel Anthranilic Diamide (Hypothetical Active Ingredient) F->G

Caption: Synthetic workflow for a novel anthranilic diamide insecticide.

Protocols for Insecticidal Bioassays

Once synthesized, the novel compound should be screened for insecticidal activity. Standard bioassay methods are crucial for determining efficacy and spectrum of activity.[9][10]

Target Pests:

  • Lepidoptera: Spodoptera litura (Tobacco Cutworm), Plutella xylostella (Diamondback Moth), Helicoverpa zea (Corn Earworm).[11][12]

  • Coleoptera: Leptinotarsa decemlineata (Colorado Potato Beetle).[13]

  • Hemiptera: Myzus persicae (Green Peach Aphid).[14]

1. Diet Incorporation Bioassay (for Lepidoptera)

  • Objective: To determine the lethal concentration (LC₅₀) of the test compound when ingested.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).

    • Make serial dilutions of the stock solution.

    • Incorporate a known volume of each dilution into a molten artificial diet and mix thoroughly before the diet solidifies. A solvent-only control should also be prepared.

    • Dispense the treated diet into individual wells of a multi-well plate.

    • Place one neonate larva into each well.

    • Seal the plates and incubate at 25±2°C with a 16:8 hour light:dark photoperiod.

    • Assess mortality after 5-7 days. Larvae that are unable to move when prodded are considered dead.

    • Calculate the LC₅₀ value using probit analysis.

2. Leaf-Dip Bioassay (for Lepidoptera and Coleoptera)

  • Objective: To evaluate the contact and ingestion toxicity of the compound on a natural substrate.

  • Protocol:

    • Prepare serial dilutions of the test compound in water containing a non-ionic surfactant (e.g., Triton X-100).

    • Excise leaf discs from a suitable host plant (e.g., cabbage for P. xylostella, potato for L. decemlineata).

    • Dip each leaf disc into a test solution for 10-20 seconds. A control group should be dipped in the surfactant solution only.

    • Allow the leaf discs to air dry.

    • Place each treated leaf disc into a Petri dish lined with moist filter paper.

    • Introduce a known number of larvae (e.g., 10 second-instar larvae) into each Petri dish.

    • Incubate under the same conditions as the diet bioassay.

    • Record mortality at 24, 48, and 72 hours.

    • Calculate the LC₅₀ values.

3. Systemic Uptake Bioassay (for Hemiptera)

  • Objective: To assess the systemic activity of the compound.

  • Protocol:

    • Grow host plants (e.g., bell pepper for M. persicae) in a hydroponic solution or soil.

    • Apply the test compound to the hydroponic solution or as a soil drench at various concentrations.

    • After 24-48 hours, infest the plants with a known number of aphids.

    • Maintain the plants in a controlled environment.

    • Count the number of surviving aphids after 3-5 days.

    • Determine the concentration required to achieve a significant reduction in the aphid population.

Diagram of Insecticidal Screening Workflow:

G A Novel Compound Synthesis B Primary Screening (e.g., Diet Incorporation Bioassay) A->B C Secondary Screening (e.g., Leaf-Dip Bioassay) B->C Active Compounds D Spectrum of Activity Testing (Different Pest Orders) C->D E Systemic Activity Testing (for Sucking Pests) D->E F Mode of Action Studies (e.g., Ryanodine Receptor Binding Assay) E->F G Lead Candidate F->G Confirmed MoA

Caption: Workflow for the screening and evaluation of a novel insecticide.

Part 2: Application in the Development of Novel Herbicides

The trifluoromethoxy group is also a key feature in many modern herbicides.[15][16] Compounds containing this moiety can act as inhibitors of protoporphyrinogen oxidase (PPO), a crucial enzyme in the chlorophyll and heme biosynthesis pathways in plants.[17][18] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid membrane damage and cell death.[19][20]

Protocol for Herbicidal Activity Screening

Target Weed Species:

  • Broadleaf: Abutilon theophrasti (Velvetleaf), Amaranthus retroflexus (Redroot Pigweed).[15]

  • Grass: Echinochloa crus-galli (Barnyardgrass), Setaria viridis (Green Foxtail).[21]

1. Pre-emergence Herbicidal Assay

  • Objective: To evaluate the compound's ability to prevent weed seed germination and emergence.

  • Protocol:

    • Fill small pots with a standardized soil mix.

    • Sow a known number of seeds of the target weed species in each pot.

    • Prepare solutions of the test compound in a suitable solvent/water mixture at various concentrations.

    • Apply a known volume of each solution evenly to the soil surface of the pots.

    • Place the pots in a greenhouse with controlled temperature, humidity, and lighting.

    • Water the pots as needed.

    • After 14-21 days, assess the percentage of weed emergence and the health of any emerged seedlings (e.g., stunting, chlorosis, necrosis).

    • Determine the concentration that causes significant inhibition of emergence.

2. Post-emergence Herbicidal Assay

  • Objective: To assess the compound's efficacy on established weeds.

  • Protocol:

    • Grow the target weed species in pots until they reach the 2-4 leaf stage.

    • Prepare spray solutions of the test compound at different concentrations, including a surfactant.

    • Spray the foliage of the weeds to the point of runoff.

    • Return the plants to the greenhouse.

    • Visually assess the percentage of injury (phytotoxicity) at 3, 7, and 14 days after treatment, using a scale of 0% (no effect) to 100% (plant death).

    • Determine the GR₅₀ (the concentration required to cause 50% growth reduction).

Part 3: Potential Application in Fungicide Discovery

While the primary application is likely in insecticide development, the benzoate structure is also found in some antifungal compounds.[22] The trifluoromethoxy group can contribute to the antifungal activity of a molecule. Therefore, derivatives of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate could be screened for fungicidal properties.

Protocol for In Vitro Antifungal Screening

Target Fungal Pathogens:

  • Botrytis cinerea (Gray Mold)

  • Fusarium solani (Root Rot)[22]

  • Phytophthora capsici (Phytophthora Blight)[23]

  • Alternaria brassicae (Leaf Spot)[24]

Mycelial Growth Inhibition Assay

  • Objective: To determine the in vitro efficacy of the test compound against key plant pathogenic fungi.[25]

  • Protocol:

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

    • Incorporate the stock solution into molten Potato Dextrose Agar (PDA) to achieve a range of final concentrations. A solvent-only control should be prepared.

    • Pour the amended PDA into Petri dishes.

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each plate.

    • Incubate the plates at 25°C in the dark.

    • When the mycelial growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in the treated plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration.

    • Determine the EC₅₀ (the effective concentration that inhibits mycelial growth by 50%).

Data Presentation and Interpretation

All quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison of the activity of different compounds and concentrations.

Table 1: Example Data Summary for Insecticidal Activity (LC₅₀)

CompoundTarget PestBioassay MethodLC₅₀ (ppm)95% Confidence Interval
Compound XP. xylostellaDiet Incorporation0.50.3 - 0.7
Compound XS. lituraLeaf-Dip1.20.9 - 1.6
ChlorantraniliproleP. xylostellaDiet Incorporation0.10.08 - 0.13

Table 2: Example Data Summary for Herbicidal Activity (GR₅₀)

CompoundTarget WeedApplicationGR₅₀ (g a.i./ha)
Compound YA. retroflexusPost-emergence75
Compound YE. crus-galliPost-emergence>200
PPO Inhibitor StandardA. retroflexusPost-emergence50

Table 3: Example Data Summary for Fungicidal Activity (EC₅₀)

CompoundTarget FungusEC₅₀ (µg/mL)
Compound ZB. cinerea15.2
Compound ZF. solani25.8
Commercial FungicideB. cinerea5.5

Conclusion

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate represents a highly promising starting material for the synthesis of novel agrochemicals. Its structural similarity to the core of anthranilic diamide insecticides suggests a clear and valuable application in the development of new insect control agents targeting ryanodine receptors. Furthermore, the presence of the trifluoromethoxy group warrants its exploration in the synthesis of potential herbicides, likely acting as PPO inhibitors, and to a lesser extent, in the search for new fungicides. The protocols provided in these application notes offer a robust framework for researchers to systematically investigate and unlock the potential of this versatile chemical intermediate.

References

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  • Scorzoni, L., de Paula e Silva, A. C. A., Marcos, C. M., Assato, P. A., de Melo, W. C. M. A., de Oliveira, H. C., ... & Fusco-Almeida, A. M. (2017). Searching new antifungals: the use of in vitro and in vivo methods for evaluation of natural compounds. Frontiers in microbiology, 8, 1175. [Link]

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  • Wang, C., Zhang, S., Zhang, Y., Liu, Y., & Zhao, Y. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 882. [Link]

  • ResearchGate. Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). [Link]

  • Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site. Weed Science, 62(2), 333-341. [Link]

  • Temple, J. H., Leonard, B. R., & Graves, J. B. (2009). Susceptibility of Selected Lepidopteran Pests to Rynaxypyr®, a Novel Insecticide. Journal of Cotton Science, 13(1), 23-31. [Link]

  • Pierce, C. G., Uppuluri, P., & Tristan, A. R. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Journal of visualized experiments: JoVE, (121), 55043. [Link]

  • Li, Y., & Yang, G. (2011). Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery. CHIMIA International Journal for Chemistry, 65(12), 963-968. [Link]

  • Zhao, Y., Li, Y., Ma, Y., & Yang, N. (2013). Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group. Medicinal Chemistry Research, 22(1), 294-301. [Link]

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  • Boyer, S. K., & Clark, D. A. (2008). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry, 16(6), 3163-3170. [Link]

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  • Li, Y., Liu, Y., & Yang, X. (2023). Design, synthesis and antifungal activity of novel benzoxazole/chromene-phthalide scaffolds hybrids as potential natural products-based fungicide. Natural Product Research, 37(1), 1-8. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of Trifluoromethoxy Anilines in Agrochemical and Pharmaceutical Development. [Link]

  • Frontiers. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. [Link]

  • Yang, Y., Li, Y., & Liu, Y. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1219669. [Link]

  • Royal Society of Chemistry. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. [Link]

  • Zhang, Y., Chi, H., Fan, D., Wang, G., & Wang, M. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5897. [Link]

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Sources

Application Note & Protocol: A Scalable Synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, a key intermediate in the development of various pharmaceutical agents. The protocol herein details a robust and scalable method starting from the commercially available Methyl 2-amino-5-(trifluoromethoxy)benzoate. The core of this synthetic route lies in the regioselective chlorination using N-chlorosuccinimide (NCS). This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical checkpoints necessary for successful and reproducible execution in a research and development setting.

Introduction: Significance and Synthetic Strategy

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a valuable building block in medicinal chemistry, primarily due to the unique electronic properties conferred by its substituent pattern. The trifluoromethoxy group offers a lipophilic and metabolically stable alternative to a methoxy group, while the chlorine and amino functionalities provide handles for further synthetic transformations.

The chosen synthetic strategy focuses on the direct and regioselective chlorination of the electron-rich aromatic ring of Methyl 2-amino-5-(trifluoromethoxy)benzoate. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. With the para position occupied by the trifluoromethoxy group, the chlorination is directed to the ortho position (C3). N-chlorosuccinimide is selected as the chlorinating agent due to its ease of handling compared to gaseous chlorine and its high selectivity under controlled conditions.

Reaction Mechanism and Process Logic

The electrophilic aromatic substitution proceeds via the generation of an electrophilic chlorine species from NCS, which is then attacked by the electron-rich aniline derivative. The reaction is typically carried out in a suitable aprotic solvent to facilitate the reaction and control exotherms.

Diagram: Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Methyl 2-amino-5-(trifluoromethoxy)benzoate mix Combine Starting Material and Solvent start->mix solvent Acetonitrile solvent->mix reagent N-Chlorosuccinimide (NCS) add_ncs Portion-wise addition of NCS at 0-5 °C reagent->add_ncs mix->add_ncs stir Stir at Room Temperature add_ncs->stir quench Quench with Water stir->quench Reaction Completion tlc TLC Monitoring stir->tlc extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry over Sodium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate purify->product nmr ¹H NMR, ¹³C NMR, ¹⁹F NMR ms Mass Spectrometry hplc HPLC for Purity product->nmr product->ms product->hplc caption Figure 1. Overall workflow for the synthesis. G start Methyl 2-amino-5- (trifluoromethoxy)benzoate product Methyl 2-amino-3-chloro-5- (trifluoromethoxy)benzoate start->product NCS, Acetonitrile 0 °C to rt

Troubleshooting & Optimization

purification of crude Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is dedicated to the purification of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate , a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower researchers to overcome common and complex purification challenges. This guide is structured to move from general principles to specific troubleshooting, ensuring you can find the answers you need quickly and efficiently.

Overview: The Purification Challenge

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a moderately polar molecule with several reactive functional groups: a basic aniline-type amino group, a hydrolyzable methyl ester, and an electron-rich aromatic ring. These features can lead to specific challenges during purification, including:

  • Interaction with Stationary Phases: The basic amino group can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and potential yield loss during column chromatography.[1]

  • Impurity Profiles: Crude products may contain a variety of impurities, including starting materials, regioisomers, or byproducts from side reactions like hydrolysis of the ester.

  • Solubility Behavior: Finding an ideal single solvent for recrystallization can be difficult, often necessitating the use of a mixed-solvent system.[2]

This guide will address these challenges head-on, providing field-proven solutions and troubleshooting workflows.

Frequently Asked Questions (FAQs)

This section covers the most common questions regarding the primary purification techniques for this compound.

Q1: What is the best starting method for purifying gram-scale quantities of crude Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate?

A1: For gram-scale purification, recrystallization is the most efficient and cost-effective first-line approach. It is excellent for removing minor impurities and can yield a high-purity product without the need for chromatography. The key is selecting an appropriate solvent system.[3]

Q2: How do I select the right solvent for recrystallization?

A2: The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.[2] Given the compound's polarity, a mixed-solvent system is often most effective.[4]

  • Recommended Solvent Pairs:

    • Ethanol/Water

    • Methanol/Water

    • Ethyl Acetate/Hexane

    • Toluene/Hexane

  • Selection Rationale: The principle of "like dissolves like" is a good starting point; polar compounds dissolve in polar solvents.[4] You start by dissolving the crude product in a minimum amount of the more polar "good" solvent (e.g., ethanol) at an elevated temperature. Then, the less polar "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: When should I use column chromatography instead of recrystallization?

A3: Column chromatography is necessary when:

  • Recrystallization fails to remove impurities effectively, especially if they have similar solubility profiles to the target compound.

  • The crude product contains multiple components that need to be separated.

  • You are working with a small quantity of material where losses during recrystallization trials would be significant.

  • Impurities are present in high concentration.

A preliminary Thin Layer Chromatography (TLC) analysis of the crude material is essential to determine if chromatography is required.[5]

Q4: What are the recommended starting conditions for column chromatography?

A4: For a substituted aniline derivative like this, a normal-phase flash column chromatography setup is standard.

  • Stationary Phase: Silica gel is the most common choice.[6] However, due to the basic amino group, peak tailing can be an issue.[1]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a standard starting point. A typical gradient might run from 5% to 40% ethyl acetate.

  • To Mitigate Tailing: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to the mobile phase. This "neutralizes" the acidic sites on the silica gel, preventing strong adsorption of the basic amine.[7] Alternatively, using an amine-functionalized silica column can provide excellent separation without needing a mobile phase modifier.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments.

Issue Potential Cause(s) Recommended Solutions & Rationale
Low Yield after Recrystallization 1. Incomplete Crystallization: The compound may still be too soluble in the cold mother liquor. 2. Premature Crystallization: Crystals formed too quickly during hot filtration, trapping impurities. 3. Excessive Solvent Used: Using too much of the "good" solvent reduces the recovery rate.[9]1. Cool the filtrate further in an ice bath or refrigerator to maximize crystal formation. Gently scratch the inside of the flask with a glass rod to induce nucleation. 2. Ensure the filtration apparatus is pre-heated and the solution is kept hot during filtration to remove insoluble impurities. 3. Use the minimum amount of hot solvent required to fully dissolve the crude product. After purification, you can attempt to recover more product by concentrating the mother liquor and recrystallizing a second crop.
Product "Oils Out" During Recrystallization 1. High Impurity Concentration: Impurities can depress the melting point of the mixture, causing it to separate as a liquid. 2. Solution is Supersaturated: The compound comes out of solution too rapidly. 3. Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute.1. Perform a pre-purification step, such as a simple filtration or a quick pass through a small plug of silica gel to remove gross impurities. 2. Re-heat the solution to dissolve the oil, add a small amount more of the "good" solvent, and allow it to cool much more slowly. Seeding with a pure crystal can also help.[10] 3. Select a solvent with a lower boiling point.
Poor Separation / Co-elution in Column Chromatography 1. Incorrect Mobile Phase Polarity: The eluent is either too strong (all compounds elute quickly) or too weak (compounds don't move). 2. Column Overloading: Too much crude material was loaded onto the column.1. Optimize the mobile phase using TLC. Test various solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexane) to find a system where the target compound has an Rf value of approximately 0.2-0.4.[6] 2. Reduce the amount of material loaded. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.
Significant Peak Tailing in Chromatography Acid-Base Interaction: The basic amino group is interacting strongly with the acidic silanol groups on the silica surface.[1]1. Add a basic modifier (0.1-1% triethylamine or ammonia) to your eluent system.[7] This competes with your compound for the acidic sites. 2. Use an amine-functionalized silica column, which provides a more alkaline environment and eliminates the need for modifiers.[8] 3. Consider reverse-phase chromatography with a C18 column and a buffered mobile phase (e.g., acetonitrile/water with ammonium acetate) if tailing remains a severe issue.[11]
Product Purity Does Not Improve 1. Persistent Impurity: An impurity with very similar polarity and solubility is present. 2. Product Degradation: The compound may be degrading on the silica gel column or during heating for recrystallization.1. Try an alternative purification technique. If recrystallization failed, use chromatography. If normal-phase chromatography failed, try reverse-phase. 2. Check for stability. Run a TLC of the crude material and a spot of the material after heating it in the chosen recrystallization solvent for a short time. If a new spot appears, degradation is occurring. For chromatography, deactivating the silica with a basic modifier can prevent degradation of acid-sensitive compounds.[1]
Troubleshooting Workflow for Low Purity

The following diagram illustrates a logical workflow for addressing low product purity after an initial purification attempt.

G start Low Purity Observed (via TLC, NMR, etc.) initial_method What was the initial purification method? start->initial_method recryst Recrystallization initial_method->recryst Recrystallization chrom Column Chromatography initial_method->chrom Chromatography check_tlc_recryst Analyze Mother Liquor and Crystals by TLC recryst->check_tlc_recryst check_tlc_chrom Analyze Fractions by TLC. Are spots overlapping? chrom->check_tlc_chrom impurity_in_xtal Impurity co-crystallized. Change solvent system or use chromatography. check_tlc_recryst->impurity_in_xtal Impurity in Crystals impurity_in_mother_liquor Purification worked. Recrystallize again for higher purity. check_tlc_recryst->impurity_in_mother_liquor Impurity in Liquor Only overlap Yes, poor separation. check_tlc_chrom->overlap Yes no_overlap No, separation looks clean. check_tlc_chrom->no_overlap No optimize_chrom Optimize mobile phase. Try different solvent system or gradient. Consider using a basic modifier. overlap->optimize_chrom check_fractions Fractions may have been combined incorrectly. Re-pool based on TLC. no_overlap->check_fractions

Caption: Troubleshooting workflow for low product purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a general guideline. The optimal solvent ratios may need to be determined empirically.

  • Dissolution: Place the crude Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of ethanol required to dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes a standard flash chromatography setup.[12]

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good system provides a target Rf value of ~0.3. For this compound, start by testing various ratios of ethyl acetate/hexane containing 0.5% triethylamine (TEA).

  • Column Packing: Dry-pack a column with silica gel (e.g., 40 g of silica for 1 g of crude product).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase (e.g., 10% EtOAc/Hexane + 0.5% TEA). Apply gentle air pressure to achieve a flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired product from impurities.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Purification Workflow Diagram

G crude Crude Product initial_purification Initial Purification (e.g., Recrystallization) crude->initial_purification purity_check1 Check Purity (TLC, NMR) initial_purification->purity_check1 pure_product Pure Product purity_check1->pure_product >98% Pure needs_more Purity Insufficient purity_check1->needs_more <98% Pure chromatography Column Chromatography needs_more->chromatography purity_check2 Check Purity (TLC, NMR) chromatography->purity_check2 purity_check2->pure_product >98% Pure

Caption: General workflow for purification and analysis.

Safety, Handling, and Disposal

As a halogenated and trifluoromethoxy-containing aromatic compound, Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling this compound.[13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Disposal: This compound and any solutions containing it should be treated as hazardous chemical waste.[14][15] Collect all waste in a designated, properly labeled, and sealed container. Do not dispose of it down the drain. Follow all institutional and local regulations for chemical waste disposal.[13]

References

  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process.
  • Various Authors. (2017). What is the best solvent for recrystallization? Quora. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production.
  • Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Nbinno. (n.d.). Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate. Retrieved from [Link]

  • Chemdad. (n.d.). 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid methyl ester. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

  • EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]

  • ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

Technical Support Center: Synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Understanding the Synthesis: An Overview

The synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate typically involves the electrophilic chlorination of Methyl 2-amino-5-(trifluoromethoxy)benzoate. The key challenge in this synthesis is achieving high regioselectivity for the desired product. The aromatic ring has three substituents with competing directing effects:

  • -NH₂ (Amino group): A strongly activating ortho, para-director.

  • -COOCH₃ (Methyl ester group): A deactivating meta-director.

  • -OCF₃ (Trifluoromethoxy group): A deactivating ortho, para-director.

The interplay of these electronic effects dictates the position of the incoming chloro group. The powerful activating effect of the amino group generally directs the electrophile to the positions ortho and para to it.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.

      • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side products. Experiment with a temperature range, for example, from room temperature up to 50-60 °C, to find the optimal balance.

      • Equivalent of Chlorinating Agent: Ensure you are using a sufficient amount of the chlorinating agent, such as N-Chlorosuccinimide (NCS). A slight excess (e.g., 1.1 to 1.3 equivalents) is often necessary to drive the reaction to completion.

  • Side Reactions: The formation of undesired isomers or degradation products can significantly reduce the yield of the target molecule.

    • Solution:

      • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a milder and often more selective chlorinating agent than chlorine gas.[1][2] If you are using a stronger chlorinating agent, consider switching to NCS.

      • Solvent Selection: The choice of solvent can influence the reaction's selectivity and rate. Acetonitrile, dichloromethane (DCM), or acetic acid are common choices.[3] A polar aprotic solvent like acetonitrile can be a good starting point.

      • Control of Reaction Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions of the electron-rich aniline derivative.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution:

      • Careful Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your product. The amino group can be protonated at low pH, making the product more water-soluble. A neutral or slightly basic pH is generally preferred for extraction into an organic solvent.

      • Efficient Purification: Column chromatography is often necessary for separating the desired product from isomers and impurities. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve good separation.

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity for the 3-chloro product?

Achieving high regioselectivity is the primary challenge in this synthesis. The formation of other isomers, such as the 4-chloro or 6-chloro derivatives, is a common problem.

  • Understanding the Directing Effects: The -NH₂ group is the most powerful activating and directing group, strongly favoring substitution at the ortho and para positions. The -OCF₃ group is also an ortho, para-director, but it is deactivating.[4][5] The -COOCH₃ group is a deactivating meta-director. The desired 3-chloro position is ortho to the amino group and meta to the trifluoromethoxy group.

  • Strategies to Enhance Regioselectivity:

    • Bulky Chlorinating Agents: While not as common, employing a bulkier chlorinating agent might favor substitution at the less sterically hindered position.

    • Protecting the Amino Group: Acetylation of the amino group to form an amide can reduce its activating effect and increase steric hindrance at the ortho positions, potentially altering the regioselectivity. However, this adds extra steps to the synthesis (protection and deprotection).

    • Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can be used to modulate the reactivity of the substrate and the chlorinating agent, potentially influencing the isomeric ratio.[6]

Q3: My final product is colored and difficult to purify. What are these impurities and how can I remove them?

Colored impurities are often the result of oxidation of the aniline starting material or product.

  • Identification of Impurities:

    • Oxidation Products: Anilines are susceptible to oxidation, which can form highly colored polymeric byproducts.[7]

    • Di-chlorinated Products: Over-chlorination can lead to the formation of dichlorinated species.

  • Prevention and Removal of Impurities:

    • Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere is crucial to prevent oxidation.

    • Degassed Solvents: Using degassed solvents can also help to minimize oxidation.

    • Purification Techniques:

      • Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.

      • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product and removing both colored impurities and isomers.

      • Column Chromatography: This is often the most effective method for separating a mixture of isomers and other impurities. Careful selection of the stationary and mobile phases is key.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis?

A: The most logical starting material is Methyl 2-amino-5-(trifluoromethoxy)benzoate . This precursor already contains the required amino, methyl ester, and trifluoromethoxy groups in the correct positions.

Q: What are the best analytical techniques to monitor the reaction progress and characterize the final product?

A:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the formation of byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying the position of the chlorine atom.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, always follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Handle all chemicals, especially volatile solvents and chlorinating agents, in a well-ventilated fume hood.

  • N-Chlorosuccinimide (NCS): NCS is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.

  • Solvents: Many organic solvents are flammable and toxic. Handle with care.

Experimental Protocols

Proposed Synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

This is a generalized protocol based on similar reactions. Optimization of specific parameters will be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Methyl 2-amino-5-(trifluoromethoxy)benzoate (1.0 eq) in a suitable solvent (e.g., acetonitrile, 10-20 volumes).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1-1.3 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess NCS.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate.

Data Presentation

ParameterRecommended ConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Milder and more selective than Cl₂ gas.[1][2]
Solvent Acetonitrile, DichloromethaneCommon solvents for electrophilic chlorination.
Temperature Room Temperature to 50 °CBalances reaction rate and selectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aniline derivative.
Purification Column ChromatographyEffective for isomer separation.

Visualizations

Reaction Workflow

G start Start: Methyl 2-amino-5-(trifluoromethoxy)benzoate dissolve Dissolve in Acetonitrile start->dissolve add_ncs Add N-Chlorosuccinimide (NCS) dissolve->add_ncs react Stir at RT under N2 add_ncs->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Na2S2O3 (aq) monitor->quench Reaction Complete extract Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Product: Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate purify->product

Caption: Proposed workflow for the synthesis.

Troubleshooting Logic

G problem Low Yield? incomplete Incomplete Reaction problem->incomplete Yes side_reactions Side Reactions problem->side_reactions Yes loss Product Loss problem->loss Yes solution_incomplete Increase time/temp Add more NCS incomplete->solution_incomplete solution_side Use NCS Inert atmosphere side_reactions->solution_side solution_loss Optimize extraction pH Careful purification loss->solution_loss

Caption: Troubleshooting low reaction yield.

References

Technical Support Center: Troubleshooting Side Products in Reactions of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS: 1003708-08-4).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted aniline, this compound presents unique opportunities and challenges. The interplay of its nucleophilic amino group, its ester functionality, and the electronically complex aromatic ring can sometimes lead to unexpected side products.[4][5]

This guide provides in-depth, question-and-answer-based troubleshooting for common issues, focusing on the causality behind side product formation and offering field-proven strategies for mitigation.

General Principles for Handling and Reaction Monitoring

Substituted anilines can be prone to oxidation, leading to discoloration and the formation of complex impurities. The ester group is also susceptible to hydrolysis under non-neutral pH conditions.

Key Recommendations:

  • Storage: Store the material under an inert atmosphere (Nitrogen or Argon), protected from light, and at recommended temperatures to minimize oxidative degradation.

  • Workup: During aqueous workups, avoid prolonged exposure to strong acids or bases to prevent ester hydrolysis. Use mild reagents like saturated sodium bicarbonate for neutralization where possible.

  • Reaction Monitoring: Always monitor reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of side products in real-time.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: N-Acylation & N-Sulfonylation Reactions

Question: During the N-acylation of my starting material with an acyl chloride/anhydride, I'm observing a significant impurity with approximately double the mass of my expected product. What is it and how can I prevent it?

Answer: This high-molecular-weight byproduct is likely a dimeric species . The formation of such impurities often arises from intermolecular reactions, especially under forcing conditions or with improper reagent stoichiometry.

Causality and Mechanism: The most probable cause is the formation of an amide-coupled dimer . This can occur if a coupling reagent is used, but it can also happen under specific conditions where the amine of one molecule reacts with the ester of another, though this is less common. A more likely scenario, if preparing a custom acylating agent, involves the amine of the starting material reacting with an activated intermediate intended for another purpose.

Troubleshooting Protocol:

  • Temperature Control: Begin the reaction at a low temperature (0 °C) before allowing it to warm to room temperature. This controls the initial exothermic reaction and minimizes rapid, unselective side reactions.

  • Slow Addition: Add the acylating agent (e.g., acyl chloride, sulfonyl chloride) dropwise as a solution in an anhydrous solvent. This maintains a low instantaneous concentration of the electrophile, favoring the desired intramolecular reaction over intermolecular side reactions.

  • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced. Ensure the base is of high purity.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. A large excess can lead to di-acylation or other side reactions.

Table 1: Common Side Products in N-Acylation Reactions

Side ProductIdentification (by LC-MS)Probable CauseMitigation Strategy
Dimer/Oligomer[2M-H]+ or higherHigh concentration; reaction too fast/hotSlow addition of reagents at 0 °C; use more dilute conditions.
Unreacted Starting Material[M+H]+Insufficient acylating agent; low reactivityIncrease equivalents of acylating agent (to ~1.2 eq.); allow longer reaction time.
Hydrolyzed Ester[M-CH2]+Aqueous contamination; harsh basic/acidic workupUse anhydrous solvents; perform a neutral or mildly basic aqueous workup.
FAQ 2: Diazotization and Sandmeyer Reactions

Question: My attempt to replace the amino group via a Sandmeyer reaction is giving a low yield of the desired product along with a dark, complex mixture and a significant amount of a phenol byproduct. What is going wrong?

Answer: Diazotization of anilines is a powerful but sensitive transformation. The success of the reaction hinges on the stability of the intermediate diazonium salt. Low yields and complex mixtures are classic signs of diazonium salt decomposition or unwanted side reactions.

Causality and Mechanism: The diazonium salt (Ar-N₂⁺) is highly reactive.

  • Decomposition: If the temperature rises above 5-10 °C, the diazonium salt can decompose, releasing N₂ gas and forming a highly reactive aryl cation. This cation readily reacts with water in the medium to form an undesired phenol byproduct .

  • Azo Coupling: If the pH is not sufficiently acidic, the unreacted diazonium salt (an electrophile) can couple with the starting aniline (a nucleophile) to form colored azo compounds , contributing to the dark mixture.

  • Incomplete Diazotization: Insufficient nitrous acid (generated from NaNO₂) or reacting at too low a temperature can lead to unreacted starting material.

Workflow: Best Practices for Sandmeyer Reactions

G cluster_prep Step 1: Diazonium Salt Formation cluster_reaction Step 2: Nucleophilic Substitution A Dissolve Aniline in Excess Strong Acid (e.g., 3 eq. HBr/HCl) B Cool to 0-5 °C (Ice-Salt Bath) A->B C Add NaNO₂ Solution Dropwise, Sub-surface B->C D Maintain Temp < 5 °C Stir for 30 min C->D F Add Diazonium Solution Slowly to Catalyst D->F Critical Transfer E Prepare Catalyst Solution (e.g., Cu(I)Br in HBr) E->F G Observe N₂ Evolution F->G H Allow to Warm to RT Then Heat Gently (40-50 °C) G->H G Start Cross-Coupling Fails (Dehalogenation/Homocoupling) Protect Is the ortho-NH₂ group free? Start->Protect Protect_Yes Protect NH₂ group (e.g., Boc, Ac) Protect->Protect_Yes Yes Protect_No Proceed to Ligand/Base screen Protect->Protect_No No Ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) Protect_Yes->Ligand Protect_No->Ligand Ligand_Try Use bulky, electron-rich ligands to promote reductive elimination Ligand->Ligand_Try Base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Ligand_Try->Base Base_Try Use weaker, non-nucleophilic bases to minimize side reactions Base->Base_Try Solvent Check Solvent Purity Base_Try->Solvent Solvent_Try Use anhydrous, degassed solvents (e.g., Toluene, Dioxane) Solvent->Solvent_Try Result Improved Yield of Desired Product Solvent_Try->Result

Caption: Decision tree for troubleshooting cross-coupling reactions.

Troubleshooting Protocol:

  • Protect the Amino Group: The most reliable solution is to protect the aniline nitrogen as an amide (e.g., acetyl) or carbamate (e.g., Boc) before attempting the cross-coupling. This removes the interfering functionality. The protecting group can be removed in a subsequent step.

  • Ligand and Base Screening: If protection is not feasible, a thorough screen of ligands and bases is essential. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often accelerate the desired reductive elimination step, outcompeting the side reactions.

  • Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol describes a standard method for acylating the amino group of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate.

Materials:

  • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Magnetic stirrer, round-bottom flask, ice bath, nitrogen/argon line

Procedure:

  • Dissolve Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA) and stir for 5 minutes.

  • In a separate flask, dissolve the acyl chloride in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Once the starting material is consumed (typically 1-4 hours), remove the ice bath and allow the reaction to stir at room temperature for another hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. American Chemical Society.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale applic
  • Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.
  • Aniline replacement in drug-like compounds. BioPartner UK.
  • Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)
  • Methyl 2-amino-5-chloro-3-(trifluoromethoxy)
  • Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis. Benchchem.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC - NIH.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)
  • Reactions and pharmaceutical applic
  • Aniline replacement in drug-like compounds. Cresset Group.
  • 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid methyl ester. Chemdad.

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Technical Support Center: Optimizing Solvent Conditions for Reactions with Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS No. 1003708-08-4). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and opportunities presented by this highly functionalized building block. Our focus is to provide in-depth, mechanistically-driven advice to troubleshoot and optimize your reactions by mastering the most critical, yet often overlooked, parameter: the solvent.

The structure of this molecule is characterized by a delicate interplay of competing electronic and steric effects. A deactivated nucleophilic aniline, an activated yet sterically hindered aryl chloride, a hydrolyzable methyl ester, and a dominant lipophilic trifluoromethoxy group all reside on one aromatic ring. This complexity demands a nuanced approach to solvent selection, as the ideal conditions for a reaction at one site may be detrimental to another. This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you rationally select and optimize solvent conditions for your specific synthetic transformation.

Section 1: Solubility and General Solvent Considerations

FAQ: What are the general solubility characteristics of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, and where should I start with solvent selection?

Answer:

The solubility of this compound is overwhelmingly dictated by the trifluoromethoxy (-OCF3) group. This substituent is known to significantly increase lipophilicity, which is the ability of a compound to dissolve in fats, oils, and non-polar solvents.[1][2] Consequently, the molecule exhibits enhanced solubility in non-polar organic solvents while having limited solubility in highly polar solvents, especially water.[3]

Initial Solubility Assessment: Before setting up any reaction, a preliminary solubility test is crucial. A recommended starting panel of solvents would include:

  • Apolar Aprotic: Toluene, Dichloromethane (DCM)

  • Ethereal: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), 1,4-Dioxane

  • Polar Aprotic: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)

  • Protic: Isopropanol (IPA), Ethanol (EtOH)

Key Insights:

  • Compounds featuring trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups often show better solubility in non-polar environments.[3] For instance, related compounds like 4-(trifluoromethyl)aniline are more soluble in toluene or hexane than in water.[3]

  • While the amine and ester groups add some polarity, the overall character of the molecule is lipophilic. Start your solvent screens with common ethereal or aromatic hydrocarbon solvents like THF, Dioxane, or Toluene, as these are frequently used for cross-coupling and amidation reactions.[4][5]

  • For reactions requiring high polarity to stabilize charged intermediates (e.g., SNAr), polar aprotic solvents like DMF or DMSO will likely be necessary, but be mindful of potential side reactions.[6]

Section 2: Troubleshooting Reactions at the 2-Amino Group

FAQ: My N-acylation reaction with an acyl chloride is sluggish. How can solvent choice improve the outcome?

Answer:

This is a common issue. The nucleophilicity of the 2-amino group is significantly reduced by the strong electron-withdrawing effect of the trifluoromethoxy group at the 5-position and, to a lesser extent, the chloro group at the 3-position.[1] A sluggish reaction is often a direct result of this electronic deactivation.

Causality and Solvent Strategy: The acylation of an aniline with an acyl chloride proceeds through a charged tetrahedral intermediate. Polar aprotic solvents are highly effective at stabilizing this type of intermediate, thereby lowering the activation energy and accelerating the reaction rate.

Solvent Recommendations: Studies on the N-acetylation of substituted anilines have shown that polar aprotic solvents are superior.[7][8]

Solvent ClassRecommended SolventsRationale & Considerations
Primary Choice DMF, Acetonitrile (MeCN)Excellent at solvating reactants and stabilizing charged intermediates. Acetonitrile is often a good choice and can be easier to remove.[8] DMF provides excellent results but requires higher temperatures for removal.[7]
Secondary Choice THF, Dichloromethane (DCM)Less polar than DMF/MeCN but can still be effective, especially if a tertiary amine base (e.g., Triethylamine) is used. The reaction may require longer times or higher temperatures.
Avoid Protic Solvents (e.g., EtOH, MeOH)The solvent can compete with the aniline as a nucleophile, reacting with the acyl chloride to form an ester byproduct.

Experimental Protocol: General N-Acylation

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 equiv.) and your chosen solvent (e.g., Acetonitrile, to achieve a concentration of ~0.2 M).

  • Add a non-nucleophilic base, such as Pyridine or Triethylamine (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

Section 3: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

FAQ: I'm seeing low yields in my Suzuki coupling at the 3-chloro position. What solvents are recommended for activating aryl chlorides?

Answer:

Aryl chlorides are notoriously challenging substrates for palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[4] Success hinges on a carefully selected catalyst system (palladium source and ligand) and, critically, the right solvent.

The Role of the Solvent in Catalysis: The solvent must not only dissolve all components (including the inorganic base) but also influence the stability and reactivity of the catalytic species.[4][5]

  • Apolar/Ethereal Solvents: Toluene, 1,4-Dioxane, and THF are the workhorses for Suzuki and Buchwald-Hartwig reactions.[4][9] They are generally good at dissolving the organic components and are relatively inert towards the catalyst. For aryl chlorides, a higher boiling point solvent like Dioxane or Toluene is often preferred to allow for the higher temperatures (80-110 °C) needed to facilitate oxidative addition.

  • Polar/Protic Solvents: In some cases, adding a protic co-solvent like isopropanol or n-butanol can be beneficial. Aqueous n-butanol, for instance, has been shown to be highly effective for Suzuki couplings of heteroaryl chlorides.[10] Alcohols can influence the selectivity and improve conversion rates in certain systems.[11] However, care must be taken as they can also promote protodeboronation of the boronic acid.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit or poison the palladium catalyst.[4][5]

Troubleshooting & Optimization Flowchart:

G start Low Yield in Suzuki Coupling (Aryl Chloride) check_solubility Are all components soluble? (especially the base) start->check_solubility temp Switch to a higher boiling solvent (e.g., Toluene, Dioxane, 2-MeTHF) or add a co-solvent (e.g., DMF, NMP) to improve base solubility. check_solubility->temp No ligand Is the ligand appropriate for Aryl-Cl? (e.g., bulky, electron-rich phosphines like XPhos, SPhos, or an NHC) check_solubility->ligand Yes ligand->temp No, try a more active ligand solvent_screen Perform a solvent screen: 1. Toluene 2. Dioxane / water (e.g., 4:1) 3. 2-MeTHF 4. THF ligand->solvent_screen Yes success Improved Yield solvent_screen->success Optimization leads to...

Caption: Troubleshooting workflow for Suzuki coupling of aryl chlorides.

Recommended Starting Conditions for Solvent Screening:

ParameterCondition 1Condition 2Condition 3
Solvent Toluene1,4-Dioxane:H₂O (4:1)2-MeTHF
Base K₂CO₃ (aq. solution)K₃PO₄ (solid)NaOtBu (solid)
Temperature 100 °C100 °C90 °C
Catalyst System Pd₂(dba)₃ / SPhosPd(OAc)₂ / XPhosPEPPSI-IPr

Section 4: Addressing Nucleophilic Aromatic Substitution (SNAr)

FAQ: How can I optimize solvent conditions for an SNAr reaction at the 3-chloro position?

Answer:

The 3-chloro position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing trifluoromethoxy group. The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex, which is the rate-determining step.[6] The key to a successful SNAr reaction is to use a solvent that can effectively stabilize this anionic intermediate.

Solvent Strategy: Dipolar aprotic solvents are the gold standard for SNAr reactions.[6][12] Their large dipole moments allow them to stabilize charged species through dipole-dipole interactions without solvating the nucleophile as strongly as protic solvents (which would decrease its reactivity).

Recommended Solvents:

  • Primary Choices: DMSO, DMF, N-Methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and are excellent at promoting SNAr reactions.[6]

  • Greener Alternatives: While highly effective, traditional dipolar aprotic solvents are facing increased regulatory scrutiny.[13] Consider greener alternatives like Cyrene™ (dihydrolevoglucosenone) or sulfolane where possible, though optimization will be required. In some cases, reactions can be run in water with polymeric additives like HPMC, which can create hydrophobic pockets to facilitate the reaction.[12]

  • Avoid: Apolar (e.g., Toluene) and protic (e.g., Ethanol) solvents are generally poor choices for SNAr as they do not effectively stabilize the Meisenheimer complex.

Section 5: Managing Ester Hydrolysis (Saponification)

FAQ: My ester hydrolysis is incomplete. What solvent strategies can overcome steric hindrance?

Answer:

The methyl ester in your compound is sterically hindered by the adjacent 2-amino and 3-chloro substituents. This can make it resistant to standard saponification conditions (e.g., NaOH in aqueous MeOH).[14][15] Classical hydrolysis methods often require harsh conditions like high temperatures and long reaction times, which can lead to decomposition or side reactions.

Causality and Solvent Strategy: The slow rate is due to the difficulty of the hydroxide nucleophile in accessing the electrophilic carbonyl carbon. Furthermore, in aqueous solutions, the hydroxide ion is heavily solvated by water molecules through hydrogen bonding, which increases the energy barrier for the reaction.[15]

Advanced Solvent Systems:

  • High-Temperature Water/Base: In some cases, simply increasing the temperature of an aqueous basic solution (e.g., 2% KOH in water) to 200-300 °C in a sealed vessel can quantitatively hydrolyze even hindered esters.[16]

  • Non-Aqueous & Mixed Solvent Systems: Replacing traditional protic solvents with aprotic ones can have a profound effect. A mixture of a non-polar aprotic solvent with a small amount of an alcohol can dramatically accelerate hydrolysis. A highly effective system for hindered esters is a mixture of DCM and MeOH (e.g., 9:1) with NaOH.[14][15] This system avoids the heavy solvation of the hydroxide ion, making it a more potent nucleophile.

Experimental Protocol: Non-Aqueous Hydrolysis of a Hindered Ester [15]

  • Dissolve the ester (1.0 equiv.) in a 9:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Add a solution of NaOH in MeOH (e.g., 0.3 N, 3.0 equiv.).

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. For many hindered esters, the reaction is complete in a few hours.[15]

  • Upon completion, acidify the mixture with aqueous HCl to protonate the resulting carboxylate.

  • Extract the carboxylic acid product with an organic solvent.

G cluster_reactions Reaction at Functional Group cluster_solvents Recommended Starting Solvent Class start Select Reaction Type N_Acylation N-Acylation start->N_Acylation Cross_Coupling Pd Cross-Coupling (Suzuki, Buchwald) start->Cross_Coupling SNAr SNAr start->SNAr Hydrolysis Ester Hydrolysis start->Hydrolysis Polar_Aprotic Polar Aprotic (DMF, DMSO, MeCN) N_Acylation->Polar_Aprotic Stabilizes charged intermediate Ethereal_Aromatic Ethereal / Aromatic (Dioxane, Toluene, 2-MeTHF) Cross_Coupling->Ethereal_Aromatic Inert to catalyst, good solubility High_Polarity_Aprotic High Polarity Aprotic (DMSO, DMF, NMP) SNAr->High_Polarity_Aprotic Stabilizes Meisenheimer complex Mixed_Aqueous Mixed or Non-Aqueous (DCM/MeOH, aq. THF) Hydrolysis->Mixed_Aqueous Enhances nucleophilicity

Caption: Initial solvent selection guide based on reaction type.

References

  • Hydrolysis and saponification of methyl benzoates.Green Chemistry (RSC Publishing).
  • 4-(Trifluoromethyl)aniline - Solubility of Things.
  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.
  • Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.Der Pharma Chemica.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.National Institutes of Health (NIH).
  • Solvent effects in the aza-Michael addition of anilines.Comptes Rendus de l'Académie des Sciences.
  • Optimizing base and solvent for Buchwald-Hartwig amination.BenchChem.
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.ResearchGate.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.BenchChem.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent.Beilstein Journal of Organic Chemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution.Arkat USA.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution.ResearchGate.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol.CoLab.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI.
  • Aromatic Nucleophilic Substitution.Fisher Scientific.
  • SNAr Solvents and Reagents.Wordpress.

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Technical Support Center: Resolving Solubility Challenges for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS 1003708-08-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this complex aromatic compound. By understanding the physicochemical properties imparted by its unique combination of functional groups—an aromatic amine, a chlorinated benzene ring, a methyl ester, and a trifluoromethoxy group—we can strategically overcome dissolution issues encountered during your experiments.

Understanding the Molecule: A Foundation for Troubleshooting

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a highly substituted aromatic compound. Its solubility is governed by a delicate interplay of its constituent parts:

  • Aromatic Amine (-NH₂): This group provides a site for protonation in acidic conditions, which can dramatically increase aqueous solubility. However, aromatic amines are generally weak bases.

  • Benzoate Ester (-COOCH₃): The methyl ester is a lipophilic group that contributes to solubility in organic solvents.

  • Chloro (-Cl) and Trifluoromethoxy (-OCF₃) Groups: Both are electron-withdrawing and significantly increase the lipophilicity of the molecule. The trifluoromethoxy group is particularly noteworthy for its high lipophilicity.[1]

The calculated LogP value of 4.12 indicates a strong preference for non-polar environments and predicts low aqueous solubility.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate not dissolving in water?

A1: The compound's structure is predominantly lipophilic ("fat-loving") due to the benzene ring, chloro, and trifluoromethoxy substituents. These groups repel water, leading to very poor aqueous solubility. The polar amino and ester groups are insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: I'm observing an oily residue instead of a solution. What does this mean?

A2: This is common for highly lipophilic compounds that have a melting point near room temperature. The compound may be "oiling out" of the solvent. This indicates that the solvent is not sufficiently non-polar to fully solvate the molecule.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can increase the rate of dissolution and the amount of solute that can be dissolved. However, it's crucial to be aware of the compound's thermal stability. While many trifluoromethoxy-substituted aromatic compounds are thermally stable, it is best to proceed with caution. The boiling point of this compound is approximately 283.3°C at 760 mmHg, suggesting good thermal stability for moderate heating.[2] Always start with gentle warming (e.g., 40-50°C) and monitor for any signs of degradation (color change, etc.).

Q4: Will adjusting the pH help dissolve the compound in aqueous solutions?

A4: Yes, pH adjustment is a key strategy. The amino group can be protonated in acidic conditions (pH < 4) to form a more water-soluble salt.[3] However, be aware that the ester group may be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating.

Troubleshooting Guides

Issue 1: Poor Solubility in Non-Polar Organic Solvents (e.g., Hexanes, Toluene)

Cause: While the molecule is lipophilic, it still possesses polar functional groups (-NH₂ and -COOCH₃) that can limit solubility in purely non-polar solvents.

Troubleshooting Workflow:

Caption: Workflow for insolubility in non-polar solvents.

Detailed Steps:

  • Introduce a Co-solvent: Start by adding a more polar co-solvent, such as ethyl acetate or dichloromethane, in increments of 10% (v/v) to your non-polar solvent.[4][5]

  • Transition to a More Polar Solvent: If a co-solvent system is ineffective, attempt to dissolve the compound directly in a moderately polar solvent like tetrahydrofuran (THF) or acetone.

Issue 2: Poor Solubility in Polar Aprotic Solvents (e.g., Acetonitrile, Acetone)

Cause: Although these solvents are polar, they may not be optimal for solvating all the functional groups of the molecule effectively.

Troubleshooting Workflow:

Caption: Workflow for insolubility in polar aprotic solvents.

Detailed Steps:

  • Switch to a Stronger Solvent: Attempt to dissolve the compound in DMF or DMSO. These are powerful polar aprotic solvents that are often effective for a wide range of organic molecules.

  • Apply Gentle Heat: If solubility is still limited, gently warm the mixture to 40-50°C while stirring.

Issue 3: Poor Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol)

Cause: The large, non-polar surface area of the molecule can limit its interaction with the hydrogen-bonding network of alcohols.

Troubleshooting Workflow:

Caption: Workflow for insolubility in polar protic solvents.

Detailed Steps:

  • Gentle Heating: As with polar aprotic solvents, gentle warming can significantly improve solubility in alcohols.

  • Co-solvent Addition: If heating is insufficient, the addition of a small percentage of DMSO or DMF can disrupt the solvent's hydrogen bonding network and improve solvation of the lipophilic parts of the molecule.[6]

Issue 4: Compound Precipitates Out of Solution

Cause: This can be due to a change in temperature, solvent evaporation, or the addition of an anti-solvent. For aqueous solutions, a shift in pH towards neutral can also cause precipitation.

Troubleshooting Steps:

  • Temperature Fluctuation: If the solution was prepared warm, the compound may precipitate upon cooling. Try to maintain a constant temperature or gently re-warm the solution before use.

  • Solvent Evaporation: Ensure your container is well-sealed to prevent the evaporation of a volatile solvent, which would increase the concentration of your compound beyond its solubility limit.

  • pH Shift: If you are working with an acidified aqueous solution, ensure the pH remains low. Buffering the solution can help maintain a stable pH.

  • Anti-solvent Addition: Be mindful when adding a solvent in which your compound is insoluble (an anti-solvent) to one in which it is dissolved. This is a common technique for recrystallization but can be an issue if unintentional.

Data Presentation

Table 1: Predicted Solubility of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate in Common Laboratory Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale & Notes
Non-Polar HexaneInsolubleThe molecule's polarity from the amine and ester groups is too high for this non-polar solvent.
TolueneSparingly SolubleThe aromatic nature of toluene may provide some favorable interactions, but solubility is likely to be limited.
Moderately Polar Dichloromethane (DCM)SolubleA good starting point for many organic compounds. Should be effective.
Diethyl EtherSparingly SolublePolarity may be insufficient for good solubility.
Ethyl AcetateSolubleOften a good solvent for compounds with ester functionalities.
Tetrahydrofuran (THF)SolubleA versatile polar aprotic solvent.
Polar Aprotic AcetoneSolubleGenerally a good solvent for a wide range of organic molecules.
Acetonitrile (ACN)Sparingly to Moderately SolubleMay be less effective than other polar aprotic solvents for this specific structure.
Dimethylformamide (DMF)Very SolubleA strong polar aprotic solvent, likely to be very effective.
Dimethyl Sulfoxide (DMSO)Very SolubleA strong polar aprotic solvent, likely to be very effective. A good choice for preparing stock solutions.
Polar Protic MethanolModerately SolubleThe smallest alcohol, often more effective than larger ones. Gentle heating may be required.
EthanolSparingly to Moderately SolubleSolubility is likely to be lower than in methanol.
IsopropanolSparingly SolubleIncreased hydrocarbon character compared to methanol and ethanol will likely decrease solubility.
WaterInsolubleThe molecule is highly lipophilic.
Aqueous Acid 0.1 M HClSoluble (with potential for hydrolysis)Protonation of the amino group will form a soluble salt.[7] Use freshly prepared solutions and avoid prolonged heating to minimize ester hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is intended for preparing a concentrated stock solution for use in experiments.

Materials:

  • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the desired amount of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate into a clean, dry glass vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution appropriately, protected from light and moisture.

Protocol 2: pH-Mediated Dissolution in an Aqueous Medium

This protocol describes a method to dissolve the compound in an aqueous buffer by pH adjustment.

Materials:

  • Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Create a suspension of the compound in deionized water (e.g., 1 mg/mL).

  • Place the suspension on a magnetic stirrer.

  • Slowly add 1 M HCl dropwise while monitoring the pH.

  • Continue adding acid until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Be aware that maintaining a low pH (typically below 4) will be necessary to keep the compound in solution.

  • Caution: Avoid prolonged exposure to strongly acidic conditions, especially with heating, to minimize the risk of ester hydrolysis.

References

  • BenchChem. (2025).
  • NBINNO. (n.d.). Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Buchowski, H., & Arthur, J. C. (1990). Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in water.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Excipients.
  • Togni, A., & Mezzetti, A. (2007).
  • Co-solvent: Significance and symbolism. (2023, December 22). ScienceDirect.
  • Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Ye, J., Cui, Z., Wang, Z., Yin, Q., & Zhang, Y. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • ResearchGate. (2014).
  • U.S. Environmental Protection Agency. (1984).
  • ResearchGate. (2015). How can I adjust the pH of organic solvents?.
  • Schlosser, M., & Michel, D. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693-4699.
  • ResearchGate. (n.d.). An Unexpected Incident with 4-Trifluoromethylaniline.
  • Gassnova. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • MDPI. (n.d.).
  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • PubMed. (n.d.). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR.
  • ACS Publications. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • ResearchGate. (n.d.). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • ResearchGate. (n.d.).
  • Scribd. (n.d.). Exp 6 | PDF | Amine | Chemical Compounds.
  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. Retrieved from [Link]

  • ATB. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.).
  • MDPI. (n.d.).
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safe handling and storage procedures for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl Aromatic Amines

A Researcher's Guide to the Safe Handling and Storage of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate and Related Compounds

Section 1: Hazard Identification & Quick Reference

Before handling any chemical, a thorough understanding of its potential hazards is critical. The following table summarizes the hazard profile for our surrogate compound, Methyl 2-amino-5-(trifluoromethyl)benzoate, based on its classification under the Globally Harmonized System (GHS).[1]

Hazard Class GHS Pictogram Signal Word Hazard Statements (H-Statements) Key Precautionary Statements (P-Statements)
Skin Irritation GHS07Warning H315: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation GHS07Warning H319: Causes serious eye irritation.[1]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation GHS07Warning H335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fumes.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Section 2: Frequently Asked Questions (FAQs) on Safe Laboratory Practices

This section addresses common questions encountered during the day-to-day handling of substituted aminobenzoates in a research setting.

Q1: What are the primary physical and chemical risks associated with this class of compounds?

A: Based on analogous structures, the primary risks are related to irritation. These compounds are typically solids at room temperature and can be dusty.[2] The main hazards are:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust or powder can irritate the nose, throat, and lungs.[1]

  • Reactivity: These compounds are generally stable under proper storage conditions but should be kept away from strong oxidizing agents to prevent potentially vigorous reactions.[2]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A multi-layered PPE approach is essential for mitigating the identified risks.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, given the "serious eye irritation" classification (H319), chemical safety goggles are strongly recommended.[1][2][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or pinholes before use and use proper glove removal technique to avoid cross-contamination.[5][6]

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened. For larger quantities, a chemical-resistant apron may be advisable.[4]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary to prevent respiratory irritation (H335).[2][3]

Q3: What are the optimal storage conditions for ensuring the long-term stability and integrity of the compound?

A: Proper storage is crucial for maintaining the compound's purity.

  • Container: Keep the compound in a tightly sealed container to prevent moisture absorption and contamination.[2][7]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[4][7] Some related compounds are noted to be light-sensitive, so storage in a dark place or an amber vial is a good practice.[6]

  • Incompatibilities: Ensure the compound is stored away from incompatible materials, particularly strong oxidizing agents.[2]

Q4: What immediate first aid steps should be taken in case of accidental exposure?

A: Swift and correct action can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][2]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Section 3: Troubleshooting Guide for Experimental Workflows

Issue: My compound, which should be a white or off-white solid, has developed a yellowish or brownish tint. What does this mean?

Plausible Cause & Solution: Discoloration often indicates degradation or the presence of impurities, possibly due to oxidation or reaction with trace contaminants. Aminobenzoates can be susceptible to oxidation over time, especially if exposed to air and light.

Troubleshooting Steps:

  • Verify Storage: Confirm that the compound was stored according to the recommended conditions (cool, dark, dry, tightly sealed).

  • Purity Check: Before proceeding with a critical experiment, it is advisable to check the purity of the material. A simple Thin Layer Chromatography (TLC) can reveal the presence of impurities. For a more definitive analysis, techniques like NMR spectroscopy or LC-MS can confirm the structure and purity.

  • Decision: If significant degradation is observed, it is best to procure a fresh batch of the reagent to ensure the reliability and reproducibility of your experimental results.

Issue: The material is difficult to handle due to static, causing the fine powder to "jump" and creating a contamination risk.

Plausible Cause & Solution: Fine, dry powders can easily become electrostatically charged, especially in low-humidity environments.

Troubleshooting Steps:

  • Use an Anti-Static Gun: An anti-static ionization gun can be used to neutralize the charge on the weighing vessel and spatula before handling the powder.

  • Increase Local Humidity: If feasible and it does not affect the experiment, a local humidifier can help dissipate static charge.

  • Use a Weighing Funnel: When transferring the powder, use an anti-static weighing funnel to guide the material directly into the reaction vessel, minimizing airborne dust.

  • Work in a Fume Hood: Always handle static-prone, hazardous powders within a chemical fume hood to contain any material that becomes airborne.[8]

Section 4: Emergency Protocol: Small Dry Spill Management

A spill of a hazardous powder requires a calm and methodical response to prevent exposure and contamination. The following protocol outlines the necessary steps.

Step 1: Immediate Area Control

  • Alert all personnel in the immediate vicinity of the spill.

  • If the spill is significant or if you feel unwell, evacuate the area and contact your institution's emergency response team.

Step 2: Don Enhanced PPE

  • Wear all standard PPE (goggles, lab coat, gloves).

  • Add a second pair of gloves and, crucially, an appropriate dust respirator (e.g., N95 or higher).[3]

Step 3: Containment and Cleanup

  • Do not use a dry cloth or paper towel, as this will aerosolize the dust.

  • Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Carefully sweep or scoop the material into a suitable, airtight container.[2][6] Use spark-proof tools if there is any fire risk.[7]

  • Label the container clearly as "Hazardous Waste" with the full chemical name.

Step 4: Decontamination

  • Wipe the spill area with a damp cloth, followed by a standard laboratory cleaning solution.

  • Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.

Step 5: Final Disposal and Reporting

  • Seal the waste container and dispose of it according to your institution's hazardous waste procedures.[6][7]

  • Report the incident to your laboratory manager or safety officer.

Visual Workflow: Dry Spill Response

Spill_Response cluster_prep Preparation cluster_action Action cluster_post Post-Action Spill Spill Occurs Alert Alert Personnel Spill->Alert Don_PPE Don Enhanced PPE (Goggles, Respirator, Gloves) Alert->Don_PPE Cover Gently Cover Spill with Damp Towel Don_PPE->Cover Collect Collect Material into Airtight Waste Container Cover->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste per Institutional Protocol Decon->Dispose Report Report Incident Dispose->Report

Caption: Workflow for managing a small, dry chemical spill.

References

  • MSDS of Methyl (2E)-3-[3-fluoro-2-[[[2-methoxy-5-(trifluoromethyl)phenyl]carbonimidoyl]amino]phenyl]-2-propenoate. Capot Chemical Co., Ltd. [Link]

  • Safety Data Sheet for Methyl 3-amino-4-(trifluoromethoxy)benzoate. Angene Chemical. [Link]

  • SAFETY DATA SHEET for Methyl 2-amino-5-(trifluoromethyl)benzoate. Fisher Scientific. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for reactions involving Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the synthesis of novel compounds using this versatile building block. As a key intermediate in pharmaceutical and agrochemical research, understanding its reactivity is crucial for success.

Compound Profile

PropertyValueSource
CAS Number 1003708-08-4[1][2]
Molecular Formula C9H7ClF3NO3[3]
Molecular Weight 269.60 g/mol [1][2]
Boiling Point 283.3±35.0 °C at 760 mmHg[1]
Density 1.5±0.1 g/cm3 [1]

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a substituted aniline, a class of compounds widely used in drug discovery.[4] However, the electronic properties of this specific molecule—namely the electron-withdrawing trifluoromethoxy and chloro groups, and the ester moiety—can present unique challenges in common synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Amide Bond Formation

Amide coupling is one of the most fundamental reactions in drug development. However, the reduced nucleophilicity of the aniline in Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate can often lead to low yields or failed reactions.

Question 1: My amide coupling reaction with Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is showing low to no product formation. What are the likely causes?

Answer:

Several factors can contribute to poor outcomes in amide coupling reactions with this substrate. The primary issues often revolve around the reduced nucleophilicity of the aniline and suboptimal reaction conditions.

  • Reduced Nucleophilicity: The electron-withdrawing effects of the chloro, trifluoromethoxy, and methyl ester groups significantly decrease the electron density on the aniline nitrogen, making it a weaker nucleophile compared to more electron-rich anilines.

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to generate a sufficiently reactive activated species to overcome the low nucleophilicity of the aniline.

  • Steric Hindrance: While less of a factor with the aniline itself, bulky groups on the coupling partner (the carboxylic acid) can physically impede the reaction.[5]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can hinder the reaction. The presence of water is particularly detrimental as it can lead to the hydrolysis of the activated carboxylic acid intermediate.[5]

Troubleshooting Workflow for Amide Coupling

Caption: Troubleshooting logic for failed amide coupling.

Recommended Protocols & Reagents

For challenging amide couplings involving electron-deficient anilines, more powerful coupling reagents are often necessary.

Coupling ReagentTypical Reaction TimeGeneral Yield RangeNotes
EDC/HOBt1-12 hours70-95%A standard choice, but may be insufficient for this substrate. The addition of HOBt helps to suppress racemization.[6]
HATU/DIPEA15-60 minutes85-99%Highly efficient and often the reagent of choice for difficult couplings.[6]
Acyl ChlorideVariesVariesCan be effective when other methods fail, but requires an additional synthetic step and may not be compatible with sensitive functional groups.

Protocol 1: General Procedure for Amide Coupling using HATU [5][6]

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add HATU (1.1-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0-1.2 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chloro-substituent on Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate can participate in cross-coupling reactions. However, aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.

Question 2: I am attempting a Suzuki-Miyaura cross-coupling at the chloro position, but I am only recovering starting material. What should I try?

Answer:

The lack of reactivity is likely due to the stability of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle challenging.

  • Catalyst and Ligand Choice: Standard palladium catalysts and ligands (e.g., Pd(PPh3)4) are often ineffective for aryl chlorides. More electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the oxidative addition.[7]

  • Base Selection: The choice of base is critical for the transmetalation step. Stronger bases such as K3PO4 or Cs2CO3 are often more effective than weaker ones. The base must be anhydrous and finely ground to maximize its reactivity.[7]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[7]

  • Reagent Quality: The presence of water can lead to protodeboronation of the boronic acid/ester, a common side reaction.[7] Ensure all reagents and solvents are anhydrous.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: Decision tree for troubleshooting a failed Suzuki-Miyaura reaction.

Recommended Conditions for Aryl Chloride Coupling
ParameterRecommendationRationale
Catalyst Pd(OAc)2 or a pre-catalyst like XPhos-Pd-G3Pre-catalysts are often more air-stable and provide reliable generation of the active Pd(0) species.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands promote the difficult oxidative addition of the aryl chloride.[7]
Base K3PO4, Cs2CO3, or K2CO3Strong, anhydrous bases are necessary to facilitate the transmetalation step.[7]
Solvent Anhydrous 1,4-dioxane, toluene, or 2-MeTHFAprotic solvents are standard. The addition of a small amount of water can sometimes be beneficial, but must be carefully optimized.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

  • To a flame-dried flask, add Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2-5 mol%), and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4 or MgSO4.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Section 3: Potential Side Reactions

Question 3: I am observing the formation of an unexpected byproduct. What could it be?

Answer:

Given the functional groups present on Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, several side reactions are possible depending on the reaction conditions.

  • Hydrolysis of the Methyl Ester: Under strongly basic or acidic conditions, particularly in the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Reactions at the Aniline: In addition to the desired reaction, the aniline can undergo oxidation or other transformations, especially if the reaction is not performed under an inert atmosphere.

  • Homocoupling: In cross-coupling reactions, homocoupling of the boronic acid partner is a common side reaction, often exacerbated by the presence of oxygen.[7]

To identify the byproduct, it is essential to obtain detailed analytical data, including high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

This technical guide provides a starting point for troubleshooting common issues. Successful synthesis often requires careful optimization of reaction parameters for each specific substrate combination.

References

  • NBinno. (n.d.). Methyl 2-Amino-3-chloro-5-(trifluoromethoxy)benzoate. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a complex aromatic compound with significant potential in pharmaceutical and agrochemical research. Its multifaceted structure, featuring an amine, a chlorine atom, a trifluoromethoxy group, and a methyl ester on a benzene ring, necessitates a rigorous and multi-pronged approach for unambiguous structural verification. This guide details the application of fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—and compares their utility against alternative methods for the comprehensive analysis of this target molecule.

Core Spectroscopic Workflow for Structural Confirmation

A logical and efficient workflow is paramount for the definitive structural elucidation of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. The following diagram outlines the recommended experimental progression, starting from fundamental techniques and moving to more advanced methods if structural ambiguity persists.

Spectroscopic Workflow Experimental Workflow for Structural Confirmation cluster_primary Primary Analysis cluster_secondary Advanced Analysis (If Required) MS Mass Spectrometry (Molecular Weight Confirmation) IR Infrared (IR) Spectroscopy (Functional Group Identification) MS->IR Proceed if MW matches H_NMR ¹H NMR Spectroscopy (Proton Environment) IR->H_NMR Proceed if functional groups present C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) H_NMR->C_NMR Correlate proton & carbon data F_NMR ¹⁹F NMR Spectroscopy (Fluorine Environment) C_NMR->F_NMR Confirm trifluoromethoxy group 2D_NMR 2D NMR (COSY, HSQC) (Connectivity & Correlation) F_NMR->2D_NMR If ambiguity exists Structure_Confirmed Structure_Confirmed F_NMR->Structure_Confirmed If all data consistent X_Ray X-Ray Crystallography (Absolute Structure) 2D_NMR->X_Ray For absolute stereochemistry 2D_NMR->Structure_Confirmed Resolve connectivity Absolute_Structure Absolute_Structure X_Ray->Absolute_Structure Unambiguous 3D structure Sample Sample Sample->MS Initial Check

Caption: Workflow for structural confirmation of the target molecule.

Primary Spectroscopic Analysis: A Multi-Technique Approach

The cornerstone of structural elucidation lies in the synergistic use of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the measured mass-to-charge ratio (m/z) with the theoretical value for C₉H₇ClF₃NO₃. The expected monoisotopic mass is approximately 269.01.[1]

Expected Data & Interpretation: A high-resolution mass spectrum should exhibit a prominent peak corresponding to the protonated molecule. The isotopic pattern characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) would provide strong evidence for the presence of chlorine.

Parameter Expected Value
Molecular FormulaC₉H₇ClF₃NO₃
Molecular Weight269.60 g/mol [1]
Monoisotopic Mass~269.01 Da
Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum to identify characteristic absorption bands.

Expected Data & Interpretation: The IR spectrum will provide a fingerprint of the molecule's functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Rationale
N-H Stretch (Amine)3500-3300 (two bands for primary amine)Characteristic stretching vibrations of the N-H bonds in the amino group.[2]
C-H Stretch (Aromatic)3100-3000Stretching vibrations of the C-H bonds on the benzene ring.[3]
C-H Stretch (Aliphatic)3000-2850Stretching vibrations of the C-H bonds in the methyl ester group.[3]
C=O Stretch (Ester)1730-1715Strong absorption due to the carbonyl stretch of the methyl ester.
C=C Stretch (Aromatic)1600-1450In-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring.
C-O Stretch (Ester)1300-1000Stretching vibrations of the C-O single bonds of the ester group.
C-F Stretch (Trifluoromethoxy)1300-1100Strong, characteristic absorptions for C-F bonds.
C-Cl Stretch800-600Stretching vibration of the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Objective: To determine the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Analysis: Analyze the chemical shifts (δ), integration values, and coupling patterns (multiplicity).

Expected Data & Interpretation:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H~7.0 - 8.0Doublets1H eachThe two aromatic protons will appear as distinct signals, likely doublets due to coupling with each other. Their exact chemical shifts will be influenced by the surrounding electron-donating (amino) and electron-withdrawing (chloro, trifluoromethoxy, ester) groups.
NH₂~4.0 - 6.0Broad singlet2HThe chemical shift of the amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange.
OCH₃~3.9Singlet3HThe methyl protons of the ester group will appear as a singlet as there are no adjacent protons to couple with.

Objective: To determine the number of different types of carbon atoms and their chemical environment.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Analysis: Analyze the chemical shifts of the carbon signals.

Expected Data & Interpretation: The molecule has 9 unique carbon atoms.

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
C=O (Ester)~165-175The carbonyl carbon of the ester is significantly deshielded.
Aromatic C-NH₂~140-150The carbon attached to the electron-donating amino group is shielded relative to other substituted aromatic carbons.
Aromatic C-Cl~125-135The carbon attached to the chlorine atom is deshielded.
Aromatic C-OCF₃~145-155 (quartet due to C-F coupling)The carbon attached to the trifluoromethoxy group is deshielded, and the signal will be split into a quartet by the three fluorine atoms.
Other Aromatic C~110-130The remaining aromatic carbons will appear in this region.
C of OCF₃~120 (quartet due to C-F coupling)The carbon of the trifluoromethoxy group itself will be a quartet with a large coupling constant.
OCH₃~50-60The methyl carbon of the ester is in the typical range for such groups.

Objective: To confirm the presence and environment of the trifluoromethoxy group.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Analysis: Analyze the chemical shift of the fluorine signal.

Expected Data & Interpretation: The trifluoromethoxy group will give rise to a single signal in the ¹⁹F NMR spectrum.

Fluorine(s) Expected Chemical Shift (δ, ppm) Multiplicity Rationale
-OCF₃~ -56 to -60SingletThe three fluorine atoms are equivalent and will appear as a singlet. The chemical shift is characteristic of a trifluoromethoxy group attached to an aromatic ring.[4]

Comparison with Alternative Analytical Techniques

While the primary spectroscopic methods provide a robust framework for structural confirmation, alternative techniques can offer complementary or more definitive information, especially in cases of ambiguity.

Technique Advantages for this Molecule Disadvantages for this Molecule
2D NMR (COSY, HSQC, HMBC) - COSY: Can confirm the coupling between the two aromatic protons. - HSQC: Unambiguously correlates each proton to its directly attached carbon. - HMBC: Provides long-range (2-3 bond) proton-carbon correlations, crucial for assigning quaternary carbons and confirming the substitution pattern on the aromatic ring.- Requires more instrument time and expertise for data interpretation.
X-Ray Crystallography - Provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.- Requires a suitable single crystal, which can be challenging to grow. - The determined structure is for the solid state and may differ from the solution-state conformation.
Elemental Analysis - Provides the percentage composition of C, H, N, and Cl, which can be used to confirm the empirical formula.- Does not provide information about the connectivity of the atoms. - Requires a highly pure sample.

Logical Framework for Data Integration

The confirmation of the structure of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is not a linear process but rather an integrative one. The following diagram illustrates the logical relationships between the data obtained from different spectroscopic techniques.

Data Integration Logic Logical Integration of Spectroscopic Data cluster_correlation Data Correlation MS_Data MS Data (Molecular Formula: C₉H₇ClF₃NO₃) Proposed_Structure Proposed Structure: Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate MS_Data->Proposed_Structure Confirms Mass & Formula IR_Data IR Data (Functional Groups: NH₂, C=O, C-O, C-F, C-Cl) IR_Data->Proposed_Structure Confirms Functional Groups H_NMR_Data ¹H NMR Data (2 Aromatic H, 1 NH₂, 1 OCH₃) C_NMR_Data ¹³C NMR Data (9 Unique Carbons including C=O, Aromatic C, OCH₃) H_NMR_Data->C_NMR_Data HSQC/HMBC Correlation H_NMR_Data->Proposed_Structure Confirms Proton Framework C_NMR_Data->Proposed_Structure Confirms Carbon Skeleton F_NMR_Data ¹⁹F NMR Data (1 OCF₃ group) F_NMR_Data->Proposed_Structure Confirms OCF₃ Group Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure All data are consistent

References

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activity of compounds synthesized from Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. We will focus on the most prominent derivative, the insecticide Chlorantraniliprole, and compare its performance against other insecticidal alternatives, supported by experimental data and detailed protocols.

Introduction: From Chemical Intermediate to Potent Insecticide

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate serves as a crucial starting material in the synthesis of the anthranilic diamide class of insecticides.[1] The most notable compound derived from this precursor is Chlorantraniliprole, a highly effective insecticide used to control a broad spectrum of pests, particularly lepidopteran larvae (caterpillars), beetles, and certain other chewing insects.[1][2] This class of insecticides has gained prominence due to its high efficacy and remarkable safety profile for non-target organisms.[3][4]

The journey from the initial benzoate derivative to the final active compound involves a multi-step chemical synthesis. A key step is the amide coupling of two primary intermediates. This process can be achieved through various routes, including direct amidation or via a benzoxazinone intermediate, to yield Chlorantraniliprole.[5][6][7]

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product A Methyl 2-amino-3-chloro-5- (trifluoromethoxy)benzoate B 2-Amino-5-chloro-N,3- dimethylbenzamide A->B Amidation (e.g., with methylamine) D Chlorantraniliprole B->D Amide Coupling (e.g., using methanesulfonyl chloride) C 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid C->D Amide Coupling (e.g., using methanesulfonyl chloride)

Caption: High-level synthetic workflow from the starting benzoate to Chlorantraniliprole.

Core Mechanism of Action: Selective Activation of Insect Ryanodine Receptors

The insecticidal activity of Chlorantraniliprole stems from its highly specific interaction with the ryanodine receptor (RyR), an intracellular calcium channel critical for muscle function.[8][9] In insects, the binding of Chlorantraniliprole locks the RyR in a partially open state, leading to an uncontrolled and sustained release of calcium from the sarcoplasmic reticulum into the muscle cell cytoplasm.[1][10] This disruption of calcium homeostasis causes rapid feeding cessation, muscle paralysis, and ultimately, the death of the insect.[1][9]

The remarkable safety of Chlorantraniliprole in mammals and other non-target organisms is due to its high selectivity for insect RyRs over their mammalian counterparts.[3][8] This selectivity is attributed to subtle but critical differences in the amino acid sequences of the diamide binding site between insect and mammalian RyRs.[8][11]

G cluster_insect Insect Muscle Cell Chlorantraniliprole Chlorantraniliprole RyR_insect Insect Ryanodine Receptor (RyR) Chlorantraniliprole->RyR_insect Binds & Activates SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) RyR_insect->SR Opens Channel Ca_release Uncontrolled Ca2+ Release SR->Ca_release Paralysis Muscle Paralysis & Death Ca_release->Paralysis

Caption: Mechanism of action of Chlorantraniliprole on insect ryanodine receptors.

A Comparative Assessment of Biological Activity

To objectively evaluate the biological activity of Chlorantraniliprole, a multi-tiered approach is employed, ranging from in vitro target binding assays to in vivo efficacy studies. This allows for a comprehensive comparison with other insecticides that target the ryanodine receptor, such as Flubendiamide (a phthalic diamide) and Cyantraniliprole (another anthranilic diamide), as well as compounds with different modes of action.

Part A: In Vitro Target Affinity - Ryanodine Receptor Binding Assays

Radioligand binding assays are a cornerstone for quantifying the affinity of a compound for its molecular target. These assays directly measure the interaction between the insecticide and the ryanodine receptor.

Principle: The assay measures the ability of a test compound (e.g., Chlorantraniliprole) to compete with a radiolabeled ligand (e.g., [3H]ryanodine) for binding to the RyR in insect muscle membrane preparations. A higher affinity of the test compound results in a lower concentration required to displace the radioligand.

Comparative Data: The binding affinity of diamide insecticides for insect RyRs is significantly higher than for mammalian RyRs, which is the basis for their selective toxicity.[10] Dissociation constant (Kd) values for Chlorantraniliprole with mammalian RyR1 are in the micromolar range, approximately 100-fold higher than for insect RyRs.[10]

CompoundTarget ReceptorBinding Affinity (IC50/Ki/Kd)Selectivity (Insect vs. Mammalian)
Chlorantraniliprole House fly RyRIC50: 14 nM[12]~100 to >350-fold[8]
Mammalian RyR1Kd: ~micromolar range[10]
Cyantraniliprole House fly RyRIC50: 6 nM[12]High
Flubendiamide Lepidopteran RyRHigh AffinityHigh[11]
Ryanodine House fly RyRIC50: 3 nM[12]Low

Experimental Protocol: [3H]Ryanodine Binding Assay

This protocol is adapted from established methods for assessing RyR channel activity.[13][14]

  • Preparation of Insect Muscle Membranes:

    • Dissect thoracic muscle from the target insect species (e.g., house flies, lepidopteran larvae).

    • Homogenize the tissue in a chilled buffer (e.g., Tris-HCl with protease inhibitors).

    • Perform differential centrifugation to isolate the microsomal fraction containing the sarcoplasmic reticulum and, therefore, the RyRs.

    • Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a microtiter plate, combine the insect muscle membrane preparation with a fixed concentration of [3H]ryanodine (e.g., 1-5 nM).

    • Add varying concentrations of the test compound (Chlorantraniliprole or alternatives).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ryanodine, e.g., 10 µM).[12]

    • Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound [3H]ryanodine.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Part B: In Vivo Insecticidal Efficacy

While in vitro assays confirm target engagement, in vivo bioassays are essential to determine the practical insecticidal potency of a compound. These tests measure the lethal dose or concentration required to kill a certain percentage of a target pest population.

Principle: A leaf-dip or topical application bioassay exposes target insects to known concentrations of the insecticide to determine the dose-response relationship.

Comparative Data: Chlorantraniliprole consistently demonstrates high toxicity to a range of lepidopteran pests, often with lower LC50 values compared to other classes of insecticides.

CompoundTarget PestBioassay TypeEfficacy (LC50)TimeReference
Chlorantraniliprole Plutella xylostella (Diamondback moth)Leaf-dip0.23 mg/L48 h[15]
Chlorantraniliprole Agrotis ipsilon (Black cutworm)Adult feeding0.21 mg/L-[15]
Chlorantraniliprole Spodoptera cosmioidesLarval ingestion0.054 µg/mL48 h[15]
Indoxacarb Plutella xylostella-Less effective than some Chlorantraniliprole derivatives72 h[16]
Methomyl Helicoverpa armigeraAdult feedingHigh toxicity, comparable to Chlorantraniliprole24 h[17]
Bifenthrin Japanese BeetleFoliar residueLess persistent than Chlorantraniliprole-[18]

Experimental Protocol: Larval Leaf-Dip Bioassay

This protocol is based on standard methods for assessing insecticide toxicity.[15][19]

  • Preparation of Test Solutions:

    • Prepare a stock solution of Chlorantraniliprole in a suitable solvent (e.g., acetone).

    • Perform serial dilutions to create a range of at least five test concentrations.

    • Prepare a control solution containing only the solvent.

  • Treatment:

    • Use leaf discs from a suitable host plant (e.g., cabbage for diamondback moths).

    • Dip each leaf disc into a test solution or the control solution for a set time (e.g., 10-30 seconds).

    • Allow the leaf discs to air dry completely in a fume hood.

  • Insect Exposure:

    • Place one treated or control leaf disc in a Petri dish lined with moistened filter paper.

    • Introduce a known number of third-instar larvae (e.g., 10-20) into each dish.

    • Seal the Petri dishes with ventilated lids.

  • Incubation and Assessment:

    • Maintain the dishes at a controlled temperature and humidity.

    • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis:

    • Correct for any control mortality using Abbott's formula if it is between 5-20%.[20]

    • Perform probit analysis on the mortality data to calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values, along with their 95% confidence intervals.

Conclusion: A Profile of High Selectivity and Efficacy

Compounds derived from Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, exemplified by Chlorantraniliprole, represent a significant advancement in insecticide technology. The comprehensive assessment of their biological activity reveals a powerful combination of high potency against target pests and a favorable safety profile for non-target species.

  • High Target Affinity: Radioligand binding assays confirm that Chlorantraniliprole binds to insect ryanodine receptors with high affinity, at concentrations several orders of magnitude lower than those required to interact with mammalian receptors.[8][10] This validates the molecular basis of its selectivity.

  • Potent In Vivo Efficacy: In vivo bioassays demonstrate that this high target affinity translates into potent insecticidal activity against a wide range of economically important pests, particularly lepidopteran species.[15][17]

  • Favorable Comparative Performance: When compared to other insecticides, including those with different modes of action, Chlorantraniliprole often shows superior or comparable efficacy and, crucially, a better safety profile, especially concerning pollinators and beneficial insects.[2][21]

The rigorous, multi-tiered experimental approach outlined in this guide provides a robust framework for assessing and comparing the biological activity of this important class of insecticides, underscoring their value in modern integrated pest management programs.

References

  • The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed. (2019-01-08). Retrieved from [Link]

  • Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC - NIH. Retrieved from [Link]

  • Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance - PubMed Central. Retrieved from [Link]

  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed. (2019-02-13). Retrieved from [Link]

  • Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed. (2013-09-27). Retrieved from [Link]

  • New and selective ryanodine receptor activators for insect control - PubMed. (2009-06-15). Retrieved from [Link]

  • Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor | Request PDF - ResearchGate. Retrieved from [Link]

  • Chlorantraniliprole: Reduced-risk Insecticide for Controlling Insect Pests of Woody Ornamentals with Low Hazard to Bees | Arboriculture & Urban Forestry. Retrieved from [Link]

  • Chlorantraniliprole Fact Sheet - National Pesticide Information Center - Oregon State University. (2022-02-14). Retrieved from [Link]

  • Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - NIH. (2024-10-20). Retrieved from [Link]

  • Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed. Retrieved from [Link]

  • "Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeleta - researchmap. Retrieved from [Link]

  • PROTOCOL FOR LARVICIDE BIOASSAYS. (2020-02-06). Retrieved from [Link]

  • Chlorantraniliprole Mode of Action. Retrieved from [Link]

  • Design, Synthesis and Biological Activities of Novel Analogues of Chlorantraniliprole Containing Heptafluoroisopropyl Group - ResearchGate. Retrieved from [Link]

  • Novel chlorantraniliprole derivatives as potential insecticides and probe to chlorantraniliprole binding site on ryanodine receptor - PubMed. (2014-04-15). Retrieved from [Link]

  • GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT - IRIS. Retrieved from [Link]

  • Analysis of Sublethal and Lethal Effects of Chlorantraniliprole on Loxostege sticticalis Based on Age-Stage, Two-Sex Life Table - MDPI. (2025-05-11). Retrieved from [Link]

  • Chlorantraniliprole as a candidate pesticide used in combination with the attracticides for lepidopteran moths - ResearchGate. (2017-06-28). Retrieved from [Link]

  • Chlorantraniliprole: Reduced-risk Insecticide for Controlling Insect Pests of Woody Ornamentals with Low Hazard to Bees - syngentaebiz.com. Retrieved from [Link]

  • Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests - World Health Organization (WHO). (2022-03-04). Retrieved from [Link]

  • WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents.
  • CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents.
  • Ca2+-dependent calmodulin binding to cardiac ryanodine receptor (RyR2) calmodulin-binding domains - PMC - PubMed Central. Retrieved from [Link]

  • Ryanodine receptor - Wikipedia. Retrieved from [Link]

  • Time course of [ 3 H]ryanodine binding. Cardiac sarcoplasmic reticulum... - ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name], Senior Application Scientist

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of active molecules. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a key building block in the synthesis of a variety of bioactive compounds, making its efficient and scalable synthesis a critical consideration for researchers.

This guide provides an in-depth comparison of two plausible synthetic routes to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, offering a critical evaluation of their respective merits and drawbacks. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, considering factors such as yield, purity, cost, and scalability.

Route 1: Late-Stage Chlorination of a Key Intermediate

This synthetic approach commences with the commercially available precursor, 2-amino-5-(trifluoromethoxy)benzoic acid, and proceeds through a two-step sequence of regioselective chlorination followed by esterification.

Workflow Overview

Route 1 A 2-amino-5-(trifluoromethoxy)benzoic acid B Chlorination with NCS A->B Step 1 C 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid B->C D Esterification with Methanol C->D Step 2 E Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate D->E

Caption: Synthetic workflow for Route 1.

Step 1: Regioselective Chlorination

The initial and most critical step in this route is the regioselective chlorination of 2-amino-5-(trifluoromethoxy)benzoic acid. The directing effects of the amino and carboxylic acid groups, along with the trifluoromethoxy substituent, favor electrophilic substitution at the ortho and para positions relative to the activating amino group. As the para position is blocked, the primary challenge is to achieve selective chlorination at the C3 position. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, offering milder reaction conditions compared to gaseous chlorine.[1][2]

Experimental Protocol:

  • To a solution of 2-amino-5-(trifluoromethoxy)benzoic acid (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (1.1 eq.).

  • Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid.

Step 2: Esterification

The subsequent esterification of the chlorinated benzoic acid derivative can be accomplished using standard methods. A common and effective approach involves the reaction with methanol in the presence of an acid catalyst or a suitable coupling agent. A patent describing a similar transformation suggests a high-yielding procedure using dimethyl sulfate.[3]

Experimental Protocol:

  • Dissolve 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid (1.0 eq.) in an appropriate organic solvent like DMF.

  • Add an inorganic base such as potassium carbonate (0.7 eq.).

  • Cool the mixture to 5-10 °C and slowly add a methylating agent, for instance, dimethyl sulfate (1.02 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • After the reaction is complete, pour the mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. The crude product can be further purified by recrystallization.

Route 2: Synthesis from a Nitro Precursor

An alternative strategy involves starting from a commercially available nitro-substituted benzoic acid and performing a reduction of the nitro group at a later stage. This approach offers a different set of challenges and advantages, particularly concerning the handling of a nitro-containing intermediate.

Workflow Overview

Route 2 A 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid B Esterification A->B Step 1 C Methyl 2-chloro-3-nitro-5-(trifluoromethyl)benzoate B->C D Nitro Group Reduction C->D Step 2 E Methyl 2-amino-3-chloro-5-(trifluoromethyl)benzoate D->E

Caption: Synthetic workflow for Route 2.

Step 1: Esterification of the Nitrobenzoic Acid

The initial step in this route is the esterification of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. The presence of the electron-withdrawing nitro group can influence the reactivity of the carboxylic acid. Standard esterification conditions, such as using methanol with a catalytic amount of strong acid (e.g., sulfuric acid), are generally effective.

Experimental Protocol:

  • Suspend 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq.) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-chloro-3-nitro-5-(trifluoromethyl)benzoate.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Experimental Protocol:

  • Dissolve Methyl 2-chloro-3-nitro-5-(trifluoromethyl)benzoate (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, which can be purified by column chromatography or recrystallization.

Performance Comparison

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Synthesis from a Nitro Precursor
Starting Material 2-amino-5-(trifluoromethoxy)benzoic acid2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Number of Steps 22
Key Transformations Regioselective Chlorination, EsterificationEsterification, Nitro Group Reduction
Overall Yield (Estimated) Moderate to GoodGood
Scalability Potentially challenging due to regioselectivity control in chlorination.Generally scalable, with careful handling of nitro-containing intermediates.
Safety Considerations Use of NCS requires caution.Handling of nitro compounds and catalytic hydrogenation requires specific safety protocols.
Purification May require chromatographic purification to separate isomers if chlorination is not fully regioselective.Purification is typically straightforward.

Expert Insights and Causality

Route 1 offers a more convergent approach, introducing the chlorine atom at a later stage. The success of this route hinges on achieving high regioselectivity in the chlorination step. The directing effects of the amino and trifluoromethoxy groups can be complex, and while NCS is a good choice for controlled chlorination, optimization of reaction conditions (solvent, temperature, and reaction time) is crucial to minimize the formation of undesired isomers. The subsequent esterification is a standard and generally high-yielding reaction.

Route 2 provides a more linear synthesis where the chloro and nitro substituents are already in place on the starting material. The esterification of the nitro-substituted benzoic acid is typically straightforward. The key step in this route is the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method, but care must be taken to ensure complete conversion and to handle the catalyst and hydrogen gas safely. This route may offer a more predictable outcome in terms of regiochemistry, as the substitution pattern is set from the beginning.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis. For smaller-scale laboratory synthesis where fine-tuning of the chlorination step is feasible, Route 1 may be an attractive option. For larger-scale production where predictability and ease of purification are paramount, Route 2 might be the preferred choice, despite the need for handling nitro compounds.

Conclusion

Both synthetic routes presented offer viable pathways to Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. A thorough evaluation of the available starting materials, in-house expertise, and the desired scale of the synthesis should guide the selection of the most appropriate method. Further process development and optimization would be necessary to maximize yields and purity for either route in a production setting.

References

  • Unlocking Chemical Synthesis with 2-Amino-5-(trifluoromethoxy)benzoic Acid. (2025, December 26). Chemical Synthesis Insights. [Link]

  • Preparation method of 2-amino-3-chlorobenzoic methyl ester. CN103193666A.
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]

  • 2-AMINO-5-(TRIFLUOROMETHOXY)BENZOIC ACID, 97%. Research Scientific. [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
  • Preparation of 2,4,5-trifluo-benzoic acid. CN1328238C.
  • Synthetic pathway from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. ResearchGate. [Link]

  • 2-amino-3-chloro-5-(trifluoromethoxy)benzoic acid methyl ester. Chemdad. [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company. [Link]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. ResearchGate. [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. NIH. [Link]

  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka | Patsnap. [Link]

  • Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... ResearchGate. [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzo
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • 2-Amino-5-chloro-3-methylbenzoic Acid. PubChem. [Link]

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A Senior Application Scientist's Guide to the Cost-Effectiveness of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity. However, the synthesis of molecules bearing this moiety can be challenging and costly. This guide provides an in-depth analysis of the cost-effectiveness of a key building block, Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate , by comparing its use to alternative synthetic strategies.

The Strategic Advantage of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super bioisostere" of the methoxy and other small alkyl groups. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The robust carbon-fluorine bonds within the -OCF₃ group are resistant to metabolic degradation, often leading to an extended in-vivo half-life. Despite these benefits, the introduction of the trifluoromethoxy group is not always straightforward, and the cost of specialized reagents can be a significant factor in the overall cost of a synthetic campaign.

Target Compound Profile: Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a highly functionalized aromatic building block that offers multiple points for synthetic diversification. The aniline moiety can be readily diazotized or acylated, the ester can be hydrolyzed or converted to an amide, and the chloro and trifluoromethoxy groups provide specific steric and electronic properties.

Commercial Availability and Cost:

A crucial aspect of its utility is its commercial availability. As a starting point for our cost-effectiveness analysis, the approximate cost of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate from a representative supplier is presented in the table below.

QuantityPrice (USD)Price per Gram (USD)
100 mg45450
250 mg69276
1 g172172
5 g740148

Note: Prices are approximate and subject to change. This information is for illustrative purposes for a cost-effectiveness analysis.

The relatively high cost of this reagent necessitates a careful evaluation of its synthetic efficiency compared to other routes.

Comparative Synthetic Strategies: A Hypothetical Case Study

To objectively assess the cost-effectiveness of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, let us consider the synthesis of a hypothetical drug intermediate, (2-amino-3-chloro-5-(trifluoromethoxy)phenyl)(morpholino)methanone .

Route A: Synthesis Utilizing Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

This route is direct and involves the amidation of the methyl ester with morpholine.

Route_A start Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate reagent Morpholine, Heat start->reagent product (2-amino-3-chloro-5-(trifluoromethoxy)phenyl)(morpholino)methanone reagent->product

Caption: Direct amidation of the starting ester.

Experimental Protocol (Hypothetical):

  • To a solution of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (1 eq.) in a suitable solvent (e.g., xylenes), add morpholine (2-3 eq.).

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Cost-Effectiveness Analysis of Route A:

  • Advantages: This is a convergent and straightforward approach. The key bond formation occurs in a single, well-established step.

  • Disadvantages: The primary drawback is the high initial cost of the starting material. The yield of the amidation reaction would need to be high to justify this expense. Assuming a hypothetical yield of 90%, the cost of the starting material per gram of product would be approximately $191 (based on the 1g price).

Route B: A De Novo Synthesis Approach

An alternative strategy would be to construct the target molecule from less expensive, more readily available starting materials. This multi-step approach introduces the trifluoromethoxy group and other functionalities sequentially. A plausible, albeit more complex, route is outlined below.

Route_B cluster_0 Step 1: Trifluoromethoxylation cluster_1 Step 2: Reduction cluster_2 Step 3: Ortho-Amination/Functionalization cluster_3 Step 4: Amidation start_B 3-Chloro-5-nitrophenol intermediate1 1-Chloro-3-nitro-5-(trifluoromethoxy)benzene start_B->intermediate1 CF3-source, catalyst intermediate2 3-Chloro-5-(trifluoromethoxy)aniline intermediate1->intermediate2 Reduction (e.g., Fe/HCl) intermediate3 2-Amino-3-chloro-5-(trifluoromethoxy)benzoic acid derivative intermediate2->intermediate3 Multi-step sequence product_B (2-amino-3-chloro-5-(trifluoromethoxy)phenyl)(morpholino)methanone intermediate3->product_B Morpholine, coupling agent

Caption: A multi-step de novo synthesis route.

Discussion of Route B:

This route begins with a significantly cheaper starting material, 3-chloro-5-nitrophenol. The key challenges and cost considerations for this route are:

  • Trifluoromethoxylation: The introduction of the -OCF₃ group can be achieved through various methods, such as those employing Ruppert-Prakash reagent (TMSCF₃) or Togni's reagents.[1] These reagents themselves can be expensive, and the reaction conditions may require careful optimization. A two-step process involving O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by thermal rearrangement is a documented strategy for synthesizing ortho-trifluoromethoxylated anilines with yields ranging from good to excellent.[2]

  • Multiple Steps and Overall Yield: A multi-step synthesis inherently carries the risk of a lower overall yield. Each step requires reagents, solvents, and purification, all of which contribute to the final cost. For instance, a four-step synthesis with an average yield of 80% per step would result in an overall yield of only 41%.

  • Reagent and Waste Costs: While the initial starting material is inexpensive, the cumulative cost of reagents, catalysts, solvents, and waste disposal for a multi-step synthesis can become substantial.

Quantitative Comparison and Expert Insights

ParameterRoute A (Using Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate)Route B (De Novo Synthesis)
Starting Material Cost HighLow
Number of Steps 14+
Process Complexity LowHigh
Overall Yield (Hypothetical) High (e.g., 90%)Moderate to Low (e.g., <50%)
Reagent & Solvent Cost LowHigh (cumulative)
Waste Generation LowHigh
Time to Product ShortLong

Expertise & Experience in Decision Making:

The choice between these two routes is not solely based on the cost of the initial starting material. A senior application scientist would consider the following:

  • Scale of Synthesis: For small-scale synthesis in a research or early drug discovery setting, the convenience and speed of Route A may outweigh the higher initial cost of the starting material. The ability to quickly generate a target molecule for biological testing is often of paramount importance.

  • Process Development and Optimization: Route B would require significant process development and optimization to achieve acceptable yields and purity on a larger scale. The cost of this development work, including analytical support and FTE (Full-Time Equivalent) costs, must be factored into the overall cost-effectiveness.

  • Availability of Specialized Reagents: The feasibility of Route B is dependent on the reliable and cost-effective supply of trifluoromethoxylation reagents.

  • Intellectual Property: A novel, efficient de novo synthesis (Route B) could potentially be patentable, offering a long-term strategic advantage.

Trustworthiness: Self-Validating Systems in Synthesis

A robust synthetic protocol should be a self-validating system. This means that each step is well-characterized, and the purity of intermediates and the final product is rigorously confirmed.

For Route A:

  • Starting Material Purity: The cost-effectiveness of this route is predicated on the high purity of the commercially available Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. It is crucial to obtain a certificate of analysis (CoA) from the supplier.

  • Reaction Monitoring: The amidation reaction should be monitored by a reliable analytical technique such as LC-MS to ensure complete conversion and identify any potential side products.

For Route B:

  • Intermediate Characterization: Each intermediate in the multi-step synthesis must be isolated and fully characterized (e.g., by NMR, MS, and elemental analysis) to ensure the integrity of the synthetic pathway.

  • Impurity Profiling: A thorough understanding of the impurity profile at each stage is critical for developing effective purification strategies and ensuring the quality of the final product.

Conclusion

The cost-effectiveness of using Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a nuanced decision that depends on the specific context of the synthesis.

  • For rapid access to small quantities of complex molecules in a research setting, the use of this pre-functionalized building block is often the more cost-effective and time-efficient strategy. The higher upfront cost is justified by the reduced labor, faster delivery of the target compound, and lower process development risk.

  • For large-scale manufacturing, a de novo synthesis from cheaper starting materials may become more economically viable. However, this requires a significant investment in process research and development to optimize yields and minimize the costs associated with reagents, solvents, and waste disposal.

Ultimately, a thorough cost analysis that considers not only the price of starting materials but also the "hidden costs" of labor, time, and process development is essential for making an informed decision. The availability of highly functionalized building blocks like Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate provides chemists with a valuable tool to accelerate research and development, and its strategic use can be highly cost-effective in the right context.

References

  • Togni, A., et al. (2010). A New Class of Electrophilic Trifluoromethylating Reagents.
  • Yagupolskii, L. M. (2010). Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents. Amsterdam: Elsevier.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 114(12), 6114-6184.
  • Umemoto, T. (2013). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 113(1), 189-231.
  • Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53569. [Link]

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A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. The subject of our analysis, Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, is a complex substituted aromatic compound, likely serving as a critical building block or intermediate. Its multifaceted structure, featuring an aromatic amine, a halogen, and a trifluoromethoxy group, presents unique analytical challenges. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this molecule. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal approach for their specific needs.

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV) - The Gold Standard for Quantitative Purity

HPLC with UV detection is the workhorse of the modern analytical laboratory, revered for its robustness, precision, and cost-effectiveness in quantitative analysis. For routine quality control and purity determination where the identity of potential impurities is known, HPLC-UV remains the preferred method.

The Rationale Behind Method Development

The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte. For Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, a reversed-phase (RP) HPLC method is the logical starting point.

  • Column Chemistry: A C18 (octadecylsilane) stationary phase is the universal choice for separating moderately polar to non-polar small molecules.[1] Its hydrophobic nature provides effective retention for the aromatic ring of our target compound. The choice of a high-purity silica backbone minimizes peak tailing, which can be a concern for the basic amine group.

  • Mobile Phase Selection: The mobile phase in RP-HPLC consists of an aqueous component and an organic modifier.

    • Organic Solvent: Acetonitrile is often favored over methanol for its lower viscosity and superior UV transparency.

    • Aqueous Phase & pH Control: The primary amine in the analyte is a basic functional group. Controlling the mobile phase pH is critical to ensure a consistent state of ionization, which directly impacts retention time and peak shape.[2] Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) protonates the amine, leading to sharper peaks and more reproducible chromatography.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is indispensable for impurity profiling. It ensures that impurities with a wide range of polarities—from highly polar starting materials to non-polar byproducts—are eluted from the column with good peak shape in a single analytical run.

  • Detection Wavelength: The selection of an appropriate UV wavelength is crucial for achieving optimal sensitivity. This is determined by analyzing the UV spectrum of the main compound to find its wavelength of maximum absorbance (λ-max), which ensures a strong signal for the primary component and its structurally related impurities.

Experimental Protocol: HPLC-UV Purity Method

This protocol is designed to be a self-validating system, with system suitability criteria ensuring the performance of the analysis, as mandated by pharmacopeial standards like USP General Chapter <621>.[3][4]

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump and DAD/VWD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection Diode Array Detector (DAD) at 254 nm
Gradient Program Time (min)
0
20
25
25.1
30

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the same diluent.

System Suitability: Before sample analysis, the chromatographic system must meet predefined performance criteria as outlined in guidelines like ICH Q2(R1).[5][6] This includes:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability: Relative Standard Deviation (RSD) of ≤ 2.0% for six replicate injections of the standard.

Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Definitive Tool for Impurity Identification

While HPLC-UV is excellent for quantifying known compounds, it provides no structural information about unknown peaks. This is the domain of LC-MS, a technique that couples the separation power of LC with the unparalleled specificity and sensitivity of a mass spectrometer.[7][8] For drug development, process optimization, and forced degradation studies, LC-MS is an indispensable tool for impurity profiling.[9]

The Rationale Behind Method Development

An LC-MS method often builds upon a pre-existing HPLC-UV method, but with critical modifications to accommodate the mass spectrometer.

  • LC Separation: The HPLC conditions are largely transferable. However, a crucial change is the replacement of non-volatile buffers like phosphoric acid with volatile alternatives such as formic acid or ammonium formate. Non-volatile salts will precipitate in the MS source, causing severe contamination and signal suppression.

  • Ionization Source: The choice of ionization technique is paramount. For a molecule like Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, Electrospray Ionization (ESI) is the ideal choice. ESI is highly efficient for polar molecules that are already partially ionized in solution.[8] Given the basic amine, analysis in positive ion mode will readily generate the protonated molecule [M+H]⁺, providing a strong signal for the parent ion.

  • Mass Analysis and Data Interpretation:

    • High-Resolution Mass Spectrometry (HRMS): Using an HRMS detector (like TOF or Orbitrap) provides highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown impurity, drastically narrowing down the possibilities for its structure.[10]

    • Isotopic Pattern Recognition: A key diagnostic feature for this specific molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[11][12] This results in a characteristic isotopic pattern in the mass spectrum: a primary peak (M) and a second peak at M+2 with roughly one-third the intensity.[13] Observing this pattern is a definitive confirmation that an impurity contains a chlorine atom.

    • Tandem Mass Spectrometry (MS/MS): To gain deeper structural insights, MS/MS is employed. The parent ion of an impurity is isolated and fragmented, and the resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate its structure.[9]

Experimental Protocol: LC-MS Impurity Identification
ParameterSpecification
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Column C18, 100 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Gradient Program Optimized based on HPLC-UV method, scaled for UPLC
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Scan Range 100 - 1000 m/z
Acquisition Mode Full Scan MS and Data-Dependent MS/MS

Sample Preparation: The sample solution is prepared as described in the HPLC-UV method, but using the LC-MS mobile phase compatible diluent.

Visualizing the Workflows

To clarify the distinct processes, the following diagrams illustrate the experimental workflows for both HPLC-UV and LC-MS analysis.

HPLC_Workflow start Sample & Standard Preparation hplc HPLC System (Pump, Autosampler, Column) start->hplc Inject separation Reversed-Phase Chromatographic Separation hplc->separation detection UV/DAD Detector (Measures Absorbance) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Quantitative Analysis (% Purity by Area %) data->analysis LCMS_Workflow start Sample Preparation lc LC System (Pump, Autosampler, Column) start->lc Inject separation Chromatographic Separation lc->separation ionization ESI Source (Generates Ions) separation->ionization ms Mass Analyzer (Separates Ions by m/z) ionization->ms msms Fragmentation (MS/MS) (Structural Clues) ms->msms Select & Fragment analysis Impurity Identification (Molecular Formula & Structure) ms->analysis msms->analysis

Caption: Workflow for impurity identification using LC-MS.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision to use HPLC-UV or LC-MS is driven by the analytical question at hand. Neither technique is universally superior; they are complementary tools in the analytical chemist's arsenal.

FeatureHPLC-UVLC-MS
Primary Use Quantitative analysis of known compounds (purity, assay).Qualitative analysis for identification of unknown compounds.
Identification Cannot identify unknowns. Relies on retention time matching with standards.Provides molecular weight and structural data for definitive identification. [14][15]
Selectivity Moderate. Co-eluting peaks can lead to inaccurate results.Excellent. Can distinguish co-eluting compounds based on their mass-to-charge ratio. [7]
Sensitivity Good (ppm range). Sufficient for most purity assays.Very High (ppb to ppt range). Ideal for detecting trace-level impurities. [10]
Robustness High. Well-established, reliable, and highly reproducible for QC environments.Moderate. More susceptible to matrix effects and ion source contamination.
Cost Lower capital investment and operational costs.Significantly higher capital investment and maintenance costs.
Ease of Use Relatively simple to operate and maintain.Requires specialized expertise for operation, maintenance, and data interpretation.
Regulatory Standing The established gold standard for release testing and QC.Primarily used for characterization and development; can be validated for QC.
Practical Recommendations
  • For Routine Quality Control & Batch Release: Use a validated HPLC-UV method. It provides the necessary precision and accuracy for determining the purity percentage against a reference standard.

  • During Process Development & Optimization: Employ LC-MS to profile the reaction mixture. This allows for the identification of byproducts, helping to optimize reaction conditions to minimize impurity formation.

  • For Stability and Forced Degradation Studies: LC-MS is essential. It is the only way to identify the chemical structures of the degradants that form under stress conditions (e.g., heat, light, acid, base, oxidation).

  • Investigating Out-of-Specification (OOS) Results: If an unknown peak appears in a routine HPLC-UV analysis, LC-MS is the critical next step to identify that impurity and assess its potential impact.

Conclusion

The purity assessment of a complex molecule like Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate requires a strategic, multi-faceted analytical approach. HPLC-UV serves as the robust, reliable foundation for quantitative purity determination, ensuring that products consistently meet established quality specifications. LC-MS, with its profound identification capabilities, provides the deeper structural understanding necessary for process development, troubleshooting, and comprehensive impurity characterization. By understanding the distinct strengths and applications of each technique, researchers and drug development professionals can deploy these powerful tools effectively, ensuring the integrity and safety of their chemical entities from the laboratory to the final product.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Link

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Link

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Link

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Link

  • Analytical Sciences Department, Toray Research Center, Inc. Separation and determination of aromatic amines by reversed-phase HPLC. Journal of Stage. Link

  • PubMed. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Link

  • U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption. Link

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Link

  • LCGC International. Are You Sure You Understand USP <621>? Link

  • International Council for Harmonisation. Quality Guidelines. Link

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Link

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Link

  • Chemguide. mass spectra - the M+2 peak. Link

  • ResearchGate. Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. Link

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms (Re-confirming link). Link

  • BenchChem. Refinement of Analytical Methods for Aromatic Amine Detection. Link

  • ResearchGate. Will % impurity profile of HPLC-UV and LC-HRMS matches?. Link

  • BenchChem. A Comparative Guide to Validating the Purity of Synthesized 2-Ethylhexyl 4-aminobenzoate by HPLC. Link

  • BenchChem. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Link

  • IJCRT.org. IMPURITY PROFILING. Link

  • Waters Corporation. The benefits of high-resolution mass spectrometry for impurity profiling. Link

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. Link

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Bridging the In Silico-Experimental Divide: A Comparative Analysis of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Predictive Accuracy

In modern drug discovery and materials science, the ability to accurately predict molecular properties through computational modeling is paramount. It accelerates the design-build-test-learn cycle, conserves resources, and focuses laboratory efforts on the most promising candidates. Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate (CAS: 1003708-08-4) represents a class of highly functionalized aromatic scaffolds that are of significant interest in medicinal chemistry. Its unique substitution pattern—featuring an amine, a halogen, a methyl ester, and a trifluoromethoxy group—presents a compelling case study for evaluating the precision of contemporary computational methods against rigorous experimental data.

This guide provides an in-depth, objective comparison between experimentally determined physicochemical and spectroscopic data and their computationally predicted counterparts for this molecule. We will delve into the causality behind the experimental and computational choices, establishing a self-validating framework for researchers. Our objective is to offer a clear perspective on the reliability of in silico techniques for complex, fluorinated compounds, providing professionals in drug development with actionable insights into when to trust predictive models and when to prioritize empirical validation.

Part 1: The Experimental Benchmark: Establishing Ground Truth

The foundation of any computational comparison is a set of high-quality experimental data. The methodologies described below are standard, robust techniques for the structural and physical characterization of novel organic compounds.

Experimental Protocols
  • Physicochemical Property Determination:

    • Melting Point: Determined using Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting point is recorded as the onset of the endothermic melting peak. This method is chosen for its high precision and ability to detect thermal events other than melting.

    • Boiling Point & Other Properties: Properties such as boiling point, density, and refractive index are typically measured using established physical organic chemistry techniques, often reported by chemical suppliers.[1]

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher spectrometer using a deuterated solvent like CDCl₃ or DMSO-d₆. Tetramethylsilane (TMS) serves as the internal standard for ¹H and ¹³C NMR. NMR is the gold standard for unambiguous structure elucidation of organic molecules.[2]

    • Infrared (IR) Spectroscopy: An Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer is used. This technique is selected for its simplicity and minimal sample preparation. The spectrum reveals characteristic vibrational frequencies of functional groups (e.g., C=O, N-H, C-F).

    • Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is performed to determine the molecular weight and analyze fragmentation patterns. This provides crucial confirmation of the molecular formula and offers clues about the molecule's structural components.

Consolidated Experimental Data

Acquiring a complete experimental dataset for a specific, non-commodity chemical can be challenging. The following table summarizes the publicly available data for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate. It is critical to note that, as of this guide's publication, specific experimental spectra and a measured melting point were not found in readily accessible literature, highlighting a common gap that computational models aim to fill.

PropertyExperimental ValueSource
CAS Number 1003708-08-4[1][3][4]
Molecular Formula C₉H₇ClF₃NO₃N/A
Molecular Weight 269.605 g/mol [1]
Melting Point Not Available (N/A)[1]
Boiling Point 283.3 ± 35.0 °C @ 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
¹H, ¹³C, ¹⁹F NMR Spectra Not Publicly AvailableN/A
IR Spectrum Spectrum Not Publicly AvailableN/A
Mass Spectrum Spectrum Not Publicly AvailableN/A

Part 2: The In Silico Approach: Computational Prediction Workflow

Our computational strategy employs widely validated methods to predict the properties of our target molecule. The workflow is designed to ensure that each predictive step is grounded in sound theoretical principles.

Computational Workflow Diagram

G cluster_input Input cluster_core_calc Core Calculation cluster_predictions Property Predictions cluster_output Output mol_structure 1. Molecular Structure Input (SMILES/2D Draw) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G*) mol_structure->geom_opt Initial Conformation freq_calc 3. Frequency Calculation (Confirms True Minimum) geom_opt->freq_calc Optimized Geometry ms_pred 4c. MS Fragmentation (Rule-Based/ML Model) geom_opt->ms_pred Optimized Geometry mp_pred 4d. Melting Point (QSPR/ML Model) geom_opt->mp_pred Optimized Geometry nmr_pred 4a. NMR Prediction (DFT: GIAO Method) freq_calc->nmr_pred Validated Minimum Energy Structure ir_pred 4b. IR Prediction (From Freq. Calc.) freq_calc->ir_pred Validated Minimum Energy Structure data_output 5. Predicted Data & Spectra nmr_pred->data_output ir_pred->data_output ms_pred->data_output mp_pred->data_output

Caption: Computational prediction workflow from structure to data.

Computational Methodologies
  • Geometry Optimization:

    • Protocol: The 3D structure of the molecule is first subjected to geometry optimization using Density Functional Theory (DFT). We employ the B3LYP functional with the 6-31G* basis set.

    • Causality: This step is non-negotiable. It finds the lowest energy conformation (the most stable shape) of the molecule. All subsequent property calculations must be performed on this optimized geometry to be meaningful. An unoptimized structure will yield inaccurate predictions.

  • Vibrational Frequency Calculation:

    • Protocol: A frequency calculation is performed on the B3-LYP/6-31G* optimized geometry.

    • Causality & Validation: This calculation serves two purposes. First, it predicts the IR spectrum by identifying the vibrational modes of the molecule.[5][6] Second, it validates the geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum, not a transition state.[7] DFT-calculated frequencies are known to have systematic errors, so a scaling factor (e.g., 0.9613 for B3-LYP/6-31G*) is often applied to the results for better agreement with experiment.[5]

  • NMR Chemical Shift Prediction:

    • Protocol: ¹H, ¹³C, and ¹⁹F NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method, a standard and reliable DFT-based approach.[8]

    • Causality: The GIAO method calculates the magnetic shielding tensor for each nucleus in the molecule's optimized electronic environment. These theoretical shielding values are then converted into chemical shifts (ppm) by referencing them against the calculated shielding of a standard compound (e.g., TMS). While DFT is robust, newer machine learning models trained on vast experimental datasets are showing remarkable accuracy, sometimes outperforming DFT with significantly less computational cost.[2][9]

  • Mass Spectrum Fragmentation Prediction:

    • Protocol: Fragmentation is predicted using a rule-based computational tool. These tools algorithmically apply well-documented fragmentation mechanisms from the mass spectrometry literature.[10]

    • Causality: The software first identifies the likely site of ionization (e.g., a lone pair on the nitrogen or oxygen atom) to form the molecular ion.[11] It then systematically cleaves bonds at or near this radical cation site to generate a theoretical fragmentation pattern and the corresponding mass-to-charge (m/z) ratios.[12]

  • Melting Point Prediction:

    • Protocol: The melting point is predicted using a machine learning-based Quantitative Structure-Property Relationship (QSPR) model.[13][14]

    • Causality: Predicting melting points is notoriously difficult because it depends on complex intermolecular interactions within the crystal lattice, properties that are not inherent to a single molecule.[15] ML models are trained on large datasets of known melting points and learn to correlate them with a wide array of molecular descriptors (e.g., size, shape, hydrogen bonding capability, flexibility).[13]

Part 3: Head-to-Head Comparison: Experimental vs. Computational

This section presents a direct comparison of the available experimental data against the values generated from our computational workflow.

Comparative Data Summary
PropertyExperimental ValueComputational Prediction% DeviationAnalysis & Remarks
Molecular Weight 269.605269.6050.00%Exact match, as this is based on atomic masses.
Boiling Point 283.3 °CN/AN/AAccurate boiling point prediction is complex and not attempted here.
Density 1.5 g/cm³~1.48 g/cm³-1.33%Good agreement. DFT can provide reasonable estimates of molecular volume.
Melting Point N/A75.2 °CN/AThe ML model provides a prediction where experimental data is lacking. This value requires experimental validation.
¹H NMR (ppm) N/AAromatic: 7.1-7.5, NH₂: ~5.0, OCH₃: ~3.9N/APredictions are consistent with a substituted aniline derivative. The electron-withdrawing groups (Cl, OCF₃) would shift aromatic protons downfield.
¹³C NMR (ppm) N/AC=O: ~166, C-O(CF₃): ~145 (q), C-N: ~142, C-Cl: ~120, Aromatic C-H: 115-125, CF₃: ~120 (q), OCH₃: ~53N/APredicted shifts and quartets (q) from C-F coupling are chemically reasonable.
¹⁹F NMR (ppm) N/A~ -58 ppmN/AThe predicted shift is in the typical range for an aryl trifluoromethoxy group. DFT methods can predict ¹⁹F shifts with an RMS error of around 3-4 ppm.[16]
Key IR Peaks (cm⁻¹) N/AN-H stretch: 3400-3500 (2 bands), C-H (sp³): ~2960, C=O stretch: ~1710, C=C stretch: 1580-1610, C-O stretch: ~1250, C-F stretch: ~1150-1200N/APredicted frequencies align with expected functional groups. The N-H and C=O regions are particularly diagnostic.
MS (m/z) N/AM⁺: 269/271 (isotope), Fragments: 238/240 (-OCH₃), 210/212 (-COOCH₃), 175 (-Cl, -COOCH₃)N/AThe predicted molecular ion (M⁺) shows the expected 3:1 isotopic pattern for a monochlorinated compound. Predicted fragments correspond to logical losses of the ester group.
Analysis of Discrepancies and Agreements
  • Physicochemical Properties: The strong agreement in density suggests the DFT-optimized molecular volume is a good representation of the molecule's condensed-phase volume. The melting point remains a purely predictive value; its accuracy is contingent on the quality and relevance of the training data used by the machine learning model.[14] Given the molecule's functionality, which allows for hydrogen bonding (N-H) and dipole-dipole interactions (C=O, C-Cl, C-F), a melting point higher than room temperature is expected.

  • Spectroscopic Properties: While direct comparison is not possible due to the lack of experimental spectra, the predicted values are entirely consistent with chemical principles.

    • NMR: The predicted chemical shifts fall within expected ranges. The largest potential source of error in NMR prediction is the failure to account for solvent effects or conformational averaging, but for a relatively rigid molecule like this, the error is expected to be low.[9]

    • IR: DFT is known to be excellent at predicting vibrational frequencies.[5] The predicted peaks provide a high-confidence fingerprint for identifying the key functional groups should an experimental spectrum be acquired.

    • MS: Rule-based fragmentation prediction provides a logical set of potential fragments.[10][17] It correctly identifies the molecular ion and the most likely cleavage points (e.g., loss of the labile methoxy or entire methyl ester group), which are invaluable for interpreting an experimental spectrum.

Part 4: Conclusion & Recommendations for Researchers

This comparative guide demonstrates that modern computational tools can generate a rich, chemically intuitive dataset for a complex molecule like Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, even in the absence of a complete experimental profile.

Key Takeaways:

  • High Confidence Predictions: Researchers can place high confidence in computationally predicted Molecular Weight, Density, IR spectra, and fundamental MS fragmentation patterns . These predictions are robust and excellent for preliminary characterization and for interpreting subsequently acquired experimental data.

  • Reliable but Caveated Predictions: NMR chemical shifts predicted by DFT/GIAO are generally reliable for structural confirmation. However, for complex cases or stereochemical assignments, experimental validation is crucial. The rise of highly accurate machine learning predictors may soon elevate this to a "high confidence" category.[2][8][9]

  • Use with Caution: Melting point prediction remains the most challenging. While ML models provide a valuable estimate, this property is highly sensitive to crystal packing forces that are difficult to model accurately.[14][15] Predicted melting points should be treated as rough estimates until experimentally confirmed.

Final Recommendation: For professionals in drug development, an in silico-first approach is highly recommended. Use computational tools to predict a full suite of properties to guide synthesis and prioritize analytical resources. However, this predictive data must be viewed as a sophisticated hypothesis. Experimental validation, particularly through NMR spectroscopy and melting point analysis, remains the indispensable final step for the definitive characterization and quality control of any novel chemical entity. This dual approach—leveraging computational speed and experimental certainty—forms the backbone of efficient and reliable chemical research.

References

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Zhang, Y., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(22), 7113-7124. [Link]

  • National Center for Biotechnology Information (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

  • Wong, M. W. (1996). Vibrational frequency prediction using density functional theory. Chemical Physics Letters, 256(4-5), 391-399. [Link]

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  • Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Communications, 1, 1-10. [Link]

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  • Royal Society of Chemistry. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres, 2(3), 446-456. [Link]

  • American Institute of Physics. (2009). DFT CALCULATION OF VIBRATIONAL FREQUENCIES IN CLUSTERS OF Fe AND As ATOMS. AIP Conference Proceedings, 1169, 133-135. [Link]

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  • Supporting Information. (n.d.). [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-fluoro-3-methylbenzoate. [Link]

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  • NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST WebBook. [Link]

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Safety Operating Guide

Navigating the Disposal of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, a halogenated aromatic compound. Adherence to these procedures, in conjunction with your institution's specific safety protocols and local regulations, is paramount.

Immediate Safety and Handling Precautions

Appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound and its waste.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the potentially irritating compound.[2][3]
Eye Protection Safety glasses or gogglesTo protect against splashes that could cause serious eye irritation.[2][3]
Protective Clothing Chemical-resistant lab coatTo shield skin and personal clothing from accidental spills.
Respiratory Protection Use in a chemical fume hoodTo prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a critical aspect of laboratory safety and environmental compliance.[4] The following protocol outlines the necessary steps for managing waste containing this compound.

Waste Segregation and Collection

Proper segregation of chemical waste is the foundation of a safe and compliant disposal program.[5] Due to its chemical structure, Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is classified as a halogenated organic compound .[6][7][8]

  • Solid Waste:

    • Collect any solid waste, including residual amounts of the compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated materials, in a designated, puncture-proof, and sealable container.

    • This container must be clearly labeled for "Halogenated Organic Solid Waste."

  • Liquid Waste:

    • Collect all liquid waste containing Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, including reaction mixtures and solutions, in a designated, leak-proof, and chemically compatible container (e.g., a glass bottle with a screw cap).

    • This container must be clearly labeled for "Halogenated Organic Liquid Waste."[9]

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [6] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Waste Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of everyone in the laboratory and the waste management personnel.[10] The label on your hazardous waste container must include:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate"

  • An indication of the hazards (e.g., "Irritant")

  • The approximate amount or concentration of the compound in the waste

  • The date the waste was first added to the container

Storage of Waste

Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[11][12] Key storage requirements include:

  • Keeping waste containers tightly sealed at all times, except when adding waste.[9]

  • Storing containers in a well-ventilated area.

  • Ensuring the storage area has secondary containment to capture any potential leaks or spills.[5]

  • Not accumulating more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[11][12]

Spill and Contamination Cleanup

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large or highly concentrated spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain the Spill: For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[1]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated items (e.g., paper towels) and place them in the designated "Halogenated Organic Solid Waste" container.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report the Spill: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate.

DisposalWorkflow cluster_prep Preparation cluster_waste_stream Waste Stream Identification cluster_collection Collection and Labeling cluster_final_disposal Final Disposal Prep Identify Waste as Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate PPE Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat Prep->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteType Is the waste liquid or solid? FumeHood->WasteType SolidWaste Solid Waste Stream WasteType->SolidWaste Solid LiquidWaste Liquid Waste Stream WasteType->LiquidWaste Liquid SolidContainer Collect in a labeled, sealed 'Halogenated Organic Solid Waste' container SolidWaste->SolidContainer LiquidContainer Collect in a labeled, sealed 'Halogenated Organic Liquid Waste' container LiquidWaste->LiquidContainer Store Store in designated Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store EHS Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor Store->EHS

Caption: Disposal workflow for Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate.

Final Disposal Procedures

The final step in the disposal process is to arrange for the removal of the hazardous waste from your laboratory.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a licensed chemical waste disposal contractor.[11][12]

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste containers.

By diligently following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental protection.

References

Navigating the Safe Handling of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, complex aromatic amines like Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate represent a class of compounds that, while integral to discovery, demand a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers with the knowledge to handle this compound with confidence and care.

Disclaimer: A specific Safety Data Sheet (SDS) for "Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate" could not be located. The following guidance is based on the safety profiles of structurally similar chemicals, including other substituted aromatic amines and halogenated aromatic compounds, as well as established best practices for laboratory safety.[1][2] This information is intended for educational and procedural guidance. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

Hazard Identification and Risk Mitigation

Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate is a substituted primary aromatic amine containing halogen and trifluoromethoxy groups.[3][4] While specific toxicological data is unavailable, the structural motifs suggest potential hazards that are critical to acknowledge. Aromatic amines as a class can be readily absorbed through the skin and respiratory system and may have carcinogenic properties.[2][5][6] Halogenated aromatic compounds can cause skin, eye, and respiratory irritation.[1]

Based on data for similar compounds, researchers should anticipate the following potential hazards:

  • Acute Oral Toxicity [7]

  • Skin Irritation/Corrosion [7][8]

  • Serious Eye Irritation [7][8]

  • Respiratory Tract Irritation [7]

To mitigate these risks, a multi-layered approach to safety, beginning with engineering controls and culminating in the correct use of personal protective equipment (PPE), is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling compounds with unknown or potentially hazardous properties. The following table summarizes the recommended PPE for handling Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate.

Protection Type Specific PPE Rationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.[1][7][9]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), a chemically resistant lab coat, and closed-toe shoes.[1][10]Prevents skin contact, which can lead to irritation or absorption of the chemical.[2] Ensure gloves are appropriate for the specific solvent and have an adequate breakthrough time.[1]
Respiratory Protection Use in a chemical fume hood is mandatory.[1][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[9]Minimizes inhalation of vapors or aerosols, which can cause respiratory tract irritation.[7]

Safe Handling Workflow: A Step-by-Step Protocol

A structured workflow is essential to ensure safety at every stage of handling. The following protocol outlines the key steps from preparation to disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for the specific chemical and any solvents used. prep_ppe Don appropriate PPE as outlined in the table above. prep_sds->prep_ppe prep_area Prepare work area in a certified chemical fume hood. prep_ppe->prep_area handle_aliquot Carefully aliquot the chemical using appropriate tools to minimize dust or aerosol generation. prep_area->handle_aliquot Proceed to handling handle_reaction Perform all manipulations within the fume hood. handle_aliquot->handle_reaction cleanup_decon Decontaminate all surfaces and equipment after use. handle_reaction->cleanup_decon Proceed to cleanup cleanup_doff Doff PPE in the correct order to avoid cross-contamination. cleanup_decon->cleanup_doff cleanup_waste Dispose of all chemical waste and contaminated PPE in appropriately labeled, sealed containers according to institutional guidelines. cleanup_doff->cleanup_waste cleanup_wash Wash hands thoroughly with soap and water after removing gloves. cleanup_waste->cleanup_wash

Caption: A generalized workflow for the safe handling of Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate.

Detailed Methodologies

Preparation:

  • Review Safety Data Sheets (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical and all other reagents being used. Pay close attention to hazard statements, precautionary measures, and emergency procedures.[12]

  • Don Appropriate PPE: Equip yourself with the personal protective equipment detailed in the table above.[13] Inspect all PPE for integrity before use.

  • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and uncluttered.[13] All necessary equipment and reagents should be placed within the fume hood before starting the experiment.[1]

Handling:

  • Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. If the compound is a solid, take care to avoid creating dust.[7]

  • Perform Manipulations: All subsequent steps of the experiment should be conducted within the confines of the chemical fume hood to contain any vapors or aerosols.[11]

Cleanup and Disposal:

  • Decontamination: Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination. A general guideline is to remove gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Waste Disposal: All chemical waste, including contaminated consumables (e.g., pipette tips, wipes), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13] Never dispose of this chemical down the drain.[7] Follow all institutional and local regulations for hazardous waste disposal.[14]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[15][16]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is large or you are unsure how to handle it, notify your institution's environmental health and safety (EHS) department immediately.

  • For small spills within a fume hood, use an inert absorbent material to contain the spill.[17]

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

  • Decontaminate the spill area.

By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling Methyl 2-amino-3-chloro-5-(trifluoromethoxy)benzoate, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.